1-Fluoro-2,4-dinitrobenzene
描述
Dinitrofluorobenzene is an aromatic hydrocarbon composed of a benzene ring linked to two nitro groups and one fluoride group that is used for N-terminal amino acid sequencing by the Sanger method. In vitro, dinitrofluorobenzene (DNFB) reacts with the amine group in amino acids to produce dinitrophenyl (DNP)-amino acids. Then the sample is subjected to acid hydrolysis. Under these conditions, the peptide bonds are broken but the DNP-amino acid bonds remain intact. The DNP-amino acids can be recovered and their identities can be determined through the use of various chromatography techniques. This reagent can also be used to distinguish the reduced and oxidized forms of glutathione and cysteine.
2,4-dinitrofluorobenzene appears as clear yellow crystals or yellow crystalline solid. (NTP, 1992)
Structure
3D Structure
属性
IUPAC Name |
1-fluoro-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTKRQAVGJMPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O4 | |
| Record name | 2,4-DINITROFLUOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20272 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025331 | |
| Record name | 1-Fluoro-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-dinitrofluorobenzene appears as clear yellow crystals or yellow crystalline solid. (NTP, 1992), Pale yellow solid; [Merck Index] Yellow low melting crystalline solid; mp = 23-26 deg C; [MSDSonline] | |
| Record name | 2,4-DINITROFLUOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20272 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Fluoro-2,4-dinitrobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2886 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
565 °F at 760 mmHg ; 352 °F at 25 mmHg ; 271 °F at 2 mmHg (NTP, 1992), 296 °C | |
| Record name | 2,4-DINITROFLUOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20272 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-FLUORO-2,4-DINITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
greater than 235 °F (NTP, 1992), Flash point > 113 °C | |
| Record name | 2,4-DINITROFLUOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20272 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Fluoro-2,4-dinitrobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2886 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
0.1 to 1.0 mg/mL at 67.5 °F (NTP, 1992), Soluble in benzene, ether, propylene glycol, Soluble in ethanol; slightly soluble in chloroform, In water, 400 mg/L at 25 °C | |
| Record name | 2,4-DINITROFLUOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20272 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-FLUORO-2,4-DINITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.482 at 68 °F (NTP, 1992) - Denser than water; will sink, Density: 1.4718 g/cu cm at 54 °C | |
| Record name | 2,4-DINITROFLUOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20272 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-FLUORO-2,4-DINITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0024 [mmHg] | |
| Record name | 1-Fluoro-2,4-dinitrobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2886 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Pale yellow crystals from ether | |
CAS No. |
70-34-8 | |
| Record name | 2,4-DINITROFLUOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20272 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dinitrofluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-2,4-dinitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitrofluorobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-fluoro-2,4-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Fluoro-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-2,4-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-FLUORO-2,4-DINITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D241E059U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-FLUORO-2,4-DINITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
81.5 to 86.0 °F (NTP, 1992), 25.8 °C | |
| Record name | 2,4-DINITROFLUOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20272 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-FLUORO-2,4-DINITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Role of 1-Fluoro-2,4-dinitrobenzene (FDNB) in Protein Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent, holds a significant place in the history of protein chemistry. Developed by Frederick Sanger in his pioneering work on the structure of insulin, for which he was awarded the Nobel Prize in Chemistry in 1958, FDNB was the first reagent used to successfully determine the N-terminal amino acid of a polypeptide chain.[1][2][3] This technical guide provides an in-depth exploration of the applications, chemical principles, and experimental protocols associated with the use of FDNB in protein analysis.
Core Application: N-Terminal Amino Acid Analysis (Sanger's Method)
The primary application of FDNB in protein chemistry is the identification of the N-terminal amino acid of a protein or peptide. This method, known as the Sanger method, involves a three-step process:
-
Labeling: The free α-amino group of the N-terminal amino acid reacts with FDNB in a nucleophilic aromatic substitution reaction. This reaction is typically carried out under mildly alkaline conditions (pH ~8-9) to ensure the amino group is deprotonated and thus sufficiently nucleophilic.[4] The result is the formation of a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the peptide.[4][5]
-
Hydrolysis: The DNP-peptide is then subjected to complete acid hydrolysis (e.g., using 6 M HCl at elevated temperatures), which cleaves all the peptide bonds, releasing the constituent amino acids.[4] The covalent bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.[1][4]
-
Identification: The resulting mixture contains free amino acids and the yellow DNP-amino acid. The DNP-amino acid can be selectively extracted with an organic solvent, such as ether, and identified by chromatography.[4] Originally, paper chromatography was used, but modern methods employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for more accurate and quantitative analysis.[6]
This process allows for the unambiguous identification of the single amino acid that was at the N-terminus of the polypeptide chain.
Chemical Principle and Reactivity
The reaction between FDNB and a primary amine is a classic example of nucleophilic aromatic substitution (SNAr). The highly electronegative nitro groups withdraw electron density from the benzene (B151609) ring, making the carbon atom attached to the fluorine susceptible to nucleophilic attack. The fluorine atom is a good leaving group, facilitating the reaction.
Side Reactions and Specificity
While FDNB is highly reactive towards the N-terminal α-amino group, it can also react with other nucleophilic groups in a protein, most notably the ε-amino group of lysine (B10760008) side chains.[7][8] This results in the formation of ε-DNP-lysine. To a lesser extent, reactions can also occur with the phenolic hydroxyl group of tyrosine, the sulfhydryl group of cysteine, and the imidazole (B134444) group of histidine under certain conditions.
However, the α-DNP-amino acid derived from the N-terminus can be distinguished from these side-reaction products. Upon hydrolysis, only the N-terminal residue will be an α-DNP-amino acid. A lysine residue that was part of the internal protein sequence will yield ε-DNP-lysine, which has a free α-amino group and can be separated chromatographically from the α-DNP-amino acid.[7]
Quantitative Data on FDNB Reactivity
| Parameter | Value/Description | Source |
| Optimal pH for Labeling | ~8-9 (mildly alkaline) | [4] |
| Stability of DNP-amino acids | Moderately stable under acid hydrolysis conditions. Unstable at alkaline pH. | [1][9] |
| Reaction Yield | Generally high, with reports of "substantially complete reaction". | [7] |
| Side Reactants | ε-amino group of Lysine, and to a lesser extent, the side chains of Tyrosine, Cysteine, and Histidine. | [7][8] |
Experimental Protocols
N-Terminal Labeling of a Protein with FDNB
Materials:
-
Protein sample
-
This compound (FDNB) solution (e.g., 5% in ethanol)
-
Sodium bicarbonate solution (e.g., 1 M)
-
Ether
-
Hydrochloric acid (HCl), 6 M
Procedure:
-
Dissolve the protein sample in a suitable buffer, and adjust the pH to 8.5-9.0 with sodium bicarbonate solution.
-
Add a molar excess of FDNB solution in ethanol to the protein solution.
-
Incubate the reaction mixture at room temperature for approximately 2 hours with gentle shaking. The reaction vessel should be protected from light as DNP-derivatives can be light-sensitive.[7]
-
Acidify the reaction mixture to precipitate the DNP-protein.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the DNP-protein precipitate with water, followed by ethanol and then ether to remove unreacted FDNB.[10]
-
Dry the resulting yellow DNP-protein powder.
Acid Hydrolysis of the DNP-Protein
Procedure:
-
Resuspend the dried DNP-protein in 6 M HCl.
-
Seal the reaction tube under vacuum to prevent oxidation of certain amino acids.
-
Heat the mixture at 110°C for 12-24 hours to ensure complete hydrolysis of the peptide bonds.[4]
Identification of the DNP-Amino Acid by HPLC
Procedure:
-
After hydrolysis, cool the sample and extract the DNP-amino acid with a water-immiscible organic solvent, such as ether or ethyl acetate. The free amino acids will remain in the aqueous phase.[4]
-
Evaporate the organic solvent to dryness.
-
Redissolve the DNP-amino acid residue in a suitable solvent for HPLC analysis (e.g., methanol/water mixture).
-
Inject the sample into a reverse-phase HPLC system.
-
Elute the DNP-amino acids using a suitable gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., phosphate (B84403) buffer).
-
Detect the DNP-amino acids by their absorbance at a specific wavelength (typically around 360-395 nm).[9]
-
Identify the N-terminal DNP-amino acid by comparing its retention time with that of known DNP-amino acid standards.
Visualizations
Reaction of FDNB with an N-terminal Amino Acid
Caption: Reaction of FDNB with the N-terminal amino acid.
Workflow for N-Terminal Analysis using FDNB (Sanger's Method)
Caption: Workflow of Sanger's method for N-terminal analysis.
Conclusion
This compound was a revolutionary tool in protein chemistry, enabling the first-ever sequencing of a protein. While it has been largely superseded by more efficient methods like Edman degradation for sequential sequencing, the Sanger method using FDNB remains a classic and important technique for the definitive identification of the N-terminal amino acid of a polypeptide. Its underlying chemical principles and experimental workflow provide a fundamental understanding of protein analysis that is still relevant for researchers and scientists in the field of drug development and protein chemistry today.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. historyofinformation.com [historyofinformation.com]
- 3. Sanger Determines the Structure of Insulin | Research Starters | EBSCO Research [ebsco.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
An In-depth Technical Guide on the Mechanism of Action of 1-Fluoro-2,4-dinitrobenzene with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent, is a pivotal tool in biochemistry and analytical chemistry for the derivatization and analysis of primary amines. Its reaction with the N-terminal amino acids of peptides and proteins formed the basis of the first successful protein sequencing method, developed by Frederick Sanger. This technical guide provides a comprehensive overview of the mechanism of action of FDNB with primary amines, focusing on the underlying principles of nucleophilic aromatic substitution. It further details experimental protocols for both qualitative and quantitative analysis and presents available kinetic data to offer a deeper understanding of the reaction dynamics.
Core Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The reaction between this compound and a primary amine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[1][2] Unlike nucleophilic substitution reactions at saturated carbon centers (SN1 and SN2), SNAr reactions with aromatic rings proceed via a distinct addition-elimination mechanism.
The key features of the FDNB molecule that facilitate this reaction are:
-
Electron-Withdrawing Groups: The two nitro groups (-NO₂) are powerful electron-withdrawing groups positioned ortho and para to the fluorine atom. These groups strongly activate the benzene (B151609) ring towards nucleophilic attack by delocalizing the negative charge of the intermediate.
-
Good Leaving Group: The fluorine atom is a highly electronegative and effective leaving group.
The reaction proceeds in two main steps:
-
Nucleophilic Attack and Formation of a Meisenheimer Complex: The primary amine, acting as a nucleophile, attacks the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex .[3] The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, resulting in the formation of a stable, yellow 2,4-dinitrophenyl (DNP) derivative of the primary amine.
Quantitative Data: Reaction Kinetics
The reaction of FDNB with primary amines generally follows second-order kinetics, being first order with respect to both FDNB and the amine. The rate of the reaction is significantly influenced by the nucleophilicity of the amine, which is closely related to its basicity.
Brønsted Relationship
The relationship between the rate constant (k) of the reaction and the basicity (pKa) of the amine can be described by the Brønsted equation for base catalysis:
log(k) = β * pKa + C
where β is the Brønsted coefficient and C is a constant. A study on the reaction of FDNB with a series of primary amines in water at 25.0°C yielded a linear Brønsted-type plot with a βnuc value of 0.46.[4] This positive β value indicates that as the basicity of the amine increases, its nucleophilicity increases, leading to a faster reaction rate.
Second-Order Rate Constants
Table 1: Representative Second-Order Rate Constants for the Reaction of FDNB with Primary Amines
| Primary Amine | pKa of Conjugate Acid | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) (Illustrative) |
| Glycine | 9.60 | Water | 25 | 1.5 x 10⁻² |
| Alanine | 9.69 | Water | 25 | 2.0 x 10⁻² |
| n-Butylamine | 10.64 | Benzene | 25 | > 1.0 x 10⁻¹ |
| Aniline | 4.63 | Ethanol | 25 | < 1.0 x 10⁻³ |
Note: The k₂ values are illustrative and based on the general trends described in the literature. Actual values would need to be determined experimentally under specific conditions.
Experimental Protocols
Qualitative Analysis: N-Terminal Amino Acid Identification (Sanger's Method)
This protocol outlines the classical procedure for identifying the N-terminal amino acid of a peptide or protein.[1][2]
Materials:
-
Peptide or protein sample
-
This compound (FDNB) solution (e.g., 1% in ethanol)
-
Sodium bicarbonate solution (e.g., 1 M)
-
6 M Hydrochloric acid (HCl)
-
Ether
-
Chromatography system (e.g., TLC or HPLC) with appropriate standards
Procedure:
-
Derivatization:
-
Dissolve the peptide or protein sample in a suitable buffer (e.g., sodium bicarbonate solution, pH ~8.5).
-
Add an excess of FDNB solution.
-
Incubate the mixture at room temperature for approximately 2 hours with gentle stirring. The solution will typically turn yellow, indicating the formation of the DNP-peptide.[2]
-
-
Acid Hydrolysis:
-
Remove the excess FDNB by extraction with ether.
-
Evaporate the aqueous layer to dryness.
-
Add 6 M HCl to the dried DNP-peptide.
-
Seal the reaction vessel and heat at 110°C for 12-24 hours to completely hydrolyze the peptide bonds.
-
-
Extraction of DNP-Amino Acid:
-
After hydrolysis, cool the solution.
-
Extract the yellow DNP-amino acid into ether. The unreacted amino acids will remain in the aqueous acidic phase.
-
-
Chromatographic Identification:
-
Evaporate the ether extract to dryness.
-
Dissolve the residue in a small amount of a suitable solvent (e.g., acetone (B3395972) or methanol).
-
Spot the sample onto a TLC plate or inject it into an HPLC system alongside standards of known DNP-amino acids.[5][6]
-
Identify the N-terminal amino acid by comparing the retention time or Rf value of the sample with that of the standards.
-
Quantitative Analysis: Spectrophotometric Determination of a Primary Amine
This protocol allows for the quantification of a primary amine by measuring the absorbance of the DNP-derivative formed.[7][8]
Materials:
-
Primary amine sample of unknown concentration
-
Standard solutions of the primary amine of known concentrations
-
FDNB solution (e.g., 0.01 M in acetonitrile)
-
Buffer solution (e.g., sodium bicarbonate, pH 8.5)
-
Spectrophotometer
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of the primary amine at different known concentrations.
-
In a set of reaction vessels, add a fixed volume of each standard solution.
-
Add a fixed volume of the buffer solution to each vessel.
-
-
Reaction with FDNB:
-
To each standard solution and the unknown sample solution, add a fixed volume of the FDNB solution.
-
Allow the reaction to proceed for a specific time at a controlled temperature to ensure completion. Optimal reaction times and temperatures may need to be determined for the specific amine.[9]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the DNP-amine derivative. The λmax for DNP-derivatives of aliphatic amines is typically in the range of 355-357 nm, and for aromatic amines, it is around 366-377 nm.[8] Use a reagent blank (containing all components except the amine) to zero the spectrophotometer.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the unknown amine sample by interpolating its absorbance value on the calibration curve.
-
Conclusion
The reaction of this compound with primary amines is a robust and well-characterized nucleophilic aromatic substitution. Its utility, famously demonstrated in Sanger's pioneering work on protein sequencing, extends to the quantitative analysis of primary amines. Understanding the SNAr mechanism and the factors influencing the reaction kinetics is crucial for researchers, scientists, and drug development professionals in designing experiments for derivatization, quantification, and characterization of amine-containing molecules. The provided protocols offer a foundational framework for the practical application of this important chemical reaction.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. [PDF] The α-Effect in SNAr Reaction of this compound with Hydrazine: Ground-State Destabilization versus Transition-State Stabilization | Semantic Scholar [semanticscholar.org]
- 5. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arabjchem.org [arabjchem.org]
- 8. Selective spectrophotometric determination of some primary amines using 2,4-dinitrofluorobenzene reagent - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
Chemical and physical properties of 2,4-dinitrofluorobenzene (DNFB)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of 2,4-dinitrofluorobenzene (DNFB), a versatile reagent with significant applications in biochemical research and immunology. This document details its core characteristics, experimental protocols for its primary uses, and the signaling pathways it modulates, making it an essential resource for professionals in the field.
Core Chemical and Physical Properties
2,4-Dinitrofluorobenzene, also known as Sanger's Reagent or 1-fluoro-2,4-dinitrobenzene, is a pale yellow crystalline solid.[1] It is a halogenated and nitrated aromatic compound with the chemical formula C₆H₃FN₂O₄.[2][3] DNFB's utility in research is largely due to the high reactivity of the fluorine atom, which is susceptible to nucleophilic substitution. This reactivity is enhanced by the presence of two electron-withdrawing nitro groups.[3]
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of DNFB:
| Property | Value | References |
| IUPAC Name | This compound | [1] |
| Synonyms | Sanger's Reagent, DNFB, FDNB, 2,4-Dinitro-1-fluorobenzene | [1][3][4] |
| CAS Number | 70-34-8 | [1][3] |
| Molecular Formula | C₆H₃FN₂O₄ | [3] |
| Molecular Weight | 186.10 g/mol | [1][2] |
| Appearance | Clear yellow crystals or yellow crystalline solid | [1] |
| Melting Point | 25-27 °C (77-81 °F) | [5][6] |
| Boiling Point | 296 °C (565 °F) at 760 mmHg | [4][7] |
| 178 °C (352 °F) at 25 mmHg | [4][5] | |
| Density | 1.482 g/mL at 25 °C | [5][6] |
| Solubility in Water | 0.4 g/L at 25 °C; Slightly soluble | [4][8] |
| Solubility in Organic Solvents | Soluble in acetone, benzene, chloroform, ether, ethanol, and propylene (B89431) glycol. | [5][9][10] |
| Vapor Pressure | 0.0024 mmHg | [1] |
| Refractive Index | 1.5690 at 20 °C | [1][5] |
Key Experimental Applications and Protocols
DNFB has two primary applications in scientific research: as a reagent for N-terminal amino acid sequencing (Sanger's Method) and as a hapten to induce contact hypersensitivity in animal models.
N-Terminal Amino Acid Sequencing (Sanger's Method)
Frederick Sanger pioneered the use of DNFB for the determination of the N-terminal amino acid of polypeptides.[11] The reagent reacts with the free α-amino group of the N-terminal amino acid under mild alkaline conditions to form a stable dinitrophenyl (DNP) derivative.[11][12] Subsequent acid hydrolysis cleaves all peptide bonds, leaving the DNP-amino acid intact, which can then be identified by chromatography.[11][12]
Experimental Protocol: Identification of N-Terminal Amino Acid of a Peptide
-
Reaction: Dissolve the peptide in a suitable buffer (e.g., sodium bicarbonate) to achieve a mildly alkaline pH. Add an ethanolic solution of DNFB. Allow the reaction to proceed in the dark at room temperature for several hours. The N-terminal amino group will react with DNFB, displacing the fluorine atom.[12]
-
Hydrolysis: After the reaction is complete, evaporate the solvent. Add 6M HCl to the dried DNP-peptide.[13] Heat the mixture at 110°C for 12-24 hours to hydrolyze the peptide bonds.[12]
-
Extraction: Cool the hydrolysate and extract the DNP-amino acid with an organic solvent such as ether. The free amino acids will remain in the aqueous phase.[12]
-
Identification: Evaporate the organic solvent and redissolve the DNP-amino acid residue. Identify the DNP-amino acid using chromatographic techniques (e.g., thin-layer chromatography or HPLC) by comparing its retention time to that of known DNP-amino acid standards.[12][13]
Induction of Contact Hypersensitivity (CHS)
DNFB is a potent hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.[14] It is widely used in animal models, typically mice, to study the mechanisms of allergic contact dermatitis (ACD), a common inflammatory skin condition.[14][15] The DNFB-induced CHS model involves two phases: sensitization and elicitation.[15]
Experimental Protocol: DNFB-Induced Contact Hypersensitivity in Mice
-
Sensitization (Day 0 and 1): Anesthetize the mice and shave a small area of their abdomen. Apply a solution of DNFB (e.g., 0.5% in a 4:1 acetone:olive oil vehicle) to the shaved abdominal skin for two consecutive days.[16] This initial exposure sensitizes the immune system to the hapten.
-
Resting Phase (Day 2-4): Allow the mice to rest for three days. During this time, an adaptive immune response develops, leading to the generation of hapten-specific memory T-cells.[14]
-
Elicitation (Day 5): Challenge the sensitized mice by applying a lower concentration of DNFB (e.g., 0.2% in the same vehicle) to the dorsal and ventral surfaces of one ear. The contralateral ear is typically treated with the vehicle alone to serve as a control.[17]
-
Measurement (Day 6): After 24 hours, measure the ear thickness of both ears using a digital caliper. The difference in ear thickness between the DNFB-treated ear and the vehicle-treated ear is a quantitative measure of the inflammatory response.[17]
Signaling Pathways in DNFB-Induced Contact Hypersensitivity
The inflammatory response in DNFB-induced CHS is a complex process involving both the innate and adaptive immune systems. Upon skin penetration, DNFB acts as a hapten, binding to endogenous proteins to form immunogenic complexes.[15] These complexes are recognized and processed by antigen-presenting cells (APCs), such as Langerhans cells and dendritic cells, in the skin.[15]
The APCs then migrate to the draining lymph nodes, where they present the hapten-protein complexes to naive T-cells.[15] This leads to the activation and proliferation of hapten-specific T-cells, primarily T-helper 1 (Th1) and cytotoxic T-lymphocytes (CTLs), which then circulate throughout the body as memory cells.[14]
Upon re-exposure to DNFB during the elicitation phase, these memory T-cells are rapidly activated, leading to the release of pro-inflammatory cytokines and chemokines. This results in the recruitment of various immune cells to the site of exposure, causing the characteristic inflammatory symptoms of ACD, such as erythema and edema.[18]
References
- 1. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,4-DINITROFLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chembk.com [chembk.com]
- 6. 2,4-Dinitrofluorobenzene CAS#: 70-34-8 [m.chemicalbook.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. 2,4-Dinitrofluorobenzene - Safety Data Sheet [chemicalbook.com]
- 9. Amino acid modifier-1-Fluoro-2,4-dinitrobenzene [DNFB] [gbiosciences.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. youtube.com [youtube.com]
- 14. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. DNFB-induced contact hypersensitivity: LIED [lied.uni-luebeck.de]
- 18. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Preparation of Dinitrophenyl (DNP) Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of dinitrophenyl (DNP) amino acids. The methodologies detailed herein are foundational for protein sequencing, immunoassays, and studies of cellular biochemistry. This document offers detailed experimental protocols, quantitative data for characterization, and visual workflows to facilitate understanding and implementation in a laboratory setting.
Introduction
The derivatization of amino acids with 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent, is a cornerstone technique in protein chemistry.[1] Developed by Frederick Sanger for the sequencing of insulin, this method facilitates the labeling of the N-terminal amino acid of a polypeptide chain.[1][2] The resulting N-2,4-dinitrophenyl (DNP) amino acid is a yellow-colored compound, which is stable to acid hydrolysis, allowing for its subsequent identification by chromatography.[1] This guide details the synthesis of individual DNP-amino acids and their application in biochemical analyses.
Synthesis of DNP-Amino Acids
The synthesis of DNP-amino acids involves the nucleophilic aromatic substitution reaction between the amino group of an amino acid and FDNB in a mildly alkaline solution.[1] The general reaction is as follows:
General Reaction:
General Experimental Protocol for DNP-Amino Acid Synthesis
This protocol is adapted from the method described by Marfey and Ottesen (1983) and is suitable for the synthesis of a variety of DNP-amino acids.
Materials:
-
Amino Acid
-
This compound (FDNB)
-
Acetone
-
Sodium Bicarbonate (NaHCO₃)
-
Distilled Water
-
Diethyl Ether
-
Hydrochloric Acid (HCl)
Procedure:
-
In an Erlenmeyer flask, dissolve the amino acid (e.g., 1.2 mmol) in 10 mL of distilled water.
-
Add solid sodium bicarbonate (2.4 mmol) to the solution and stir until dissolved.
-
In a separate container, dissolve FDNB (1.2 mmol) in 20 mL of acetone.
-
Slowly add the FDNB solution to the amino acid solution while stirring.
-
Stir the reaction mixture at 30-40°C for 1 hour.
-
Add another identical portion of solid sodium bicarbonate (2.4 mmol) and continue stirring at the same temperature for an additional hour.
-
Concentrate the reaction mixture to approximately 10-15 mL by evaporation to induce precipitation of the DNP-amino acid.
-
Filter the precipitate and wash it thoroughly with cold distilled water.
-
To remove unreacted FDNB, wash the precipitate with diethyl ether.
-
Air-dry the purified DNP-amino acid in the dark.
Note: For amino acids with reactive side chains (e.g., Lysine, Tyrosine, Cysteine, Histidine), this procedure can lead to di-DNP derivatives. Specific protocols are required for the selective synthesis of mono-DNP derivatives.
Synthesis of DNP-Amino Acids with Reactive Side Chains
-
ε-DNP-Lysine: To selectively label the ε-amino group of lysine, the reaction is typically performed on a peptide or protein where the α-amino group is part of a peptide bond. After the reaction with FDNB, acid hydrolysis cleaves the peptide bonds, yielding ε-DNP-lysine.[3]
-
O-DNP-Tyrosine: The hydroxyl group of tyrosine can be dinitrophenylated. This reaction can be used as a protective group strategy in peptide synthesis.[4]
-
S-DNP-Cysteine: The thiol group of cysteine readily reacts with FDNB. This reaction is often used to study redox balance and glutathione (B108866) depletion.[5]
-
im-DNP-Histidine: The imidazole (B134444) nitrogen of histidine can also be derivatized with FDNB.
Characterization of DNP-Amino Acids
The synthesized DNP-amino acids are typically characterized by their melting point, chromatographic behavior, and UV-Vis spectroscopic properties.
Physical and Spectroscopic Properties
The following table summarizes key quantitative data for a selection of common DNP-amino acids.
| DNP-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| N-DNP-Glycine | 241.16 | 204-206 | ~360 | ~17,400 |
| N-DNP-L-Alanine | 255.18 | 178-180 | ~360 | Not specified |
| N-DNP-L-Leucine | 297.26 | 135-137 | ~360 | Not specified |
| N-DNP-L-Phenylalanine | 331.29 | 194-196 | ~360 | Not specified |
| ε-DNP-L-Lysine Hydrochloride | 348.74 | Not specified | ~360 | Not specified |
| O-DNP-L-Tyrosine | 347.25 | Not specified | Not specified | Not specified |
| S-DNP-L-Cysteine | 287.24 | Not specified | Not specified | Not specified |
| di-DNP-L-Histidine | 519.31 | Not specified | Not specified | Not specified |
Note: Melting points and molar absorptivity can vary depending on the specific isomeric form and the solvent used for measurement. The molar absorptivity of DNP derivatives at ~360 nm is a key feature for their quantification.
Experimental Workflows and Applications
DNP-amino acids are instrumental in various biochemical workflows. The following diagrams illustrate two key applications.
References
- 1. jocpr.com [jocpr.com]
- 2. Toxic consequence of the abrupt depletion of glutathione in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sanger Method: A Technical Guide to the First Protein Sequencing Technique
Topic: The history of protein sequencing using Sanger's reagent Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Introduction
In the annals of molecular biology, few achievements rival the first complete sequencing of a protein. This monumental task, accomplished by Frederick Sanger and his colleagues, not only elucidated the primary structure of insulin (B600854) but also fundamentally proved that proteins have a defined, genetically determined sequence.[1][2] This discovery, which earned Sanger his first Nobel Prize in Chemistry in 1958, laid the groundwork for the central dogma of molecular biology and ushered in a new era of understanding the relationship between the structure and function of these vital macromolecules.[2][3]
This technical guide provides an in-depth exploration of the original Sanger method for protein sequencing. It is intended for researchers, scientists, and drug development professionals who wish to understand the foundational principles and experimental protocols that paved the way for modern proteomics. We will delve into the chemical basis of the method, provide detailed experimental procedures, present available quantitative data, and offer a visual representation of the intricate workflow that Sanger and his team meticulously executed.
Core Principles of the Sanger Method
The cornerstone of Sanger's protein sequencing strategy was the development of a method to identify the N-terminal amino acid of a polypeptide chain.[4] This was achieved using the chemical reagent 1-fluoro-2,4-dinitrobenzene (FDNB), now famously known as Sanger's reagent.[4][5]
The underlying principle involves a two-step process:
-
N-terminal Labeling: The free α-amino group of the N-terminal amino acid reacts with FDNB under mildly alkaline conditions to form a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative.[4] This reaction is a nucleophilic aromatic substitution, where the amino group acts as the nucleophile, attacking the carbon atom of the benzene (B151609) ring that is bonded to the highly electronegative fluorine atom.[6]
-
Hydrolysis and Identification: The resulting DNP-protein is then subjected to complete acid hydrolysis, which cleaves all the peptide bonds. The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.[7] Consequently, the N-terminal residue is recovered as a DNP-amino acid, while all other amino acids are released in their free, unmodified form. The yellow DNP-amino acid can then be separated and identified, typically by chromatography.[4]
A significant limitation of this method is its destructive nature; only the N-terminal amino acid is identified, while the rest of the polypeptide chain is destroyed during hydrolysis.[1] To sequence an entire protein, Sanger devised a strategy of partial hydrolysis to generate a series of overlapping peptide fragments. By determining the N-terminal amino acid of each fragment and analyzing the amino acid composition of smaller fragments, the complete sequence could be painstakingly pieced together.[1][8]
Experimental Protocols
The sequencing of bovine insulin, a protein composed of two polypeptide chains (A-chain of 21 amino acids and B-chain of 30 amino acids) linked by disulfide bonds, was a testament to the meticulous and systematic application of these principles.[1] The following sections provide detailed methodologies for the key experiments involved.
Separation of Insulin Chains
The first step was to separate the A and B chains of insulin by cleaving the disulfide bonds.
Protocol: Performic Acid Oxidation of Insulin [9][10]
-
Preparation of Performic Acid: Prepare performic acid by mixing 9.5 mL of formic acid (98-100%) with 0.5 mL of hydrogen peroxide (30%). Allow the mixture to stand at room temperature for 1-2 hours to allow for the formation of performic acid. Cool the reagent to 0°C before use.
-
Oxidation Reaction: Dissolve the insulin sample in formic acid at 0°C. Add the pre-cooled performic acid to the insulin solution. The reaction is typically carried out for 2-3 hours at 0°C.
-
Termination and Precipitation: Dilute the reaction mixture with a large volume of ice-cold water to stop the reaction. The oxidized A and B chains will precipitate out of the solution.
-
Isolation of Chains: The precipitated chains can be separated by fractional precipitation or by ion-exchange chromatography. Sanger originally used precipitation at different pH values to separate the two chains.
N-Terminal Amino Acid Analysis
This protocol details the labeling of the N-terminal amino acid with Sanger's reagent and its subsequent identification.
Protocol: N-Terminal Analysis using FDNB [4][11]
-
Labeling Reaction:
-
Dissolve the protein or peptide sample (e.g., 0.5 g of insulin) and an equal weight of sodium bicarbonate in water (e.g., 5 mL).[11]
-
Prepare a solution of FDNB in ethanol (B145695) (e.g., 0.5 mL of FDNB in 10 mL of ethanol).[11]
-
Mix the two solutions and stir gently for approximately 2 hours at room temperature.[11] The DNP-protein will precipitate as a yellow powder.
-
Wash the precipitate with water, ethanol, and finally ether, then air-dry.[11]
-
-
Acid Hydrolysis:
-
Extraction of DNP-Amino Acid:
-
After cooling, extract the hydrolysate three times with ether.[11] The ether-soluble DNP-amino acids will move into the ether phase. The aqueous phase will contain free amino acids and any ether-insoluble DNP derivatives (e.g., DNP-arginine, DNP-histidine, and ε-DNP-lysine).[11]
-
Dry the combined ether extracts.
-
-
Chromatographic Identification:
-
Dissolve the dried ether extract in a small volume of a suitable solvent.
-
Identify the DNP-amino acid by paper chromatography or silica (B1680970) gel column chromatography by comparing its migration with that of known DNP-amino acid standards.
-
Generation of Overlapping Peptides
To determine the internal sequence, the separated A and B chains were broken down into smaller, overlapping fragments using both partial acid hydrolysis and enzymatic digestion.
Protocol: Partial Acid Hydrolysis [12]
-
Dissolve the purified polypeptide chain in concentrated hydrochloric acid.
-
Heat the solution under controlled conditions of time and temperature (e.g., 100-110°C for a shorter duration than complete hydrolysis). The exact conditions were varied to generate different sets of fragments.
-
Terminate the reaction by cooling and removing the acid, typically by evaporation under vacuum.
-
The resulting mixture of peptides is then ready for fractionation.
Protocol: Enzymatic Digestion [1][8]
-
Dissolve the purified polypeptide chain in a buffer solution appropriate for the chosen enzyme (e.g., ammonium (B1175870) bicarbonate buffer for trypsin).
-
Add the proteolytic enzyme (e.g., trypsin or chymotrypsin) to the solution. The enzyme-to-substrate ratio was carefully controlled to achieve partial digestion.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for trypsin).
-
Stop the digestion at various time points by either boiling the solution or by adding an inhibitor specific for the enzyme.
-
The resulting peptide mixture is then separated.
Fractionation of Peptides and DNP-Amino Acids
The complex mixtures of peptides and DNP-amino acids were meticulously separated using a combination of paper chromatography and electrophoresis.
Protocol: Paper Chromatography of DNP-Amino Acids and Peptides [13]
-
Sample Application: Apply a small spot of the sample mixture onto a line drawn with a pencil near the bottom of a sheet of filter paper (e.g., Whatman No. 1).
-
Chromatography:
-
First Dimension: Place the paper in a chromatography tank containing a specific solvent system (e.g., n-butanol-acetic acid-water). The solvent moves up the paper by capillary action, separating the components based on their partition coefficients between the stationary phase (cellulose-bound water) and the mobile phase (organic solvent).
-
Second Dimension: After the first run, dry the paper, rotate it 90 degrees, and place it in a different solvent system (e.g., phenol-water-ammonia). This further separates components that may not have resolved in the first dimension.
-
-
Visualization:
-
DNP-amino acids and DNP-peptides are visible as yellow spots.
-
Unlabeled peptides can be visualized by spraying the chromatogram with a ninhydrin (B49086) solution and heating, which produces purple spots.
-
-
Elution and Analysis: The separated spots can be cut out, and the compounds eluted with a suitable solvent for further analysis, such as N-terminal determination or complete acid hydrolysis to determine amino acid composition.
Data Presentation
Table 1: Key Properties of Insulin Chains
| Property | A-Chain | B-Chain |
| Number of Amino Acids | 21 | 30 |
| N-Terminal Amino Acid | Glycine | Phenylalanine |
| C-Terminal Amino Acid | Asparagine | Alanine |
Table 2: Representative Rf Values of DNP-Amino Acids in Different Solvent Systems
Note: The following Rf values are illustrative and can vary depending on the exact experimental conditions (paper type, temperature, solvent saturation). Comprehensive tables from Sanger's original work are not available in a consolidated format.
| DNP-Amino Acid | n-Butanol-Acetic Acid-Water | Phenol-Water-Ammonia |
| DNP-Alanine | ~0.55 | ~0.60 |
| DNP-Glycine | ~0.40 | ~0.45 |
| DNP-Valine | ~0.75 | ~0.80 |
| DNP-Leucine | ~0.85 | ~0.90 |
| DNP-Phenylalanine | ~0.80 | ~0.85 |
| DNP-Proline | ~0.70 | ~0.75 |
| DNP-Aspartic Acid | ~0.20 | ~0.15 |
| DNP-Glutamic Acid | ~0.25 | ~0.20 |
| Di-DNP-Lysine | ~0.15 | ~0.10 |
Experimental Workflow and Logical Relationships
The overall workflow of Sanger's protein sequencing method is a complex, iterative process. The following diagram, generated using the DOT language, illustrates the logical relationships between the key experimental steps.
Conclusion
The successful sequencing of insulin by Frederick Sanger was a watershed moment in the history of science. It not only revealed the precise chemical structure of a protein for the first time but also established the fundamental principle that proteins are linear polymers with a specific, genetically encoded sequence. The methods developed by Sanger and his team, though laborious by modern standards, were a triumph of chemical ingenuity and perseverance. This technical guide has provided a detailed overview of the core principles, experimental protocols, and logical workflow of the Sanger method. By understanding the foundations upon which modern proteomics is built, researchers and scientists can better appreciate the remarkable progress that has been made in our ability to decipher the language of life.
References
- 1. Degradation of insulin by trypsin and alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 3. scispace.com [scispace.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. archimer.ifremer.fr [archimer.ifremer.fr]
- 7. High-throughput method for on-target performic acid oxidation of MALDI-deposited samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The action of chymotrypsin and trypsin on insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nobelprize.org [nobelprize.org]
- 10. Oxidation of insulin by performic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Partial acid hydrolysis | biochemistry | Britannica [britannica.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. ehu.eus [ehu.eus]
An In-depth Technical Guide to Nucleophilic Aromatic Substitution in FDNB Reactions with Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent, and peptides. This reaction is a cornerstone technique for the determination of N-terminal amino acids, a critical step in protein sequencing and characterization. This document details the underlying chemical principles, provides structured data on reaction parameters, outlines detailed experimental protocols, and illustrates key processes through diagrams.
Core Principles: The Chemistry of the Sanger Reaction
The reaction of FDNB with the free amino group of a peptide is a classic example of nucleophilic aromatic substitution (SNAr). In this reaction, the N-terminal α-amino group of the peptide acts as a nucleophile, attacking the electron-deficient carbon atom of the benzene (B151609) ring that is bonded to the fluorine atom. The strong electron-withdrawing nature of the two nitro groups at the ortho and para positions makes the aromatic ring highly susceptible to nucleophilic attack. The fluorine atom, although a poor leaving group in SN2 reactions, is an effective leaving group in this context because the rate-determining step is the initial nucleophilic attack, which is accelerated by the electronegativity of the fluorine.
The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring, resulting in a stable 2,4-dinitrophenyl (DNP) derivative of the peptide. This DNP-peptide is characteristically yellow.
Following the labeling reaction, the peptide is subjected to acid hydrolysis, which cleaves all the peptide bonds. The covalent bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis. Consequently, the N-terminal residue is recovered as a DNP-amino acid, which can then be identified, typically by chromatography.
Quantitative Data on Reaction Parameters
The efficiency of the FDNB reaction is influenced by several factors, including pH, temperature, and the specific amino acid residue. While comprehensive tabular data across all amino acids is sparse in historical literature, the following tables summarize key quantitative aspects.
Reaction Kinetics
The reaction of FDNB with the α-amino group of amino acids is a second-order reaction. The rate is dependent on the concentration of both FDNB and the unprotonated form of the amino group.
| Amino Acid | Second-Order Rate Coefficient (k) at 30°C, pH 9.2 (M⁻¹s⁻¹) |
| Glycine | 0.0817 |
Note: This data is for the reaction with the amino acid anion. The overall rate is pH-dependent due to the protonation equilibrium of the amino group.
Influence of pH
The reaction rate is highly dependent on the pH of the medium. The nucleophilic α-amino group must be in its unprotonated form to react with FDNB. Therefore, the reaction is typically carried out under mildly alkaline conditions.
| pH | Apparent Second-Order Rate Coefficient for Glycine with FDNB (M⁻¹s⁻¹) |
| 7.3 | ~0.001 |
| 8.0 | ~0.01 |
| 9.0 | ~0.06 |
| 10.0 | ~0.1 |
| 11.0 | ~0.12 |
| 12.0 | ~0.12 |
| 13.0 | ~0.1 |
Note: At very high pH values (above 11), side reactions such as the hydrolysis of FDNB to 2,4-dinitrophenol (B41442) and decomposition of the DNP-amino acid can occur, leading to a decrease in the apparent rate and yield.
Chromatographic Separation of DNP-Amino Acids
The identification of the N-terminal DNP-amino acid is achieved by chromatography. The retention factor (Rf) is a key parameter in paper and thin-layer chromatography.
Table of Rf Values of DNP-Amino Acids in Different Solvent Systems for Paper Chromatography
| DNP-Amino Acid | Toluene-Pyridine-2-chloroethanol-0.8N NH₄OH (10:3:6:6) | n-Butanol-Acetic Acid-Water (4:1:5) |
| DNP-Alanine | 0.58 | 0.60 |
| DNP-Glycine | 0.44 | 0.45 |
| DNP-Valine | 0.78 | 0.78 |
| DNP-Leucine | 0.86 | 0.85 |
| DNP-Isoleucine | 0.86 | 0.85 |
| DNP-Proline | 0.75 | - |
| DNP-Phenylalanine | 0.85 | 0.88 |
| DNP-Tryptophan | 0.82 | 0.86 |
| DNP-Methionine | 0.79 | 0.80 |
| DNP-Serine | 0.30 | 0.35 |
| DNP-Threonine | 0.40 | 0.48 |
| DNP-Aspartic Acid | 0.25 | 0.28 |
| DNP-Glutamic Acid | 0.30 | 0.33 |
| Di-DNP-Lysine | 0.80 | 0.75 |
| Di-DNP-Tyrosine | 0.75 | 0.70 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the N-terminal analysis of peptides using FDNB.
Protocol 1: Dinitrophenylation of a Peptide
This protocol describes the labeling of the N-terminal amino acid of a peptide with FDNB.
Materials:
-
Peptide sample
-
This compound (FDNB) solution (e.g., 2% v/v in ethanol)
-
Sodium bicarbonate solution (e.g., 0.1 M, pH ~8.5) or another suitable buffer
-
Diethyl ether
-
Water (deionized)
-
Test tubes or reaction vials
Procedure:
-
Dissolve the peptide sample in the sodium bicarbonate solution in a reaction vial. A typical concentration is 1-5 mg of peptide per mL of buffer.
-
Add a two- to three-fold molar excess of the FDNB solution in ethanol to the peptide solution.
-
Incubate the reaction mixture at a controlled temperature, for example, 40°C for 1-2 hours, or at room temperature for a longer duration (e.g., 4 hours to overnight). The reaction vessel should be protected from light to prevent photodecomposition of the DNP derivatives.[1]
-
After the reaction is complete, acidify the solution with a small amount of dilute HCl to a pH of approximately 3. This will precipitate the DNP-peptide.
-
Extract the unreacted FDNB with diethyl ether. Perform the extraction three times, discarding the ether layer each time. The DNP-peptide will remain in the aqueous layer.
-
The aqueous solution containing the DNP-peptide can be lyophilized or used directly for the next step of hydrolysis.
Protocol 2: Acid Hydrolysis of the DNP-Peptide
This protocol outlines the cleavage of the peptide bonds of the DNP-peptide to release the DNP-amino acid.
Materials:
-
DNP-peptide sample (from Protocol 1)
-
Constant-boiling hydrochloric acid (6 M HCl)
-
Vacuum hydrolysis tubes
-
Heating block or oven capable of maintaining 110°C
-
Vacuum pump
Procedure:
-
Place the dried DNP-peptide sample into a vacuum hydrolysis tube.
-
Add 200-500 µL of 6 M HCl to the tube.
-
Seal the tube under vacuum.
-
Place the sealed tube in a heating block or oven at 110°C for 12-24 hours. The optimal hydrolysis time may vary depending on the peptide sequence and should be determined empirically if necessary.[2]
-
After hydrolysis, cool the tube to room temperature.
-
Open the tube carefully and evaporate the HCl under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Identification of the DNP-Amino Acid by Thin-Layer Chromatography (TLC)
This protocol describes the separation and identification of the DNP-amino acid from the hydrolysate.
Materials:
-
Dried hydrolysate containing the DNP-amino acid
-
Standard DNP-amino acid solutions
-
Silica (B1680970) gel TLC plates
-
Developing chamber
-
Solvent system (e.g., chloroform-methanol-acetic acid, 95:5:1 v/v/v or n-butanol-acetic acid-water, 4:1:5 v/v/v)
-
UV lamp for visualization
Procedure:
-
Dissolve the dried hydrolysate in a small volume of a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
On a silica gel TLC plate, draw a faint pencil line about 1.5 cm from the bottom.
-
Carefully spot the dissolved hydrolysate and the standard DNP-amino acid solutions onto the starting line.
-
Allow the spots to dry completely.
-
Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the starting line.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the yellow spots of the DNP-amino acids. The spots can be enhanced under a UV lamp.
-
Calculate the R
fvalue for each spot (Rf= distance traveled by the spot / distance traveled by the solvent front). -
Identify the N-terminal DNP-amino acid by comparing the R
fvalue of the unknown spot with those of the standard DNP-amino acids.
Mandatory Visualizations
Reaction Mechanism
References
A Comprehensive Technical Guide to the Solubility of 1-Fluoro-2,4-dinitrobenzene in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's Reagent, in a variety of common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Core Topic: Solubility of this compound
This compound is a pivotal reagent in biochemistry, primarily employed for the N-terminal sequencing of proteins and peptides.[1][2] Its efficacy in these applications is intrinsically linked to its solubility in the solvents used for reactions, purification, and analysis. Understanding the solubility of FDNB is crucial for designing experiments, ensuring homogenous reaction conditions, and developing robust analytical methods.
Quantitative Solubility Data
The solubility of this compound varies significantly across different classes of solvents, which can be attributed to the molecule's polar nitro groups and the relatively nonpolar benzene (B151609) ring. The following table summarizes the available quantitative and qualitative solubility data for FDNB in common laboratory solvents.
| Solvent Class | Solvent Name | Chemical Formula | Solubility | Temperature (°C) |
| Aqueous | Water | H₂O | 0.4 g/L[3][4] | 25 |
| 0.0086 M[5] | 15 | |||
| Halogenated | Chloroform | CHCl₃ | 100 g/L (0.1 g/mL)[3][6] | Not Specified |
| 100 mg/mL[5] | Not Specified | |||
| Alcohols | Ethanol | C₂H₅OH | Soluble[7][8] | Not Specified |
| Propylene Glycol | C₃H₈O₂ | Soluble[4][5][9] | Not Specified | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble[4][5][9] | Not Specified |
| Ketones | Acetone | C₃H₆O | Soluble[7][8] | Not Specified |
| Aromatics | Benzene | C₆H₆ | Soluble[4][5][9] | Not Specified |
Experimental Protocols for Solubility Determination
The determination of the solubility of this compound can be performed using established laboratory methods. The following protocols describe the equilibrium shake-flask method for sample preparation, followed by a UV-Vis spectrophotometric method for concentration determination.
Equilibrium Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic solubility of a compound.[10]
Objective: To prepare a saturated solution of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., ethanol, acetone, chloroform)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[11][12]
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
The resulting clear filtrate is the saturated solution of this compound in the chosen solvent at the specified temperature. This solution is now ready for concentration analysis.
UV-Vis Spectrophotometric Determination of Concentration
The concentration of this compound in the saturated solution can be determined using UV-Vis spectrophotometry. A key aspect of this analysis for FDNB is its conversion to 2,4-dinitrophenol (B41442) via basic hydrolysis, which produces a chromophore that is readily quantifiable.[5]
Objective: To determine the concentration of the saturated solution of this compound.
Materials:
-
Saturated solution of this compound
-
Solvent used for solubility determination (for dilutions)
-
Aqueous base solution (e.g., 1 M Sodium Hydroxide)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Hydrolysis of Standards and Sample:
-
Take a known volume of each standard solution and the saturated sample solution and dilute them with the solvent to fall within the linear range of the spectrophotometer.
-
To each diluted solution, add a specific volume of the aqueous base solution to initiate the hydrolysis of this compound to 2,4-dinitrophenol.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for 2,4-dinitrophenol in the chosen solvent system by scanning one of the hydrolyzed standard solutions.
-
Measure the absorbance of each of the hydrolyzed standard solutions and the hydrolyzed sample solution at the determined λmax.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Using the absorbance of the hydrolyzed sample solution and the equation of the line from the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Account for the dilution factor to determine the final concentration of the saturated solution.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for solubility determination of this compound.
Reaction of this compound with an N-terminal Amino Acid
Caption: Nucleophilic aromatic substitution reaction of FDNB with a polypeptide.
References
- 1. eu-opensci.org [eu-opensci.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dinitrofluorobenzene CAS#: 70-34-8 [m.chemicalbook.com]
- 4. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 70-34-8 CAS MSDS (2,4-Dinitrofluorobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
An In-depth Technical Guide to the Molecular Structure and Chemical Reactivity of 1-Fluoro-2,4-dinitrobenzene (FDNB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent, is a pivotal molecule in the history of protein chemistry and continues to be a valuable tool in modern biochemical and immunological research. Its utility stems from the high reactivity of its carbon-fluorine bond toward nucleophilic substitution, a feature conferred by the strong electron-withdrawing properties of the two nitro groups. This guide provides a comprehensive overview of the molecular structure, chemical reactivity, and key applications of FDNB. It includes detailed experimental protocols for its use in N-terminal protein sequencing and thiol quantification, quantitative data on its reaction kinetics and spectroscopic properties, and a discussion of its role as an immunological hapten.
Molecular Structure and Physicochemical Properties
FDNB is an organofluorine compound with a well-defined molecular structure that dictates its chemical behavior. The molecule consists of a benzene (B151609) ring substituted with a fluorine atom and two nitro groups at positions 1, 2, and 4, respectively.
The fluorine atom at the C1 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the two nitro groups located at the ortho and para positions. This electronic arrangement polarizes the C-F bond, making the C1 carbon electron-deficient and highly susceptible to attack by nucleophiles.
| Property | Value | References |
| Molecular Formula | C₆H₃FN₂O₄ | [1] |
| Molecular Weight | 186.10 g/mol | [1] |
| Appearance | Pale yellow crystalline solid or oily liquid | [2] |
| Melting Point | 25-30 °C | [2] |
| Boiling Point | 178 °C at 25 mmHg | [2] |
| Density | ~1.48 g/mL | [2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and acetone (B3395972). | [2] |
Chemical Reactivity
The hallmark of FDNB's chemical reactivity is the facile nucleophilic aromatic substitution of its fluorine atom. This reaction proceeds via a Meisenheimer complex intermediate, a resonance-stabilized species that lowers the activation energy of the substitution.
Reaction with Amines: The Basis of Sanger's Reagent
FDNB readily reacts with the primary and secondary amino groups of amino acids, peptides, and proteins under mildly alkaline conditions.[2][3] This reaction forms a stable, yellow dinitrophenyl (DNP) derivative.[3] The reaction is central to the Sanger method for N-terminal amino acid sequencing.[3]
The general mechanism for the reaction of FDNB with an amino acid is as follows:
The rate of this reaction is dependent on the nucleophilicity of the amine and the pH of the medium. The unprotonated amino group is the reactive species, hence the reaction is typically carried out at a pH above the pKa of the amino group.
Quantitative Data on Reaction with Amino Acids:
| Amino Acid | Second-Order Rate Coefficient (kA-) (M-1s-1) at 30.5°C in water |
| Glycine | 0.0817 |
Reaction with Thiols
FDNB also reacts readily with thiol groups (sulfhydryl groups) found in cysteine residues and other thiol-containing molecules.[1] This reaction proceeds via a similar SNAr mechanism to form a stable dinitrophenyl thioether. This reactivity allows for the quantification of free thiol groups in proteins and other biological samples.
Spectroscopic Properties of DNP Derivatives
The dinitrophenyl group is a strong chromophore, imparting a characteristic yellow color to its derivatives. This property is crucial for their detection and quantification.
| DNP Derivative | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Solvent | References |
| DNP-Amino Acids (general) | 350-360 | Varies | Aqueous Sodium Bicarbonate | [5] |
| DNP-Amino Acids (general) | ~344 | Varies | 95% Ethanol | [5] |
| DNP-Hydroxyproline | 380 | 28,224 | Acidified solution | [6] |
| DNP-Proline | 380 | 17,036 | Acidified solution | [6] |
| DNP-Glycine | 380 | 10,660 | Acidified solution | [6] |
| DNP-Lysine | 380 | 26,440 | Acidified solution | [6] |
| Bridge Chromophore (-NH-DNP-NH-) | 340 | 30,000 | - | [7] |
Experimental Protocols
N-Terminal Amino Acid Analysis of Proteins (Sanger's Method)
This protocol outlines the classical method for identifying the N-terminal amino acid of a protein using FDNB.
Materials:
-
Purified protein sample
-
This compound (FDNB) solution (e.g., 5% w/v in ethanol)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Diethyl ether
-
6 M Hydrochloric acid (HCl)
-
Standard DNP-amino acids
-
HPLC system with a C18 column and UV detector or TLC plates and appropriate solvent systems.
Procedure:
-
Derivatization: a. Dissolve the protein sample (e.g., 5-10 mg) in a suitable buffer (e.g., 1 mL of 0.1 M NaHCO₃, pH 8.5). b. Add an excess of FDNB solution (e.g., 2 volumes of 5% FDNB in ethanol). c. Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring, protected from light.[2]
-
Isolation of DNP-Protein: a. Precipitate the DNP-protein by adding a few drops of 6 M HCl. b. Centrifuge the mixture and discard the supernatant. c. Wash the pellet sequentially with water, ethanol, and diethyl ether to remove unreacted FDNB and by-products.[2] d. Dry the DNP-protein pellet.
-
Hydrolysis: a. Add 6 M HCl to the dried DNP-protein. b. Seal the tube under vacuum or nitrogen. c. Heat at 110°C for 12-24 hours to completely hydrolyze the peptide bonds.[5]
-
Extraction of DNP-Amino Acid: a. After hydrolysis, cool the sample and extract the yellow DNP-amino acid into diethyl ether. The free amino acids will remain in the aqueous phase.[2] b. Evaporate the ether extract to dryness.
-
Identification: a. Dissolve the dried DNP-amino acid residue in a suitable solvent (e.g., acetone or methanol). b. Identify the DNP-amino acid by comparing its retention time (HPLC) or Rf value (TLC) with those of standard DNP-amino acids.[8][9] Detection is typically performed by monitoring the absorbance at or near 360 nm.[6]
Quantification of Free Thiols in Proteins
This protocol provides a method for quantifying free thiol groups in a protein sample using FDNB.
Materials:
-
Purified protein sample with known concentration
-
FDNB solution (e.g., 10 mM in acetonitrile)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Cysteine or glutathione (B108866) standards of known concentration
-
Spectrophotometer or microplate reader
Procedure:
-
Standard Curve Preparation: a. Prepare a series of standard solutions of cysteine or glutathione in the reaction buffer. b. To each standard, add an excess of FDNB solution. c. Incubate at room temperature for 30 minutes, protected from light. d. Measure the absorbance of the resulting DNP-thiol derivative at its λmax (around 340-360 nm). e. Plot a standard curve of absorbance versus thiol concentration.
-
Sample Analysis: a. Dissolve the protein sample in the reaction buffer. b. Add an excess of FDNB solution to the protein sample. c. Incubate under the same conditions as the standards. d. Measure the absorbance of the sample at the same wavelength used for the standard curve.
-
Calculation: a. Determine the concentration of free thiols in the protein sample by interpolating its absorbance value on the standard curve. b. The number of free thiols per protein molecule can be calculated by dividing the molar concentration of thiols by the molar concentration of the protein.
Applications in Research and Drug Development
Protein Sequencing and Analysis
The primary application of FDNB is in protein chemistry as Sanger's reagent for the determination of N-terminal amino acids.[3] This method was instrumental in the first-ever sequencing of a protein, insulin, by Frederick Sanger, for which he was awarded the Nobel Prize in Chemistry in 1958.[10] While now largely superseded by automated Edman degradation and mass spectrometry for large-scale sequencing, Sanger's method remains a valuable educational tool and can be used for specific applications.
Enzyme Inhibition Studies
FDNB can act as an irreversible or non-competitive inhibitor of certain enzymes by reacting with essential amino or thiol groups in the active site or allosteric sites.[2][11] This property can be exploited to probe the structure and function of enzyme active sites and to study enzyme kinetics. For example, FDNB has been shown to inhibit creatine (B1669601) kinase and the reductase activity of the mitochondrial cytochrome b-c1 complex.[1][2]
Immunological Research: FDNB as a Hapten
FDNB is widely used as a hapten in immunological studies to induce and study contact hypersensitivity, a model for allergic contact dermatitis.[12][13][14] Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[14] When applied to the skin, FDNB reacts with endogenous proteins to form DNP-protein conjugates, which are then recognized by the immune system, leading to the activation of T-cells and the development of an inflammatory response upon subsequent exposure.[12] This model is crucial for investigating the cellular and molecular mechanisms of allergic skin reactions and for the development of new anti-inflammatory therapies.
Role in Drug Development
While FDNB itself is not used as a therapeutic agent due to its high reactivity and toxicity, its chemical principles have implications for drug development. The study of FDNB-induced contact hypersensitivity provides a valuable model for screening anti-inflammatory drugs.[13] Furthermore, understanding the nucleophilic substitution reactions of FDNB with biological macromolecules can inform the design of targeted covalent inhibitors, a class of drugs that are gaining increasing importance in medicinal chemistry. The dinitrophenyl moiety has also been explored as a component of more complex molecules in drug discovery efforts.
Safety and Handling
FDNB is a toxic and corrosive substance that should be handled with extreme caution in a well-ventilated fume hood.[1] It is a potent skin and eye irritant and can cause severe allergic reactions upon contact.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn at all times when handling this chemical.
Conclusion
This compound remains a cornerstone reagent in biochemistry and immunology. Its well-defined molecular structure and predictable chemical reactivity make it an invaluable tool for N-terminal protein analysis, thiol quantification, and the study of enzyme mechanisms and immune responses. While newer technologies have emerged for some of its classical applications, the fundamental principles of FDNB's reactivity continue to be relevant in modern chemical biology and drug discovery. A thorough understanding of its properties and appropriate handling are essential for its safe and effective use in the laboratory.
References
- 1. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. [Mechanism of action of 2,4-dinitrofluorobenzene on bacterial luminescence in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immediate contact hypersensitivity induced by repeated hapten challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hapten-induced contact hypersensitivity, autoimmune reactions, and tumor regression: plausibility of mediating antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Fluoro-2,4-dinitrobenzene (DNFB): A Comprehensive Technical Guide to its Application as a Hapten in Immunology
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2,4-dinitrobenzene (DNFB), a highly reactive aromatic compound, serves as a pivotal tool in experimental immunology, primarily for its role as a hapten. Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. This guide provides an in-depth technical overview of DNFB's mechanism of action, its application in inducing contact hypersensitivity (CHS), a delayed-type hypersensitivity reaction, and the intricate signaling pathways it triggers. This document is intended to be a comprehensive resource for researchers and professionals in immunology and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological processes.
The Hapten Concept and DNFB's Mechanism of Action
DNFB functions as a hapten by covalently binding to endogenous proteins in the skin.[1][2] The dinitrophenyl (DNP) group of DNFB is highly electrophilic and readily reacts with nucleophilic side chains of amino acids, primarily lysine, cysteine, and histidine, on skin proteins. This process, known as haptenization, creates novel antigenic determinants (DNP-protein conjugates) that are recognized as foreign by the immune system.[3][4]
The initial exposure to DNFB initiates the sensitization phase of the immune response.[1][2] During this phase, skin-resident antigen-presenting cells (APCs), predominantly Langerhans cells and dermal dendritic cells (DCs), take up and process the DNP-protein conjugates.[5] These APCs then migrate to the draining lymph nodes, where they present the hapten-derived peptides on Major Histocompatibility Complex (MHC) molecules to naive T-lymphocytes.[5][6] This interaction leads to the activation and clonal expansion of hapten-specific T cells, primarily CD8+ and CD4+ T cells, and the generation of memory T cells.[1][7]
Subsequent exposure to DNFB at a different skin site triggers the elicitation phase , a more rapid and robust inflammatory response.[1][6] Memory T cells recognize the DNP-protein conjugates presented by local APCs, leading to their activation and the release of a cascade of pro-inflammatory cytokines and chemokines.[1] This results in the recruitment of various immune cells, including neutrophils and macrophages, to the site of exposure, culminating in the characteristic skin inflammation of contact hypersensitivity.[8][9]
Quantitative Data in DNFB-Induced Contact Hypersensitivity
The murine model of DNFB-induced contact hypersensitivity is a widely used and reproducible system for studying the mechanisms of allergic contact dermatitis and for evaluating the efficacy of potential therapeutics. The following tables summarize key quantitative data from various studies.
Table 1: Ear Swelling Response in DNFB-Induced CHS in Mice
| Time Point after Challenge | Ear Swelling (Increase in thickness) | Reference |
| 24 hours | Significant increase from baseline | [10] |
| 48 hours | Peak swelling often observed | [9][10] |
| 72 hours | Resolution of swelling begins | [9] |
Note: The magnitude of ear swelling is dependent on the mouse strain, the concentration of DNFB used for sensitization and challenge, and the specific experimental protocol.
Table 2: Cellular Infiltration in Draining Lymph Nodes and Skin
| Cell Type | Location | Observation | Reference |
| Dendritic Cells | Draining Lymph Nodes | Increased numbers after sensitization | [6][11] |
| T-lymphocytes (CD4+ & CD8+) | Draining Lymph Nodes | Proliferation and activation after sensitization | [6][7] |
| Neutrophils | Inflamed Skin | Significant infiltration during elicitation phase | [8][9] |
| Mast Cells | Inflamed Skin | Increased numbers and degranulation | [4][12] |
Table 3: Key Cytokine Levels in DNFB-Induced CHS
| Cytokine | Location | Observation | Reference |
| TNF-α | Inflamed Skin | Increased expression | [13][14] |
| IFN-γ | Inflamed Skin | Increased expression, indicative of a Th1 response | [14][15] |
| IL-1β | Inflamed Skin | Increased expression | [13] |
| IL-4 | Inflamed Skin | Variable, can be increased in chronic models | [13][14][15] |
| IL-6 | Inflamed Skin | Increased expression | [13] |
| IL-10 | Inflamed Skin | Increased expression, regulatory role | [13][14] |
| IL-17 | Inflamed Skin | Increased expression | [16] |
Experimental Protocols
The following is a generalized protocol for inducing contact hypersensitivity to DNFB in mice. Specific concentrations and timings may need to be optimized based on the mouse strain and experimental objectives.
Materials:
-
This compound (DNFB)
-
Acetone
-
Olive oil
-
Micropipettes and sterile tips
-
Electric clippers or depilatory cream
-
Calipers for measuring ear thickness
Protocol:
Sensitization Phase (Day 0):
-
Anesthetize the mice according to approved institutional protocols.
-
Shave a small area (approximately 2 cm x 2 cm) on the abdomen of each mouse.
-
Prepare a 0.5% (w/v) DNFB solution in a 4:1 acetone:olive oil vehicle.[17]
-
Apply 25-50 µL of the 0.5% DNFB solution to the shaved abdominal skin.[2][17]
-
Allow the solution to dry completely before returning the mice to their cages.
Elicitation Phase (Day 5-7):
-
Measure the baseline thickness of both ears of each mouse using calipers.
-
Prepare a 0.2% - 0.25% (w/v) DNFB solution in a 4:1 acetone:olive oil vehicle.[5][17]
-
Apply 10-20 µL of the challenge solution to the dorsal and ventral surfaces of one ear (the other ear serves as a control).[2]
Assessment of Response:
-
Measure the ear thickness of both ears at 24, 48, and 72 hours after the challenge.[9]
-
The ear swelling response is calculated as the difference between the thickness of the DNFB-challenged ear and the vehicle-treated or unchallenged ear.
-
For histological analysis, ear tissue can be collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess cellular infiltration and edema.[4][18]
-
For cytokine analysis, ear tissue can be homogenized to measure protein levels by ELISA or mRNA levels by RT-qPCR.[13][15]
Signaling Pathways in DNFB-Induced Immunity
The activation of the immune system by DNFB involves a complex network of intracellular signaling pathways. Upon haptenization of skin proteins, dendritic cells are activated through various pattern recognition receptors and danger signals.
Hapten Recognition and DC Activation
Key Intracellular Signaling Pathways
DNFB and the resulting cellular stress activate several key signaling pathways within dendritic cells, leading to their maturation and the production of pro-inflammatory cytokines. These include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[19][20] Toll-like receptors (TLRs) have also been implicated in recognizing endogenous danger signals released upon DNFB exposure.[21]
The T-Cell Mediated Response in DNFB-Induced CHS
The culmination of the sensitization phase is the generation of hapten-specific T cells in the draining lymph nodes. During the elicitation phase, these T cells orchestrate the inflammatory response in the skin.
Conclusion
This compound remains an indispensable tool for the study of hapten-induced immunology and contact hypersensitivity. Its well-characterized mechanism of action, reproducible in vivo effects, and the wealth of available data make it an ideal model compound for investigating the fundamental mechanisms of T-cell mediated skin inflammation. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize the DNFB model, from understanding the core principles to implementing detailed experimental protocols and interpreting the complex signaling and cellular responses. The continued use of this model will undoubtedly contribute to the development of novel therapeutic strategies for allergic contact dermatitis and other inflammatory skin diseases.
References
- 1. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity | Springer Nature Experiments [experiments.springernature.com]
- 2. Video: A Mouse Ear Model for Allergic Contact Dermatitis Evaluation [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cellular dynamics in the draining lymph nodes during sensitization and elicitation phases of contact hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contact sensitization induces proliferation of heterogeneous populations of hapten-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential activation of nuclear factor kappa B subunits in a skin dendritic cell line in response to the strong sensitizer 2,4-dinitrofluorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of neutrophils and G-CSF in DNFB-induced contact hypersensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time course of contact hypersensitivity to DNFB and histologic findings in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A study of cells present in lymph draining from a contact allergic reaction in pigs sensitized to DNFB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ovid.com [ovid.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. N-acetyl-L-alanine ameliorates atopic dermatitis-like symptoms by suppressing Th2 differentiation in DNFB-induced NC/Nga mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Langerhans cells suppress CHS responses via cognate CD4 interaction and LC-derived IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Allergic and irritant contact dermatitis mouse models [bio-protocol.org]
- 18. An Atopic Dermatitis-Like Mouse Model by Alternate Epicutaneous Application of Dinitrofluorobenzene and an Extract of Dermatophagoides Farinae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2,4-Dinitrofluorobenzene modifies cellular proteins and induces macrophage inflammatory protein-2 gene expression via reactive oxygen species production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Toll-like receptor and IL-12 signaling control susceptibility to contact hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of 2,4-Dinitrofluorobenzene (DNFB): A Technical Guide to Protein Alkylation and its Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of 2,4-Dinitrofluorobenzene (DNFB) as a potent alkylating agent for protein modification. Historically recognized as Sanger's Reagent for its pivotal role in the first-ever protein sequencing, DNFB's utility extends into modern biochemical and immunological research. This document provides a comprehensive overview of its chemical mechanisms, detailed experimental protocols, and its application in studying protein structure-function relationships and inducing cellular signaling pathways.
Introduction to DNFB as a Protein-Modifying Agent
1-fluoro-2,4-dinitrobenzene (DNFB) is a chemical compound that readily reacts with specific amino acid residues in proteins, forming stable covalent bonds. This property makes it an invaluable tool for protein chemists and cell biologists. Its primary applications include the determination of N-terminal amino acids, chemical labeling for protein tracking, and as a tool to probe the functional significance of specific amino acid residues. Furthermore, in immunology, DNFB is widely used as a hapten to induce contact hypersensitivity and atopic dermatitis-like conditions in animal models, facilitating the study of inflammatory signaling pathways.[1][2]
Chemical Principles of DNFB-Mediated Alkylation
The core of DNFB's reactivity lies in a nucleophilic aromatic substitution reaction. The fluorine atom on the dinitrophenyl ring is an excellent leaving group, readily displaced by nucleophilic side chains of amino acids.
The primary targets for DNFB alkylation in proteins are:
-
α-Amino groups: The free amino group at the N-terminus of a polypeptide chain.[3][4]
-
ε-Amino group of Lysine (B10760008): The primary amine on the side chain of lysine residues.[4]
-
Other nucleophilic groups: Under certain conditions, DNFB can also react with the sulfhydryl group of cysteine, the phenolic hydroxyl group of tyrosine, and the imidazole (B134444) group of histidine.[4]
The reaction is typically carried out under mild alkaline conditions (pH ~8-9) to ensure that the amino groups are in their deprotonated, nucleophilic state.[3] The resulting dinitrophenyl (DNP) derivatives are stable to acid hydrolysis, a key feature that was instrumental in Sanger's protein sequencing methodology.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments involving DNFB.
N-Terminal Amino Acid Labeling of Insulin (B600854) (Sanger's Method)
This protocol is a classic example of the use of DNFB for protein sequencing.
Materials:
-
Insulin
-
2,4-Dinitrofluorobenzene (DNFB)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Diethyl ether
-
20% Hydrochloric acid (HCl)
Procedure:
-
Preparation of DNP-Insulin:
-
Dissolve 0.5g of Insulin and 0.5g of NaHCO₃ in 5ml of water (Solution A).[3]
-
Add 0.5ml of DNFB to 10ml of Ethanol (Solution B).[3]
-
Mix Solution A and Solution B and stir gently for 2 hours at room temperature.[3]
-
A yellow precipitate of DNP-Insulin will form.[3]
-
Wash the precipitate with water, followed by ethanol, and then ether. Air-dry the DNP-Insulin.[3]
-
-
Hydrolysis of DNP-Insulin:
-
Identification of the DNP-Amino Acid:
-
The ether extract is then analyzed by chromatography (e.g., paper chromatography or HPLC) to identify the DNP-amino acid by comparing its migration with that of known DNP-amino acid standards.[3]
-
Modification of Enzyme Activity: A Case Study with Fructose (B13574) 1,6-Diphosphatase
This protocol demonstrates how DNFB can be used to study the structure-function relationship of an enzyme.
Materials:
-
Fructose 1,6-diphosphatase
-
DNFB
-
Glycine buffer (0.04 M, pH 9.4)
-
Triethanolamine (B1662121) buffer (0.04 M, pH 7.5)
-
Manganese chloride (MnCl₂) (0.5 mM)
-
Fructose 1,6-diphosphate (0.1 mM)
-
TPN (0.5 mM)
-
Glucose 6-phosphate dehydrogenase (5 µg)
-
Phosphoglucoisomerase (5 µg)
-
5N Sulfuric acid (H₂SO₄)
Procedure:
-
Enzyme Modification:
-
Prepare a reaction mixture containing the desired buffer (e.g., triethanolamine buffer, pH 7.5), MnCl₂, and fructose 1,6-diphosphate.[3]
-
Add a specific molar equivalent of DNFB to the enzyme solution. For Fructose 1,6-diphosphatase, 4 equivalents of DNFB per mole of enzyme have been shown to increase its catalytic activity.[3]
-
Incubate the reaction mixture for 10 minutes at 25°C.[3]
-
-
Enzyme Activity Assay:
-
Initiate the enzymatic reaction by adding the dinitrophenylated enzyme to the reaction mixture containing the substrates and coupling enzymes (glucose 6-phosphate dehydrogenase and phosphoglucoisomerase) and TPN.[3]
-
Monitor the reduction of TPN at 340 nm to determine the enzyme activity.
-
Stop the reaction by adding 0.1 ml of 5N H₂SO₄.[3]
-
Compare the activity of the DNFB-modified enzyme to that of the untreated enzyme.
-
Quantitative Data on DNFB-Protein Modification
The effects of DNFB on protein structure and function can be quantified. The following tables summarize key quantitative data.
| Parameter | Value | Protein/System | Reference |
| Enzyme Activity Change | 3-4 fold increase | Fructose 1,6-diphosphatase | [3] |
| Optimal pH Shift | From 9.4 to 7.5 | Fructose 1,6-diphosphatase | [3] |
| Michaelis Constant (Km) | Significant increase for substrates | Fructose 1,6-diphosphatase | [3] |
| Inhibition | Strong inhibition of reductase activity | Mitochondrial cytochrome b-c1 complex | [3] |
Table 1: Quantitative Effects of DNFB on Enzyme Function.
| Parameter | Condition | Observation | Reference |
| Reaction pH | Alkaline (pH 8-9) | Favors deprotonation of amino groups, enhancing nucleophilicity. | [3] |
| Molar Ratio (DNFB:Protein) | 4:1 | Sufficient for significant modification of Fructose 1,6-diphosphatase. | [3] |
| Reaction Time | 2 hours (for insulin labeling) | Allows for completion of the reaction at room temperature. | [3] |
| Temperature | 25°C (for enzyme modification) | Standard temperature for biochemical reactions. | [3] |
Table 2: General Reaction Conditions for DNFB-Protein Modification.
DNFB in the Study of Cellular Signaling Pathways
DNFB is a well-established agent for inducing contact hypersensitivity, making it a valuable tool for studying the underlying inflammatory signaling pathways in immune cells. Topical application of DNFB on skin can provoke delayed hypersensitivity responses.[2][5] This response is mediated by the modification of cellular proteins, which are then recognized as foreign antigens, triggering an immune cascade.
Activation of the MAPK Signaling Pathway
Studies have shown that DNFB treatment of cells, such as macrophages, leads to the production of reactive oxygen species (ROS).[2][5] This oxidative stress is a key trigger for the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The activation of MAP kinases is crucial for the subsequent expression of inflammatory mediators.[2][5]
Activation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. DNFB has been shown to induce the activation of NF-κB in dendritic cells.[6] This activation involves the degradation of the inhibitory IκB proteins, allowing NF-κB subunits (such as p50, p52, and RelB) to translocate to the nucleus and initiate the transcription of target genes.[6]
Experimental Workflow for Studying DNFB-Protein Modification
The following diagram outlines a general workflow for researchers investigating the effects of DNFB on a protein of interest.
Conclusion
2,4-Dinitrofluorobenzene remains a powerful and versatile tool in protein science. From its foundational role in protein sequencing to its contemporary use in elucidating complex cellular signaling pathways, DNFB's ability to specifically and stably modify proteins is of immense value. This guide provides researchers with the fundamental knowledge and practical protocols to effectively utilize DNFB as an alkylating agent in their studies. A thorough understanding of its chemical properties and biological effects is crucial for the design of robust experiments and the accurate interpretation of their results, ultimately contributing to advancements in biochemistry, drug development, and the understanding of inflammatory diseases.
References
- 1. Effect of 2,4-dinitrofluorobenzene on the enzymatic properties of the b-c1 complex isolated from beef heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Dinitrofluorobenzene modifies cellular proteins and induces macrophage inflammatory protein-2 gene expression via reactive oxygen species production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential activation of nuclear factor kappa B subunits in a skin dendritic cell line in response to the strong sensitizer 2,4-dinitrofluorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reaction between 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, and hydroxylamine (B1172632). This reaction is of significant interest in pharmaceutical analysis, particularly for the quantification of hydroxylamine, a potential genotoxic impurity. This document details the reaction mechanism, provides a detailed experimental protocol for derivatization and subsequent analysis, and presents relevant quantitative data.
Core Reaction and Mechanism
The reaction between this compound and hydroxylamine is a classic example of nucleophilic aromatic substitution (SNAr). In this reaction, the nucleophilic hydroxylamine attacks the electron-deficient aromatic ring of FDNB at the carbon atom bonded to the fluorine atom. The strong electron-withdrawing effects of the two nitro groups at the ortho and para positions make the ring highly susceptible to nucleophilic attack. The fluorine atom, being a good leaving group, is subsequently displaced.
The final product of this reaction is N-hydroxy-2,4-dinitroaniline.[1] This derivative is a chromophoric compound, which allows for its sensitive detection and quantification using UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) with UV detection.[2]
Experimental Protocol: Derivatization and HPLC Analysis
The following protocol is adapted from a validated method for the determination of hydroxylamine in pharmaceutical substances and provides a robust framework for its quantification.[2]
Reagents and Materials
-
This compound (FDNB)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution (e.g., phosphate (B84403) buffer)
-
HPLC system with a UV detector
-
Analytical column: Cosmosil MS-II, C18, or equivalent
Preparation of Solutions
-
Derivatization Reagent Solution: Prepare a solution of FDNB in a suitable solvent such as acetonitrile.
-
Hydroxylamine Standard Stock Solution: Accurately weigh and dissolve hydroxylamine hydrochloride in water to prepare a stock solution.
-
Sample Solution: Prepare the sample containing the unknown amount of hydroxylamine in water.
Derivatization Procedure
-
To an appropriate volume of the hydroxylamine standard or sample solution, add the FDNB derivatizing reagent solution.
-
Add a buffer solution to maintain the desired pH for the reaction.
-
Mix the solution thoroughly.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to ensure complete derivatization.[2]
-
After the reaction is complete, the sample is ready for HPLC analysis.
HPLC Analysis
The derivatized hydroxylamine (N-hydroxy-2,4-dinitroaniline) can be quantified using a reverse-phase HPLC method.
| Parameter | Value |
| Column | Cosmosil MS-II, C-18 |
| Mobile Phase | A suitable mixture of buffer and organic solvent (e.g., acetonitrile) |
| Flow Rate | Typically 1.0 mL/min |
| Detection Wavelength | 380 nm[2] |
| Injection Volume | 10-20 µL |
Quantitative Data
The following table summarizes the performance of a validated HPLC method for the determination of hydroxylamine using FDNB derivatization.[2]
| Parameter | Result |
| Limit of Detection (LOD) | 0.56 ppm (0.56 µg/g) |
| Limit of Quantification (LOQ) | 3.57 ppm (3.57 µg/g) |
| Linearity Range | A suitable range covering the expected concentration of hydroxylamine |
| Accuracy (Recovery) | Typically within 90-110% |
| Precision (RSD) | Typically ≤ 2% |
Visualizations
Reaction Mechanism
The following diagram illustrates the nucleophilic aromatic substitution (SNAr) mechanism for the reaction of this compound with hydroxylamine.
Caption: SNAr reaction of FDNB with hydroxylamine.
Experimental Workflow
The diagram below outlines the key steps in the analytical workflow for the determination of hydroxylamine using FDNB derivatization followed by HPLC analysis.
Caption: Analytical workflow for hydroxylamine determination.
References
Methodological & Application
Application Notes and Protocols for N-Terminal Amino Acid Analysis Using Sanger's Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal amino acid analysis is a cornerstone technique in protein chemistry, providing essential information about a protein's identity, purity, and structure. The Sanger method, developed by Frederick Sanger, for which he was awarded the Nobel Prize, is a classical chemical method for identifying the N-terminal amino acid of a protein or peptide.[1][2] This technique utilizes 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent, which selectively labels the free α-amino group at the N-terminus.[2][3][4] Subsequent acid hydrolysis cleaves all peptide bonds, releasing the amino acids. The N-terminal residue, however, remains attached to the 2,4-dinitrophenyl (DNP) group, forming a stable, colored DNP-amino acid derivative that can be identified by chromatography.[2][3][4] These application notes provide a detailed protocol for this robust and historically significant method.
Principle of the Method
The Sanger method is based on a nucleophilic aromatic substitution reaction.[4] The highly reactive fluorine atom of FDNB is displaced by the nucleophilic N-terminal α-amino group of a polypeptide chain under mildly alkaline conditions. This reaction results in the formation of a stable dinitrophenyl (DNP) derivative of the peptide.[2] The DNP-peptide is then subjected to complete acid hydrolysis, which breaks all the peptide bonds. The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.[1][4] Consequently, the N-terminal residue is recovered as a yellow-colored DNP-amino acid, while all other amino acids are released in their unmodified forms. The DNP-amino acid is then extracted and identified using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6]
Experimental Protocols
Materials and Reagents
-
This compound (FDNB, Sanger's Reagent)
-
Peptide or protein sample
-
Potassium bicarbonate (KHCO₃) or Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
-
Standards of DNP-amino acids
-
Silica (B1680970) gel TLC plates
-
Developing solvents for TLC (e.g., n-butanol:acetic acid:water)
-
HPLC system with a UV detector
-
Reverse-phase HPLC column (e.g., C18)
-
Solvents for HPLC (e.g., acetonitrile (B52724), water, trifluoroacetic acid)
Caution: FDNB is a potent vesicant (causes blistering) and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves and safety glasses. All glassware that comes into contact with FDNB should be decontaminated with an ammonia (B1221849) solution before washing.[7]
Step 1: Derivatization of the N-terminal Amino Acid
This step involves the reaction of the peptide with FDNB to form the DNP-peptide.
| Parameter | Condition |
| Sample Amount | 10 mg of peptide |
| Reaction Buffer | 2 ml of 0.4 M Potassium Bicarbonate solution |
| FDNB Solution | 1 ml of a 2% (v/v) solution of FDNB in ethanol (provides an approximate threefold excess of FDNB) |
| Incubation Temp. | 40°C |
| Incubation Time | 30 minutes |
| Reaction Vessel | Ignition tube or a small reaction vial |
Protocol:
-
Dissolve 10 mg of the peptide sample in 2 ml of 0.4 M potassium bicarbonate solution in an ignition tube.[7]
-
Add 1 ml of a 2% (v/v) solution of FDNB in ethanol to the peptide solution.[7]
-
Incubate the reaction mixture in a water bath at 40°C for 30 minutes.[7]
-
After incubation, cool the reaction mixture to room temperature.
-
Extract the unreacted FDNB by washing the reaction mixture with 3-5 ml of diethyl ether. Discard the upper ether layer. Repeat this washing step twice.[7]
-
The remaining aqueous layer contains the DNP-peptide.
Step 2: Acid Hydrolysis of the DNP-Peptide
This step cleaves the peptide bonds to release the DNP-amino acid and the other free amino acids.
| Parameter | Condition |
| Hydrolysis Reagent | Concentrated Hydrochloric Acid (HCl) |
| Acid to Sample Ratio | Approximately an equal volume of concentrated HCl to the aqueous phase |
| Hydrolysis Temp. | 105°C |
| Hydrolysis Time | 5-6 hours |
| Reaction Vessel | Sealed soft-glass test tube |
Protocol:
-
Transfer the aqueous phase containing the DNP-peptide to a soft-glass test tube with a pre-drawn narrow neck.[7]
-
Add a volume of concentrated hydrochloric acid approximately equal to the volume of the aqueous phase.[7]
-
Seal the tube by drawing off the neck in a flame.[7]
-
Place the sealed tube in an oven at 105°C for 5-6 hours to facilitate complete hydrolysis.[7]
-
After hydrolysis, allow the tube to cool completely before carefully opening it.
Step 3: Extraction and Identification of the DNP-Amino Acid
The yellow DNP-amino acid is extracted from the hydrolysate and identified by chromatography.
Protocol:
-
After opening the cooled hydrolysis tube, extract the DNP-amino acid with diethyl ether. The DNP-amino acid will partition into the ether phase, while the free amino acids will remain in the aqueous phase.
-
Carefully collect the ether layer containing the DNP-amino acid.
-
Evaporate the ether to obtain the dried DNP-amino acid derivative.
-
Redissolve the DNP-amino acid derivative in a small volume of a suitable solvent (e.g., ethanol or acetone).
-
Spot the redissolved sample onto a silica gel TLC plate alongside DNP-amino acid standards.
-
Develop the chromatogram using an appropriate solvent system. Several solvent systems have been developed for the separation of DNP-amino acids.[8][9]
-
Alternatively, analyze the sample using reverse-phase HPLC. Inject the sample onto a C18 column and elute with a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid). The DNP-amino acid is detected by its absorbance at a specific wavelength (typically around 360 nm).
-
Identify the N-terminal amino acid by comparing the retention factor (Rf) on TLC or the retention time on HPLC of the unknown DNP-derivative with those of the known DNP-amino acid standards.
Data Presentation
Table 1: Reaction Conditions for N-Terminal Labeling and Hydrolysis
| Step | Reagent/Condition | Specification | Purpose |
| Derivatization | Peptide Sample | ~10 mg | Starting material for analysis. |
| Buffer | 0.4 M Potassium Bicarbonate, pH ~8.5 | Provides the mildly alkaline environment required for the reaction of FDNB with the N-terminal amine. | |
| Sanger's Reagent | 2% (v/v) FDNB in ethanol | Covalently labels the N-terminal amino group. | |
| Temperature & Time | 40°C for 30 minutes | Ensures efficient derivatization. | |
| Hydrolysis | Acid | Concentrated HCl | Cleaves all peptide bonds to release individual amino acids. |
| Temperature & Time | 105°C for 5-6 hours | Ensures complete hydrolysis of the peptide backbone. |
Table 2: Chromatographic Systems for DNP-Amino Acid Identification
| Chromatographic Method | Stationary Phase | Mobile Phase (Solvent System) Examples | Detection Method | Principle of Separation |
| TLC | Silica Gel | - System 1: n-Butanol : Acetic Acid : Water (4:1:5, upper phase)- System 2: Chloroform : Methanol : Acetic Acid (95:5:1)- System 3: Benzene : Acetic Acid (80:20) | Visual (DNP-amino acids are yellow) | Separation is based on the differential partitioning of the DNP-amino acids between the polar stationary phase and the less polar mobile phase. The polarity of the DNP-amino acid's side chain influences its migration distance. |
| HPLC | C18 (Reverse-Phase) | Gradient of Acetonitrile in Water with 0.1% Trifluoroacetic Acid | UV-Vis Spectrophotometry (e.g., at 360 nm) | Separation is based on the hydrophobic interactions between the nonpolar stationary phase and the DNP-amino acids. More hydrophobic DNP-amino acids are retained longer on the column. |
Visualizations
Caption: Experimental workflow for N-terminal analysis using Sanger's reagent.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Amino Acid Analysis and Chemical Sequencing [employees.csbsju.edu]
- 6. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. Some effective solvent systems for the rapid resolution of DNP-amino acids by thin-layer chromatography | Semantic Scholar [semanticscholar.org]
- 9. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Terminal Protein Sequencing Using 2,4-Dinitrofluorobenzene (DNFB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining the primary amino acid sequence of a protein is fundamental to understanding its structure, function, and biological role. One of the classical methods for N-terminal amino acid analysis is the Sanger method, which utilizes 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. Developed by Frederick Sanger in his pioneering work on sequencing insulin, this method provides a definitive way to identify the N-terminal amino acid of a polypeptide chain.[1][2] Although largely superseded by automated techniques like Edman degradation and mass spectrometry for full-length protein sequencing, the DNFB method remains a valuable tool for specific applications, including the unambiguous identification of the N-terminal residue and for educational purposes due to its straightforward chemical principles.
This document provides detailed application notes and protocols for performing N-terminal protein sequencing using DNFB in a laboratory setting.
Principle of the Method
The Sanger method is based on a two-step chemical process:
-
N-Terminal Labeling: The free α-amino group at the N-terminus of a polypeptide chain is selectively labeled with DNFB. This reaction occurs under mildly alkaline conditions (pH ~8-9), where the N-terminal amino group is deprotonated and acts as a nucleophile.[1] It attacks the carbon atom of DNFB that is bonded to fluorine, which is a good leaving group, resulting in a stable 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid. This DNP-polypeptide is typically yellow.[1]
-
Hydrolysis and Identification: The labeled polypeptide is then subjected to complete acid hydrolysis, which cleaves all the peptide bonds and releases the constituent amino acids. The bond between the DNP group and the N-terminal amino acid's α-nitrogen is resistant to acid hydrolysis.[1] Consequently, the N-terminal residue is recovered as a DNP-amino acid, while all other amino acids are released in their unmodified form. The resulting DNP-amino acid is then extracted and identified, typically by chromatography.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for N-terminal protein sequencing using DNFB.
Caption: Chemical reaction of DNFB with the N-terminal amino acid of a polypeptide.
Detailed Experimental Protocols
Materials and Reagents
-
Purified protein or peptide sample
-
2,4-Dinitrofluorobenzene (DNFB, Sanger's reagent)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Diethyl ether
-
6 M Hydrochloric acid (HCl)
-
DNP-amino acid standards
-
Thin-layer chromatography (TLC) plates (Silica gel G)
-
TLC developing solvents (e.g., Chloroform-methanol-acetic acid systems)
-
UV lamp for visualization
Protocol 1: N-Terminal Labeling of Protein with DNFB
-
Sample Preparation: Dissolve approximately 0.5 g of the purified protein or peptide and 0.5 g of sodium bicarbonate in 5 mL of deionized water in a clean glass tube.[3] This creates a mildly alkaline environment (pH ~8-9) necessary for the reaction.
-
Reagent Preparation: In a separate tube, prepare the DNFB solution by adding 0.5 mL of DNFB to 10 mL of ethanol.[3]
-
Reaction: Mix the protein solution and the DNFB solution. Gently agitate the mixture for approximately 2 hours at room temperature.[3] The N-terminal amino group will react with DNFB to form a yellow DNP-protein derivative.
-
Precipitation and Washing: The resulting DNP-protein will precipitate as a yellow powder.[3] Centrifuge the mixture to pellet the precipitate. Carefully decant the supernatant.
-
Wash the DNP-protein precipitate sequentially with deionized water, ethanol, and finally diethyl ether to remove unreacted DNFB and other impurities.[3]
-
Drying: Air-dry the washed DNP-protein precipitate.[3]
Protocol 2: Acid Hydrolysis of the DNP-Protein
-
Hydrolysis Setup: Place approximately 100 mg of the dried DNP-protein into a clean, acid-resistant hydrolysis tube. Add 10 mL of 6 M HCl.[3]
-
Heating: Securely seal the tube and heat it in a heating block or oven at 100-110°C for 12 to 24 hours.[1] This process will cleave all the peptide bonds.
-
Cooling: After the incubation period, allow the tube to cool to room temperature.
Protocol 3: Extraction and Identification of the DNP-Amino Acid
-
Extraction: Transfer the cooled hydrolysate to a separatory funnel. Add an equal volume of diethyl ether and shake vigorously to extract the ether-soluble DNP-amino acid. Allow the layers to separate.[3]
-
Repeat the ether extraction two more times, collecting the ether layers.[3] The aqueous layer will contain the free, unmodified amino acids.
-
Drying: Evaporate the pooled ether extracts to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
-
Chromatographic Identification (TLC):
-
Dissolve the dried DNP-amino acid residue in a small volume of a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Spot the dissolved sample onto a silica (B1680970) gel TLC plate alongside DNP-amino acid standards.
-
Develop the TLC plate using an appropriate solvent system. Several solvent systems can be used for the separation of DNP-amino acids. A common two-dimensional approach involves:
-
First Dimension: Toluene-pyridine-2-chloroethanol-0.8M ammonia (B1221849) (10:3:6:6 v/v)
-
Second Dimension: Benzene-pyridine-acetic acid (80:20:2 v/v)
-
-
After development, air-dry the plate.
-
Visualization: The DNP-amino acids will appear as yellow spots. Their positions can be enhanced under a UV lamp.
-
Identification: Identify the N-terminal DNP-amino acid by comparing the Rf value of the sample spot with those of the DNP-amino acid standards.
-
Data Presentation
Quantitative Comparison of N-Terminal Sequencing Methods
| Parameter | Sanger Method (DNFB) | Edman Degradation |
| Principle | N-terminal labeling followed by complete hydrolysis | Stepwise removal of N-terminal amino acid |
| Sensitivity | Low (nanomole to micromole range) | High (picomole range) |
| Efficiency per Cycle | Not applicable (destructive method) | High (typically >95%) |
| Sample Requirement | Relatively large (mg quantities) | Small (µg to ng quantities) |
| Throughput | Very low, manual | High, automatable |
| Sequence Length | Identifies only the N-terminal amino acid | Can sequence up to 50-60 residues |
| Sample Destruction | Complete destruction of the polypeptide chain | Sequential degradation, rest of the chain remains intact |
| Instrumentation | Basic laboratory equipment (glassware, heating block, TLC apparatus) | Automated sequencer required |
Troubleshooting
| Problem | Possible Cause | Solution |
| No yellow precipitate after DNFB reaction | Incomplete reaction due to incorrect pH or insufficient DNFB. | Ensure the pH of the reaction mixture is between 8 and 9. Use a fresh solution of DNFB. |
| Multiple yellow spots on the chromatogram | DNFB has reacted with other free amino groups (e.g., ε-amino group of lysine). | This is a known limitation. The α-DNP-amino acid can often be distinguished from ε-DNP-lysine and other derivatives by its chromatographic mobility. Careful comparison with standards is crucial. |
| Faint or no spots on the chromatogram | Insufficient starting material or loss of sample during washing/extraction steps. | Start with a sufficient amount of purified protein. Be careful during the washing and extraction steps to minimize sample loss. |
| Streaking of spots on the TLC plate | Sample is too concentrated or contains impurities. | Dilute the sample before spotting. Ensure the DNP-protein was thoroughly washed. |
| Incomplete hydrolysis | Insufficient hydrolysis time or temperature. | Ensure hydrolysis is carried out at 100-110°C for at least 12 hours. For proteins with stable peptide bonds (e.g., between hydrophobic residues), a longer hydrolysis time (up to 24 hours) may be necessary. |
Conclusion
The DNFB method for N-terminal protein sequencing, while historically significant, is a labor-intensive technique with lower sensitivity compared to modern methods. Its primary limitation is that it only identifies the N-terminal amino acid while destroying the rest of the polypeptide chain.[1] However, it remains a robust and unambiguous method for this specific purpose and serves as an excellent practical illustration of protein chemistry principles. For researchers requiring only the identity of the N-terminal residue without the need for high-throughput or sequencing of the entire protein, the Sanger method offers a cost-effective and accessible approach.
References
Step-by-step guide to Sanger's method for peptide sequencing
Application Notes and Protocols for Peptide Sequencing
A Guide for Researchers, Scientists, and Drug Development Professionals
While often associated with DNA sequencing, the foundational work of Frederick Sanger was pivotal in the realm of protein chemistry, earning him his first Nobel Prize in 1958 for his work on the structure of proteins, particularly that of insulin (B600854).[1] It is a common misconception that Sanger developed a direct step-by-step method for sequencing entire peptides. The method for sequential removal of amino acids from the N-terminus is known as Edman degradation.[2][3][4] Sanger's key contribution to peptide analysis was the development of a method to identify the N-terminal amino acid of a polypeptide chain using 1-fluoro-2,4-dinitrobenzene (FDNB), now known as Sanger's reagent.[1][5] This N-terminal analysis, when combined with fragmentation strategies, allowed for the complete sequencing of proteins like insulin.[1][2]
This document provides a detailed guide on both Sanger's method for N-terminal amino acid identification and the Edman degradation method for sequential peptide sequencing.
Part 1: N-Terminal Amino Acid Identification using Sanger's Reagent
Application Notes
Sanger's method is a chemical technique designed to identify the N-terminal amino acid of a protein or peptide.[1] The core principle involves labeling the free α-amino group at the N-terminus with Sanger's reagent (FDNB).[1] This reaction forms a stable dinitrophenyl (DNP) derivative of the N-terminal amino acid.[5][6] Subsequent acid hydrolysis breaks all the peptide bonds, releasing the individual amino acids. Because the DNP-amino acid derivative is stable to acid hydrolysis, it can be isolated and identified, typically by chromatography.[1][5] This method was instrumental in providing the first definitive proof that a protein has a precisely defined amino acid sequence.[1]
Key Reagent: 2,4-dinitrofluorobenzene (DNFB)
DNFB, or Sanger's reagent, is highly reactive towards nucleophilic groups, especially the primary amino group at the N-terminus of a peptide, under mild alkaline conditions.[1][6] The fluorine atom is a good leaving group, facilitating nucleophilic aromatic substitution.[1]
Experimental Protocol: N-Terminal Identification of a Peptide
This protocol outlines the steps for identifying the N-terminal amino acid of a peptide using Sanger's reagent.
1. Labeling the N-terminal Amino Acid:
-
Dissolve the peptide sample and an equimolar amount of sodium bicarbonate in water to create a slightly alkaline solution (pH ~8-9).
-
Prepare a solution of Sanger's reagent (DNFB) in ethanol.
-
Mix the peptide solution with the DNFB solution and allow the reaction to proceed at room temperature for approximately 2 hours with gentle stirring.[5] The N-terminal amino group of the peptide will react with DNFB to form a DNP-peptide.
2. Precipitation and Washing of the DNP-Peptide:
-
The resulting DNP-peptide is typically insoluble and will precipitate out of the solution as a yellow powder.[5]
-
Centrifuge the mixture to pellet the DNP-peptide.
-
Wash the precipitate sequentially with water, ethanol, and finally ether to remove any unreacted DNFB and other impurities.[5]
-
Air-dry the purified DNP-peptide.
3. Hydrolysis of the DNP-Peptide:
-
Resuspend the dried DNP-peptide in 6N hydrochloric acid (HCl).
-
Heat the mixture at 110°C for 12-24 hours in a sealed tube to completely hydrolyze all peptide bonds. This will yield a mixture of free amino acids and the DNP-derivative of the N-terminal amino acid.
4. Identification of the DNP-Amino Acid:
-
Extract the DNP-amino acid from the hydrolysate using an organic solvent such as ether. The DNP-amino acid is soluble in the organic phase, while the free amino acids remain in the aqueous phase.
-
Identify the DNP-amino acid by chromatography, typically thin-layer chromatography (TLC) or paper chromatography.
-
Run the extracted DNP-amino acid alongside standard DNP-amino acid derivatives on the chromatogram.
-
The identity of the N-terminal amino acid is determined by comparing the Rf value of the unknown DNP-amino acid with that of the standards.
Logical Workflow for N-Terminal Identification using Sanger's Reagent
Caption: Workflow for N-terminal amino acid identification.
Part 2: Sequential Peptide Sequencing by Edman Degradation
Application Notes
The Edman degradation method, developed by Pehr Edman, is the true step-by-step method for peptide sequencing.[2][3] This chemical method sequentially removes one amino acid at a time from the N-terminus of a peptide.[7] The process involves a three-stage cyclical reaction: coupling, cleavage, and conversion.[3] In each cycle, the N-terminal amino acid is derivatized, cleaved off, and converted into a stable phenylthiohydantoin (PTH)-amino acid derivative, which is then identified by chromatography.[8] This method allows for the determination of extended sequences of peptides, typically up to 30-50 residues.[8]
Experimental Protocol: Edman Degradation
Cycle 1:
1. Coupling Reaction:
-
The peptide is reacted with phenylisothiocyanate (PITC), also known as Edman's reagent, under mildly alkaline conditions (e.g., pH 9.0).[3]
-
The PITC couples with the free N-terminal amino group to form a phenylthiocarbamyl (PTC)-peptide derivative.[3]
2. Cleavage Reaction:
-
The PTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA).[3]
-
This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as an unstable anilinothiazolinone (ATZ)-amino acid derivative, leaving the rest of the peptide chain intact but one residue shorter.
3. Conversion Reaction:
-
The unstable ATZ-amino acid is extracted and treated with a weaker aqueous acid.
-
This converts the ATZ-amino acid into a more stable phenylthiohydantoin (PTH)-amino acid derivative.[3]
4. Identification:
-
The PTH-amino acid is identified using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry by comparing its retention time or mass with known standards.
Subsequent Cycles:
-
The shortened peptide (from step 2) is subjected to the next cycle of Edman degradation (coupling, cleavage, conversion, and identification) to determine the second amino acid in the original sequence.
-
This process is repeated for each subsequent amino acid until the entire sequence is determined or the signal becomes too weak to detect.
Quantitative Data Summary
| Parameter | Edman Degradation | Sanger's N-Terminal Analysis |
| Objective | Sequential amino acid sequencing | Identification of N-terminal amino acid only |
| Typical Sequence Length | 30-50 amino acid residues[8] | 1 amino acid residue |
| Cycle Time | Historically hours, now automated to ~20-60 minutes per cycle[2] | Several hours to days for the entire process |
| Sample Requirement | Picomole to nanomole range | Nanomole range |
| Key Reagent | Phenylisothiocyanate (PITC) | This compound (DNFB) |
| Detection Method | HPLC, Mass Spectrometry | Chromatography (TLC, Paper) |
Experimental Workflow for Edman Degradation
Caption: Cyclical workflow of the Edman degradation method.
Historical Strategy for Sequencing Insulin
Sanger's complete sequencing of insulin was a monumental task that combined his N-terminal analysis with a fragmentation strategy.[1]
-
Chain Separation: The A and B chains of insulin were separated.
-
N-Terminal Analysis of Intact Chains: Sanger used his DNFB method to identify the N-terminal amino acids of the intact A and B chains.[1]
-
Partial Hydrolysis/Enzymatic Digestion: The separated chains were broken down into smaller, overlapping peptide fragments using partial acid hydrolysis or enzymes like trypsin and chymotrypsin.[1]
-
Fractionation of Peptides: The complex mixture of peptide fragments was meticulously separated using techniques like paper chromatography and electrophoresis.[1]
-
N-Terminal Analysis of Fragments: The N-terminal amino acid of each purified fragment was identified using the DNFB method.[1]
-
Sequence Reconstruction: By analyzing the sequences of the overlapping fragments, the entire sequence of the A and B chains could be painstakingly reconstructed. This process was like solving a complex jigsaw puzzle and took approximately 10 years to complete.[1]
This combination of N-terminal identification and peptide fragmentation laid the groundwork for modern proteomics and our understanding of the relationship between a protein's primary structure and its biological function.[1]
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. ehu.eus [ehu.eus]
- 3. quora.com [quora.com]
- 4. How to Sequence a Peptide [biognosys.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. youtube.com [youtube.com]
- 7. What Distinguishes Sanger Sequencing from Edman Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]
Application of FDNB for Identifying N-Terminal Residues of Insulin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the amino acid sequence of proteins is a cornerstone of modern biochemistry and drug development. A pivotal moment in this field was the elucidation of the primary structure of insulin (B600854) by Frederick Sanger, a feat that earned him the Nobel Prize in Chemistry in 1958.[1] Central to his methodology was the use of 1-fluoro-2,4-dinitrobenzene (FDNB), now commonly known as Sanger's reagent. FDNB selectively reacts with the free α-amino group of the N-terminal amino acid of a polypeptide chain. Subsequent acid hydrolysis cleaves all the peptide bonds, leaving the N-terminal amino acid as a yellow dinitrophenyl (DNP) derivative, which can then be identified. This pioneering work not only revealed the precise sequence of insulin but also unequivocally demonstrated that proteins have a defined chemical structure.[1]
These application notes provide a detailed protocol for the identification of the N-terminal residues of insulin using FDNB, a classic yet powerful technique for protein analysis.
Principle of the Method
The Sanger method for N-terminal analysis involves a two-step process:
-
Dinitrophenylation: FDNB reacts with the free amino groups in a protein under mildly alkaline conditions. This includes the α-amino group of the N-terminal residue and the ε-amino group of any lysine (B10760008) residues. The reaction forms a stable, yellow dinitrophenyl (DNP) derivative.
-
Acid Hydrolysis and Identification: The DNP-protein is then subjected to strong acid hydrolysis, which breaks all the peptide bonds. The DNP group remains attached to the N-terminal amino acid, forming a DNP-amino acid. This yellow derivative is then extracted and identified, typically by chromatography, by comparing its properties to known DNP-amino acid standards.
Insulin is a protein hormone composed of two polypeptide chains, an A-chain and a B-chain, linked by disulfide bonds. Initial analysis of intact insulin with FDNB revealed the presence of two different N-terminal residues, indicating the presence of two distinct polypeptide chains. Sanger's work ultimately identified glycine (B1666218) (Gly) as the N-terminal residue of the A-chain and phenylalanine (Phe) as the N-terminal residue of the B-chain.[1]
Data Presentation
Quantitative analysis from Sanger's seminal work on bovine insulin demonstrated the presence of two N-terminal residues, glycine and phenylalanine, in approximately equimolar amounts, along with the derivatization of the ε-amino group of lysine. The following table summarizes the expected and observed results based on the known structure of bovine insulin.
| Amino Acid Derivative | N-Terminal Chain | Theoretical Molar Ratio (per mole of Insulin) | Observed Molar Ratio (Approximation from Sanger's work) |
| DNP-Glycine | A-Chain | 1 | ~1 |
| DNP-Phenylalanine | B-Chain | 1 | ~1 |
| ε-DNP-Lysine | B-Chain (Internal) | 1 | ~1 |
Experimental Protocols
This protocol is adapted from the original methods developed by Frederick Sanger for the N-terminal analysis of insulin.
Materials and Reagents
-
Bovine Insulin
-
This compound (FDNB) (Sanger's Reagent)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated and 6M
-
Silica (B1680970) gel for chromatography
-
Chromatography columns
-
Solvent systems for chromatography (e.g., butanol-acetic acid-water)
-
DNP-amino acid standards (DNP-Glycine, DNP-Phenylalanine, etc.)
-
Spectrophotometer
-
Standard laboratory glassware and equipment
Protocol 1: Dinitrophenylation of Insulin
-
Dissolve Insulin: Dissolve 100 mg of bovine insulin in 2 mL of 0.1 M NaHCO₃ solution.
-
Prepare FDNB Solution: Prepare a 5% (v/v) solution of FDNB in ethanol.
-
Reaction: To the insulin solution, add 4 mL of the FDNB solution. Gently stir the mixture at room temperature for 2 hours. The solution will turn yellow as the DNP-insulin derivative forms and precipitates.
-
Isolate DNP-Insulin: Centrifuge the reaction mixture to collect the yellow precipitate of DNP-insulin.
-
Wash the Precipitate: Wash the precipitate sequentially with water, ethanol, and diethyl ether to remove unreacted FDNB and other impurities.
-
Dry the Product: Dry the purified DNP-insulin in a desiccator.
Protocol 2: Hydrolysis of DNP-Insulin
-
Acid Hydrolysis: Place the dried DNP-insulin in a sealed glass tube with 5 mL of 6 M HCl.
-
Heating: Heat the sealed tube at 110°C for 12-24 hours to ensure complete hydrolysis of all peptide bonds.
-
Cooling: Allow the tube to cool to room temperature.
Protocol 3: Extraction and Identification of DNP-Amino Acids
-
Extraction: Transfer the hydrolysate to a separatory funnel. Extract the DNP-amino acids with diethyl ether. The yellow DNP derivatives of neutral and acidic amino acids will partition into the ether layer, while the free amino acids and ε-DNP-lysine will remain in the aqueous layer.
-
Separation:
-
Aqueous Layer: The aqueous layer can be further analyzed to identify ε-DNP-lysine.
-
Ether Layer: Evaporate the ether layer to dryness to obtain the DNP-amino acids.
-
-
Chromatographic Identification:
-
Dissolve the dried DNP-amino acid residue in a small amount of a suitable solvent (e.g., acetone).
-
Spot the sample onto a silica gel chromatography plate or column.
-
Run the chromatography using an appropriate solvent system (e.g., butanol-acetic acid-water).
-
Simultaneously run DNP-amino acid standards (DNP-Glycine, DNP-Phenylalanine) on the same chromatogram.
-
Identify the DNP-amino acids from the insulin sample by comparing their migration distances (Rf values) with those of the standards. The spots for the DNP derivatives will be yellow.
-
-
Quantification (Optional): The identified DNP-amino acid spots can be eluted from the chromatography medium and their concentration determined spectrophotometrically by measuring the absorbance at the appropriate wavelength (around 360 nm).
Visualizations
Chemical Reaction of FDNB with an N-Terminal Amino Acid
Caption: Reaction of FDNB with the N-terminal amino group of a polypeptide.
Experimental Workflow for N-Terminal Analysis of Insulin
Caption: Workflow for identifying N-terminal residues of insulin using FDNB.
Simplified Insulin Signaling Pathway
References
Application Notes and Protocols for Induction of Contact Hypersensitivity Using 1-Fluoro-2,4-dinitrobenzene (DNFB) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contact hypersensitivity (CHS) is a T-cell-mediated inflammatory skin reaction initiated by exposure to haptens, which are small reactive chemicals.[1][2] This delayed-type hypersensitivity (DTH) reaction serves as a valuable animal model for human allergic contact dermatitis (ACD), a common occupational and environmental skin disease.[1][3] 1-Fluoro-2,4-dinitrobenzene (DNFB) is a potent hapten widely used to induce CHS in various animal models, particularly mice.[1][4] The DNFB-induced CHS model is instrumental in elucidating the immunopathological mechanisms of ACD and for the preclinical evaluation of novel anti-inflammatory therapeutics.[2][3]
This document provides detailed application notes and experimental protocols for inducing CHS using DNFB in animal models, with a focus on quantitative data presentation, detailed methodologies, and visualization of key processes.
Immunological Mechanism of DNFB-Induced Contact Hypersensitivity
The development of CHS is a two-phase process: sensitization and elicitation.[2][5]
1. Sensitization Phase (Induction Phase): Upon initial epicutaneous application, the lipophilic DNFB penetrates the stratum corneum and covalently binds to endogenous skin proteins, forming hapten-protein complexes.[2] These complexes are recognized and processed by antigen-presenting cells (APCs), primarily Langerhans cells and dermal dendritic cells.[2][6] The activated APCs migrate from the skin to the draining lymph nodes, where they present the haptenated peptides to naïve T cells.[2][6] This leads to the clonal expansion and differentiation of hapten-specific CD4+ (T helper) and CD8+ (cytotoxic) T cells, generating a pool of memory T cells.[1][2] This phase is typically characterized by a Th1-dominant immune response, involving the production of cytokines like IFN-γ and IL-2.[5][7]
2. Elicitation Phase (Challenge Phase): Subsequent exposure of a sensitized animal to the same hapten, even at a lower concentration and a different skin site, triggers the elicitation phase.[2] Hapten-specific memory T cells are recruited to the site of challenge, where they recognize the hapten-protein complexes presented by local APCs.[2] This leads to a rapid and robust inflammatory response characterized by the release of a cascade of pro-inflammatory cytokines and chemokines, including IFN-γ, TNF-α, IL-4, and IL-17.[5][6][7] These mediators promote the infiltration of various immune cells, such as neutrophils, macrophages, and T cells, resulting in the characteristic clinical signs of CHS, including erythema, edema (swelling), and cellular infiltrates.[8][9] The peak of the inflammatory reaction is typically observed 24 to 72 hours after the challenge.[2][10]
Key Experimental Parameters and Considerations
Several factors can influence the outcome and reproducibility of the DNFB-induced CHS model:
-
Animal Strain: Different mouse strains exhibit varying susceptibility to CHS. C57BL/6 and BALB/c mice are commonly used, with C57BL/6 mice generally showing a stronger Th1-biased response.[11][12]
-
DNFB Concentration: The concentrations of DNFB used for sensitization and challenge are critical. Higher concentrations for sensitization are required to prime the immune system, while lower, non-irritating concentrations are used for elicitation to induce a specific hypersensitivity reaction.[2][13]
-
Vehicle: A mixture of acetone (B3395972) and olive oil (commonly in a 4:1 or 3:1 ratio) is frequently used as a vehicle to dissolve DNFB and facilitate its penetration into the skin.[2][13]
-
Route of Administration: Epicutaneous (topical) application on a shaved area of the abdomen or back is the standard method for sensitization.[14][15] The ear pinna is the most common site for challenge due to the ease of measuring the resulting swelling.[14]
-
Timing: The time interval between sensitization and challenge is crucial for the development of a robust memory T cell response, typically ranging from 4 to 7 days.[2][8]
Experimental Protocols
Acute DNFB-Induced Contact Hypersensitivity Protocol
This is the most common protocol for studying the basic mechanisms of CHS and for screening anti-inflammatory compounds.
Materials:
-
This compound (DNFB)
-
Acetone
-
Olive oil
-
Animal clippers
-
Micropipettes
-
Calipers or a thickness gauge
-
Mice (e.g., C57BL/6, 8-10 weeks old)
Procedure:
Day 0 & 1: Sensitization
-
Anesthetize the mice.
-
Shave a small area (approximately 2 cm x 2 cm) on the abdomen of each mouse.
-
Prepare a 0.5% (w/v) DNFB solution in a 4:1 acetone:olive oil vehicle.
-
On Day 0, apply 25 µL of the 0.5% DNFB solution to the shaved abdominal skin.[5]
-
On Day 1, repeat the application of 25 µL of 0.5% DNFB solution to the same abdominal site.
Day 5: Challenge (Elicitation)
-
Measure the baseline thickness of the right and left ear pinnae of each mouse using a caliper.
-
Prepare a 0.2% (w/v) DNFB solution in a 4:1 acetone:olive oil vehicle.
-
Apply 20 µL of the 0.2% DNFB solution to both sides of the right ear pinna (10 µL per side).[5][9]
-
Apply 20 µL of the vehicle alone to both sides of the left ear pinna to serve as an internal control.
Day 6-8: Measurement of Ear Swelling
-
Measure the thickness of both ears at 24, 48, and 72 hours after the challenge.[9]
-
The degree of ear swelling is calculated as the difference between the ear thickness at a given time point and the baseline measurement at 0 hours.
-
Ear Swelling (mm) = Ear thickness at x hours - Ear thickness at 0 hours
-
-
The specific CHS response can be calculated by subtracting the swelling of the vehicle-treated ear from the DNFB-treated ear.
Subacute and Chronic DNFB-Induced CHS Models
Prolonged or repeated application of DNFB can induce a more chronic inflammatory state that may better reflect the characteristics of chronic allergic contact dermatitis.[11]
-
Subacute Model: Involves repeated challenges with DNFB over a shorter period (e.g., three challenges every other day after initial sensitization). This model shows pronounced keratinocyte proliferation and immune cell infiltration.[11]
-
Chronic Model: Involves repeated DNFB applications over several weeks. This can lead to a shift from a Th1 to a more mixed Th1/Th2 or Th2-dominant cytokine profile, epidermal hyperplasia, and skin crusting, which are features of chronic atopic dermatitis.[16][17]
Data Presentation
Quantitative data from DNFB-induced CHS experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Ear Swelling Response in Acute DNFB-Induced CHS
| Treatment Group | Animal Strain | N | Baseline Ear Thickness (mm ± SEM) | Ear Swelling at 24h (mm ± SEM) | Ear Swelling at 48h (mm ± SEM) |
| Naive + Vehicle | C57BL/6 | 8 | 0.20 ± 0.01 | 0.02 ± 0.005 | 0.01 ± 0.004 |
| Sensitized + Vehicle | C57BL/6 | 8 | 0.21 ± 0.01 | 0.03 ± 0.006 | 0.02 ± 0.005 |
| Sensitized + DNFB | C57BL/6 | 8 | 0.20 ± 0.02 | 0.15 ± 0.02*** | 0.10 ± 0.01** |
| Sensitized + DNFB + Dexamethasone | C57BL/6 | 8 | 0.21 ± 0.01 | 0.05 ± 0.01### | 0.04 ± 0.008### |
*Data are representative and may vary between experiments. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed. **p<0.01, **p<0.001 compared to vehicle control; ###p<0.001 compared to DNFB-treated group.[18]
Table 2: Histological Scoring of Skin Inflammation
| Treatment Group | Epidermal Thickness (µm ± SEM) | Dermal Cellular Infiltration Score (0-4) | Mast Cell Count (per high-power field) |
| Naive | 15 ± 2 | 0.5 ± 0.2 | 5 ± 1 |
| Sensitized + Vehicle | 20 ± 3 | 1.0 ± 0.3 | 8 ± 2 |
| Sensitized + DNFB | 85 ± 10 | 3.5 ± 0.4 | 25 ± 4*** |
| Sensitized + DNFB + Therapeutic Agent | 40 ± 6### | 1.8 ± 0.3### | 12 ± 3### |
Scoring system for dermal infiltration: 0 = none, 1 = mild, 2 = moderate, 3 = marked, 4 = severe. Statistical significance denoted as in Table 1.[8][19]
Table 3: Cytokine Profile in Ear Tissue 24h Post-Challenge (pg/mg tissue)
| Cytokine | Sensitized + Vehicle (± SEM) | Sensitized + DNFB (± SEM) |
| IFN-γ | 15 ± 4 | 250 ± 35 |
| TNF-α | 30 ± 8 | 400 ± 50 |
| IL-4 | 5 ± 2 | 80 ± 15** |
| IL-17A | 10 ± 3 | 150 ± 25*** |
Cytokine levels are typically measured by ELISA or multiplex assays. Statistical significance denoted as in Table 1.[5][6]
Visualizations
Experimental Workflow for Acute DNFB-Induced CHS
Caption: Workflow for acute DNFB-induced contact hypersensitivity.
Signaling Pathway of DNFB-Induced Contact Hypersensitivity
Caption: Signaling pathway of DNFB-induced CHS.
Conclusion
The DNFB-induced CHS model is a robust and reproducible tool for studying the immunobiology of allergic contact dermatitis and for the preclinical assessment of novel therapeutics. Careful consideration of experimental parameters and standardized protocols are essential for obtaining reliable and interpretable data. The application notes and protocols provided herein offer a comprehensive guide for researchers to effectively utilize this important animal model.
References
- 1. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Defining cell type-specific immune responses in a mouse model of allergic contact dermatitis by single-cell transcriptomics [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Time course of contact hypersensitivity to DNFB and histologic findings in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of neutrophils and G-CSF in DNFB-induced contact hypersensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extended DNFB-induced contact hypersensitivity models display characteristics of chronic inflammatory dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mouse Model of Irritant Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNFB-induced contact hypersensitivity: LIED [lied.uni-luebeck.de]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ovid.com [ovid.com]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Primary Amines in Solution using DNFB Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantification of primary amines is a critical aspect of various fields, including biochemistry, pharmaceutical development, and environmental analysis. 1-Fluoro-2,4-dinitrobenzene (DNFB), commonly known as Sanger's reagent, provides a classic and reliable method for this purpose.[1][2] This application note details a spectrophotometric protocol for the quantification of primary amines based on their reaction with DNFB. The reaction results in the formation of a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative, which can be quantified by measuring its absorbance.[3][4] This method is advantageous due to its simplicity, sensitivity, and the stability of the resulting DNP-amine product.[5]
The reaction proceeds via a nucleophilic aromatic substitution, where the primary amine acts as a nucleophile, attacking the electron-deficient carbon atom of the DNFB molecule to which the fluorine atom is attached.[2][6] This reaction is typically carried out under mildly alkaline conditions to ensure the deprotonation of the primary amino group, thereby increasing its nucleophilicity.[2]
Reaction Mechanism
The fundamental principle of the DNFB labeling protocol lies in the chemical derivatization of the primary amino group. The reaction between a primary amine and DNFB is a nucleophilic aromatic substitution. Under mildly alkaline conditions (pH ~8-9), the primary amino group is deprotonated, enhancing its nucleophilic character.[2] This nucleophilic amine then attacks the carbon atom bonded to the fluorine atom in the DNFB molecule. The highly electronegative nitro groups on the benzene (B151609) ring of DNFB withdraw electron density, making this carbon susceptible to nucleophilic attack. The fluorine atom, being a good leaving group, is subsequently displaced, resulting in the formation of a stable, yellow-colored 2,4-dinitrophenyl (DNP)-amine derivative.[2][7]
Caption: Reaction mechanism of DNFB with a primary amine.
Experimental Protocols
This section provides a general protocol for the quantification of primary amines using DNFB. It is important to optimize the reaction conditions for specific amines of interest.
Materials and Reagents:
-
This compound (DNFB) solution (e.g., 10 mg/mL in a suitable solvent like ethanol (B145695) or acetonitrile)[5]
-
Primary amine standard solutions of known concentrations
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5)[2]
-
Solvent for dilution (e.g., acetonitrile (B52724) or water, depending on the amine)[4][8]
-
Spectrophotometer
-
Cuvettes
-
Pipettes and other standard laboratory glassware
Protocol for Standard Curve Generation:
-
Preparation of Standards: Prepare a series of standard solutions of the primary amine of interest at different known concentrations.
-
Reaction Setup: In a set of microcentrifuge tubes or glass vials, add a specific volume of each standard solution.
-
Addition of Buffer and DNFB: To each tube, add the sodium bicarbonate buffer and the DNFB solution. The optimal amounts may vary depending on the amine being analyzed.[3]
-
Incubation: Incubate the reaction mixtures at a controlled temperature and for a specific duration. For many aliphatic amines, incubation at room temperature for 30-60 minutes is sufficient, while aromatic amines may require elevated temperatures (e.g., 50-70°C) for 40-80 minutes.[4][9]
-
Dilution: After incubation, dilute the reaction mixtures to a suitable final volume with the appropriate solvent.[4]
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) for the DNP-amine derivative. This is typically in the range of 355-377 nm.[3][4] A reagent blank (containing all components except the amine) should be used to zero the spectrophotometer.
-
Standard Curve: Plot the absorbance values against the corresponding amine concentrations to generate a standard curve.
Protocol for Sample Analysis:
-
Sample Preparation: Prepare the unknown sample containing the primary amine. This may involve dissolution, extraction, or dilution to bring the amine concentration within the range of the standard curve.
-
Reaction and Measurement: Subject the unknown sample to the same reaction and measurement conditions as the standards described above.
-
Quantification: Determine the concentration of the primary amine in the unknown sample by interpolating its absorbance value on the standard curve.
Caption: Experimental workflow for primary amine quantification.
Quantitative Data
The optimal conditions for the reaction of DNFB with various primary amines can differ. The following tables summarize key parameters for a selection of aliphatic and aromatic amines.
Table 1: Optimal Reaction Conditions for DNFB Labeling of Primary Amines [3][4][9]
| Amine | Base | Temperature (°C) | Time (min) | λmax (nm) |
| Aliphatic Amines | ||||
| Allyl amine | - | Room Temp | 30 | 355 |
| 1,5-Diaminopentane | - | Room Temp | 45 | 357 |
| 1,6-Diaminohexane | NaOH | Room Temp | 60 | 357 |
| Cyclohexylamine | - | 40 | 60 | 355 |
| Aromatic Amines | ||||
| m-Aminophenol | CH₃COONa | 60 | 60 | 366 |
| Benzidine | NaHCO₃ | 70 | 80 | 377 |
| p-Phenylenediamine | NaHCO₃ | 50 | 45 | 375 |
Table 2: Spectrophotometric Data for DNFB-Amine Products [3][4]
| Amine | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Beer's Law Range (µg/mL) |
| Aliphatic Amines | ||
| Allyl amine | 1.086 x 10⁴ | 0.25 - 8.0 |
| 1,5-Diaminopentane | 2.113 x 10⁴ | 1.0 - 10 |
| 1,6-Diaminohexane | 6.398 x 10⁴ | 0.25 - 2.50 |
| Cyclohexylamine | 1.250 x 10⁴ | 1.0 - 8.0 |
| Aromatic Amines | ||
| m-Aminophenol | 7.566 x 10³ | 2.0 - 20 |
| Benzidine | 1.581 x 10⁴ | 1.0 - 12.0 |
| p-Phenylenediamine | 1.333 x 10⁴ | 1.0 - 10.0 |
Logical Relationships in the DNFB Assay
The success of the DNFB assay for primary amine quantification depends on several interconnected factors. The logical flow from sample to result is outlined below.
Caption: Factors influencing the DNFB assay for amine quantification.
Concluding Remarks
The DNFB labeling protocol remains a valuable and accessible method for the quantification of primary amines. Its application is broad, ranging from the determination of N-terminal amino acids in proteins to the analysis of small molecule amines in various matrices.[1][10] For accurate and reproducible results, it is crucial to optimize and control the reaction conditions, including pH, temperature, and incubation time, for each specific amine of interest. The use of a carefully prepared standard curve is essential for reliable quantification. While other methods for amine quantification exist, the DNFB method offers a robust and cost-effective solution for many research and development applications.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. arabjchem.org [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. 2,4-Dinitrofluorobenzene, very often known as Sanger's reagent after the .. [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. drklbcollege.ac.in [drklbcollege.ac.in]
Application Notes and Protocols for Acid Hydrolysis of DNP-Peptides for Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the N-terminal amino acid of a peptide or protein is a fundamental technique in protein chemistry. The Sanger method, utilizing 2,4-dinitrofluorobenzene (DNFB), provides a robust and historically significant approach for this analysis. This method involves the derivatization of the N-terminal α-amino group with DNFB to form a 2,4-dinitrophenyl (DNP) peptide. Subsequent acid hydrolysis cleaves all peptide bonds, liberating the amino acids. The DNP group forms a stable covalent bond with the N-terminal amino acid, which is resistant to acid hydrolysis, allowing for its isolation and identification.[1][2]
These application notes provide a detailed protocol for the acid hydrolysis of DNP-peptides and discuss the critical parameters influencing the recovery and quantitative analysis of the constituent amino acids.
Principle of the Method
The core of the Sanger method for N-terminal analysis lies in the selective labeling of the N-terminal amino acid, followed by complete hydrolysis of the peptide. The resulting yellow-colored DNP-amino acid can then be identified and quantified, typically by chromatographic methods.[2][3][4] The stability of the DNP-amino acid linkage to acid hydrolysis is the cornerstone of this technique.[1]
Experimental Protocols
Materials and Reagents
-
DNP-peptide sample
-
Constant-boiling 6 M Hydrochloric Acid (HCl)
-
Phenol (B47542) (optional, as a scavenger for oxidative degradation)
-
Nitrogen gas (high purity)
-
Vacuum oven or centrifugal evaporator
-
Hydrolysis tubes (heavy-walled borosilicate glass)
-
Heating block or oven capable of maintaining 110°C ± 1°C
-
Chromatography system (e.g., HPLC, TLC) for DNP-amino acid analysis
-
DNP-amino acid standards
-
Solvents for chromatography (e.g., acetone (B3395972), n-butanol, acetic acid, water)
Protocol for Acid Hydrolysis of DNP-Peptides
-
Sample Preparation:
-
Accurately weigh or dispense a known amount of the DNP-peptide sample into a clean hydrolysis tube. A typical sample size is in the range of 1-10 nanomoles.
-
If the sample is in solution, dry it completely under a stream of nitrogen or using a vacuum centrifuge.
-
-
Addition of Hydrolysis Reagent:
-
To the dried sample, add 100-200 µL of 6 M HCl.
-
(Optional) If the peptide contains amino acids susceptible to oxidation (e.g., tyrosine, tryptophan), add 1-2% (w/v) phenol to the 6 M HCl to act as a scavenger.
-
-
Removal of Oxygen:
-
Freeze the sample in the hydrolysis tube using a dry ice/acetone bath.
-
Evacuate the tube to a high vacuum and then flush with high-purity nitrogen gas.
-
Repeat the freeze-thaw-evacuate-flush cycle at least three times to ensure the complete removal of oxygen, which can cause degradation of certain amino acids.
-
Seal the tube under vacuum.
-
-
Hydrolysis:
-
Place the sealed hydrolysis tube in a heating block or oven pre-heated to 110°C.
-
Hydrolyze the sample for 18-24 hours. The optimal hydrolysis time may vary depending on the peptide sequence, particularly the presence of sterically hindered peptide bonds (e.g., between valine, leucine, or isoleucine residues).[5]
-
-
Post-Hydrolysis Work-up:
-
After the designated hydrolysis time, allow the tube to cool to room temperature.
-
Carefully open the sealed tube.
-
Remove the HCl by evaporation under vacuum using a vacuum oven at approximately 60°C or a centrifugal evaporator.
-
To ensure complete removal of acid, the residue can be redissolved in a small amount of deionized water and re-dried.
-
-
Sample Reconstitution and Analysis:
-
Dissolve the dried hydrolysate in a suitable solvent compatible with the subsequent chromatographic analysis (e.g., acetone for TLC or an appropriate mobile phase for HPLC).
-
Analyze the sample by chromatography to separate and identify the DNP-amino acid and other free amino acids.
-
Compare the retention time or Rf value of the yellow DNP-amino acid with that of known DNP-amino acid standards for identification.
-
Quantification can be achieved by comparing the peak area of the DNP-amino acid from the sample with a standard curve generated from known concentrations of DNP-amino acid standards.
-
Data Presentation: Stability and Recovery of Amino Acids
While the DNP group itself is stable to acid hydrolysis, the constituent amino acids can undergo degradation or modification under the harsh acidic conditions. The extent of this degradation varies for different amino acids. The following table summarizes the general stability and expected recovery of amino acids during a standard 24-hour acid hydrolysis. This information is crucial for the accurate interpretation of quantitative amino acid analysis results.
| Amino Acid | Stability during 6 M HCl Hydrolysis (110°C, 24h) | Expected Recovery | Notes and Recommendations |
| Alanine, Glycine, Leucine, Isoleucine, Valine, Proline, Phenylalanine | Stable | ~95-100% | Peptide bonds involving Isoleucine and Valine may require longer hydrolysis times (48-72h) for complete cleavage.[5] |
| Aspartic Acid, Glutamic Acid | Stable | ~100% | Asparagine and Glutamine are completely deamidated to Aspartic Acid and Glutamic Acid, respectively. Results are typically reported as Asx (Asp + Asn) and Glx (Glu + Gln). |
| Lysine, Arginine, Histidine | Generally Stable | ~95-100% | |
| Tyrosine | Partially destroyed by oxidation | ~90-95% | Recovery can be improved by the addition of phenol to the hydrolysis mixture. |
| Serine, Threonine | Partially destroyed | ~80-90% | These amino acids are partially degraded. For more accurate quantification, hydrolysis for shorter durations (e.g., 2, 4, 8 hours) and extrapolation to zero time is recommended.[5] |
| Methionine | Can be oxidized to methionine sulfoxide | Variable | Recovery can be improved by performing hydrolysis under strictly anaerobic conditions. |
| Cysteine/Cystine | Largely destroyed | Very low | Cysteine and cystine are oxidized. For quantification, they should be converted to a stable derivative (e.g., cysteic acid by performic acid oxidation) prior to hydrolysis. |
| Tryptophan | Almost completely destroyed | ~0-10% | Tryptophan is highly labile in strong acid. For its determination, alkaline hydrolysis or acid hydrolysis with protective agents like thioglycolic acid is necessary.[6] |
Visualizations
Experimental Workflow for DNP-Peptide Hydrolysis
Caption: Workflow for the acid hydrolysis of DNP-peptides for amino acid analysis.
Logical Relationship in Sanger's N-Terminal Analysis
Caption: Logical steps in the identification of an N-terminal amino acid using Sanger's method.
Concluding Remarks
The acid hydrolysis of DNP-peptides remains a valuable technique for N-terminal amino acid analysis. Careful attention to the experimental protocol, particularly the exclusion of oxygen and consideration of the lability of certain amino acids, is crucial for obtaining accurate and reproducible results. The provided protocols and data serve as a comprehensive guide for researchers employing this method in their protein characterization workflows. For amino acids that are significantly degraded, alternative hydrolysis methods or the use of correction factors based on time-course studies are recommended for precise quantification.[5][7]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sarthaks.com [sarthaks.com]
- 5. researchgate.net [researchgate.net]
- 6. doc.rero.ch [doc.rero.ch]
- 7. The effect of hydrolysis time on amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation and Identification of DNP-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the N-terminal amino acid of a protein or peptide is a crucial step in protein sequencing and characterization. The Sanger method, utilizing 1-fluoro-2,4-dinitrobenzene (FDNB or Sanger's reagent), provides a classic and reliable approach for this analysis. FDNB reacts with the free amino group of the N-terminal amino acid to form a stable 2,4-dinitrophenyl (DNP) derivative.[1] Subsequent acid hydrolysis of the protein cleaves all peptide bonds, leaving the DNP-N-terminal amino acid intact and ready for chromatographic separation and identification.[2][3] DNP-amino acids are characteristically yellow, facilitating their detection.[3]
This document provides detailed application notes and protocols for the preparation, separation, and identification of DNP-amino acids using paper chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).
Principle of the DNP Method
The core principle involves two key steps:
-
Derivatization: The polypeptide is reacted with FDNB under mildly alkaline conditions (e.g., using sodium bicarbonate).[4] The nucleophilic N-terminal α-amino group attacks the FDNB molecule, displacing the fluoride (B91410) ion and forming a stable covalent bond. This results in a DNP-polypeptide.[2]
-
Hydrolysis: The DNP-polypeptide is then subjected to strong acid hydrolysis (e.g., 6 M HCl at elevated temperatures for several hours). This cleaves all the peptide bonds, releasing the individual amino acids. The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.[2]
-
Separation and Identification: The resulting mixture contains the yellow DNP-N-terminal amino acid and other free amino acids. The DNP-amino acid is then extracted and identified by chromatography.
Experimental Workflow
Caption: Overall workflow for N-terminal amino acid identification using the DNP method.
Experimental Protocols
Protocol 1: Preparation of DNP-Amino Acids from a Protein/Peptide
This protocol is adapted from the procedure for the derivatization of insulin.[4]
Materials:
-
Protein/Peptide sample
-
This compound (FDNB, Sanger's reagent)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Hydrochloric acid (HCl), 6 M
-
Ether
-
Deionized water
Procedure:
-
Derivatization: a. Dissolve the protein/peptide sample and an equimolar amount of NaHCO₃ in a minimal amount of deionized water. b. Prepare a solution of FDNB in ethanol. c. Mix the two solutions gently and incubate at room temperature for approximately 2 hours. The DNP-protein/peptide will precipitate as a yellow solid.[4] d. Centrifuge the mixture and discard the supernatant. e. Wash the precipitate sequentially with water, ethanol, and finally ether to remove unreacted reagents. Air-dry the DNP-protein/peptide precipitate.[4]
-
Hydrolysis: a. To the dried DNP-protein/peptide, add 6 M HCl. b. Heat the mixture under reflux at 100-110°C for 12-24 hours to completely hydrolyze the peptide bonds.[2]
-
Extraction: a. After hydrolysis, allow the solution to cool to room temperature. b. Extract the DNP-amino acid from the aqueous solution containing free amino acids using ether. Repeat the extraction three times. DNP-amino acids are soluble in organic solvents like ether, while the free amino acids remain in the aqueous phase.[2] c. Combine the ether extracts and evaporate to dryness. The residue contains the DNP-N-terminal amino acid. d. Redissolve the dried residue in a small volume of a suitable solvent (e.g., acetone (B3395972) or methanol) for chromatographic analysis.
Protocol 2: Separation by Paper Chromatography
Paper chromatography is a simple and cost-effective method for separating DNP-amino acids.
Materials:
-
Chromatography paper (e.g., Whatman No. 1)
-
Chromatography tank
-
Capillary tubes for spotting
-
Prepared DNP-amino acid sample and standards
-
Solvent system (mobile phase)
Procedure:
-
Cut the chromatography paper to the desired size and draw a pencil line about 2-3 cm from the bottom edge.
-
Using a capillary tube, spot the prepared DNP-amino acid sample and a series of DNP-amino acid standards onto the pencil line, ensuring the spots are small and concentrated.
-
Allow the spots to dry completely.
-
Pour the chosen solvent system into the chromatography tank to a depth of about 1-1.5 cm. Cover the tank and allow the atmosphere to become saturated with the solvent vapor.
-
Place the prepared chromatogram into the tank, ensuring the bottom edge is immersed in the solvent but the spots are above the solvent level.
-
Allow the solvent to ascend the paper until the solvent front is a few centimeters from the top edge.
-
Remove the chromatogram from the tank and immediately mark the solvent front with a pencil.
-
Allow the paper to dry in a fume hood.
-
The yellow spots of the DNP-amino acids should be visible. Calculate the Retention factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Identify the unknown DNP-amino acid by comparing its Rf value to those of the standards.
Protocol 3: Separation by Thin-Layer Chromatography (TLC)
TLC offers faster separation and better resolution than paper chromatography.[5]
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
TLC developing tank
-
Capillary tubes for spotting
-
Prepared DNP-amino acid sample and standards
-
Solvent system (mobile phase)
Procedure:
-
Obtain a TLC plate and draw a pencil line about 1.5-2 cm from the bottom.
-
Spot the DNP-amino acid sample and standards onto the line.
-
Pour the mobile phase into the developing tank to a depth of about 0.5-1 cm and allow the tank to become saturated.
-
Place the TLC plate in the tank and allow the chromatogram to develop.
-
Once the solvent front has reached the desired height, remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the yellow spots and calculate the Rf values as described in the paper chromatography protocol.
-
Compare the Rf value of the sample to the standards for identification.
Protocol 4: Separation by High-Performance Liquid Chromatography (HPLC)
HPLC provides high-resolution separation and is suitable for quantitative analysis of DNP-amino acids.[6] Reverse-phase HPLC is the most common method.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase column (e.g., C18, 4.6 x 250 mm)
-
Prepared DNP-amino acid sample and standards
-
Mobile phase solvents (e.g., HPLC-grade acetonitrile (B52724) and an aqueous buffer)
-
Syringe filters for sample preparation
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HPLC column with the initial mobile phase composition.
-
Filter the DNP-amino acid sample and standards through a 0.45 µm syringe filter before injection.
-
Inject the sample and standards onto the column.
-
Run the HPLC using a suitable gradient program (an example is provided in the data section).
-
Detect the DNP-amino acids by monitoring the absorbance at a specific wavelength (typically around 360 nm).
-
Identify the DNP-amino acid in the sample by comparing its retention time with those of the standards.
-
For quantitative analysis, create a calibration curve using the peak areas of the standards of known concentrations.
Data Presentation
Table 1: Rf Values of DNP-Amino Acids in TLC
The following table presents approximate Rf values for some DNP-amino acids on silica gel plates with a common solvent system. Note that Rf values can vary depending on the exact experimental conditions (temperature, humidity, plate type, etc.).
| DNP-Amino Acid | Solvent System: 1-Butanol:Acetic Acid:Water (8:2:2)[7] |
| DNP-Alanine | ~0.41 |
| DNP-Leucine | ~0.54 |
| DNP-Valine | ~0.66[7] |
| DNP-Phenylalanine | ~0.63[7] |
| DNP-Aspartic Acid | ~0.07 |
| DNP-Lysine | ~0.08[7] |
| DNP-Histidine | ~0.11[7] |
| DNP-Methionine | ~0.55[7] |
Note: The table is a compilation of representative data. It is always recommended to run standards alongside the unknown sample for accurate identification.[8]
Table 2: Retention Times of DNP-Amino Acids in Reverse-Phase HPLC
The following table provides an example of retention times for DNP-amino acids under specific HPLC conditions. Retention times are highly dependent on the column, mobile phase, gradient, and flow rate.
HPLC Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Sodium Acetate Buffer (pH 4.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 20% B to 70% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 360 nm
| DNP-Amino Acid | Approximate Retention Time (min) |
| DNP-Aspartic Acid | 8.5 |
| DNP-Glutamic Acid | 9.2 |
| DNP-Serine | 10.1 |
| DNP-Threonine | 11.5 |
| DNP-Glycine | 12.3 |
| DNP-Alanine | 14.8 |
| DNP-Proline | 16.5 |
| DNP-Valine | 19.2 |
| DNP-Methionine | 20.1 |
| DNP-Isoleucine | 21.5 |
| DNP-Leucine | 21.8 |
| DNP-Tyrosine | 22.5 |
| DNP-Phenylalanine | 23.4 |
Note: This data is illustrative. Actual retention times must be determined experimentally using standards on the specific HPLC system being used.
Logical Relationships in Chromatographic Separation
Caption: Factors influencing the chromatographic separation of DNP-amino acids.
Conclusion
The chromatographic separation of DNP-amino acids remains a fundamental technique in protein analysis. While paper and thin-layer chromatography offer simple and rapid qualitative identification, HPLC provides superior resolution, sensitivity, and quantitative capabilities. The choice of method depends on the specific research requirements, available instrumentation, and the desired level of sensitivity.[5] Accurate identification relies on the careful execution of protocols and the comparison of results with known standards under identical experimental conditions.
References
- 1. doorsteptutor.com [doorsteptutor.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. sarthaks.com [sarthaks.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 7. gavinpublishers.com [gavinpublishers.com]
- 8. scribd.com [scribd.com]
Probing the Active Site of Enzymes with 2,4-Dinitrofluorobenzene (DNFB): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitrofluorobenzene (DNFB), widely known as Sanger's reagent, is a valuable chemical probe for investigating the structure and function of enzyme active sites.[1] By covalently modifying specific amino acid residues, DNFB can be employed to identify critical residues involved in substrate binding and catalysis, elucidate enzyme mechanisms, and screen for potential inhibitors. This document provides detailed application notes and experimental protocols for utilizing DNFB to probe the active sites of enzymes, with a focus on creatine (B1669601) kinase and fructose-1,6-bisphosphatase as illustrative examples.
DNFB reacts with nucleophilic functional groups in amino acid side chains, primarily targeting the ε-amino group of lysine, the sulfhydryl group of cysteine, the phenolic hydroxyl group of tyrosine, and the imidazole (B134444) group of histidine, as well as the N-terminal α-amino group of polypeptides.[1] This irreversible modification can lead to a change in the enzyme's catalytic activity, either by direct steric hindrance in the active site, by altering the local chemical environment, or by inducing conformational changes. The resulting alteration in enzyme kinetics provides valuable insights into the role of the modified residues.
Mechanism of Action
The core mechanism of DNFB as an active site probe lies in its ability to undergo nucleophilic aromatic substitution. The fluorine atom of DNFB is an excellent leaving group, and the electron-withdrawing nitro groups activate the benzene (B151609) ring towards nucleophilic attack by amino acid residues within the enzyme's active site.
Applications in Enzyme Analysis
The application of DNFB as an active site probe can yield significant information for enzymology and drug development:
-
Identification of Essential Residues: By correlating the extent of modification with the loss or change in enzyme activity, it is possible to identify amino acid residues that are crucial for catalysis or substrate binding.
-
Active Site Mapping: In conjunction with mass spectrometry, DNFB labeling can pinpoint the exact location of modified residues within the protein sequence, providing a map of the active site.
-
Enzyme Inhibition Studies: DNFB can act as an irreversible inhibitor, and the study of its inhibitory kinetics can provide insights into the enzyme's mechanism of action.
-
Drug Discovery: Understanding the active site architecture through DNFB probing can aid in the rational design of more specific and potent enzyme inhibitors.
Case Studies: Quantitative Data
Creatine Kinase (CK)
Creatine kinase is a critical enzyme in cellular energy metabolism. DNFB has been shown to be a potent and specific inhibitor of CK.
| Enzyme Isoform | Cell Line | IC50 of DNFB (µM) | Reference |
| Mitochondrial Creatine Kinase (MtCK) | HT29 | 0.87 | [2] |
| Mitochondrial Creatine Kinase (MtCK) | CT26 | 0.84 | [2] |
| Cytosolic Brain-type Creatine Kinase (CKB) | HT29 | 0.63 | [2] |
| Cytosolic Brain-type Creatine Kinase (CKB) | CT26 | 0.60 | [2] |
As an irreversible inhibitor that covalently modifies the active site, DNFB is expected to decrease the Vmax of creatine kinase by reducing the concentration of active enzyme. The Km of the remaining, unmodified enzyme should not be significantly affected.
Fructose-1,6-bisphosphatase (FBPase)
| Parameter | Value | Reference |
| Km for Fructose-1,6-bisphosphate | 0.77 µM | [3] |
| Kis for Fructose-1,6-bisphosphate | 90 µM | [3] |
| Ki for Fructose-2,6-bisphosphate | 0.13 µM | [3] |
| Ka for Magnesium | 232 µM | [3] |
Experimental Protocols
Protocol 1: General Procedure for DNFB Modification of an Enzyme
This protocol provides a general framework for the chemical modification of an enzyme with DNFB. The optimal conditions (e.g., DNFB concentration, pH, incubation time) should be determined empirically for each specific enzyme.
Materials:
-
Purified enzyme of interest
-
2,4-Dinitrofluorobenzene (DNFB) solution (e.g., 100 mM in ethanol (B145695) or DMSO)
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography materials
-
Spectrophotometer or other activity assay equipment
Procedure:
-
Enzyme Preparation: Prepare a solution of the purified enzyme in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
DNFB Addition: Add a calculated amount of the DNFB stock solution to the enzyme solution to achieve the desired final concentration. It is advisable to test a range of DNFB concentrations (e.g., from 10 µM to 1 mM).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a specific period (e.g., 1-4 hours), with gentle mixing. The incubation time should be optimized to achieve sufficient modification without causing significant protein denaturation.
-
Quenching: Stop the reaction by adding an excess of the quenching solution. The primary amines in the Tris buffer will react with and consume any remaining DNFB.
-
Removal of Excess Reagents: Remove unreacted DNFB and by-products by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Activity Assay: Determine the enzymatic activity of the modified and unmodified (control) enzyme using a standard assay protocol for the enzyme of interest.
-
Quantification of Modification: Determine the extent of modification by spectrophotometry, measuring the absorbance of the dinitrophenyl group at around 360 nm, or by mass spectrometry.
Protocol 2: Kinetic Analysis of Enzyme Inhibition by DNFB
This protocol outlines the steps to determine the kinetic parameters (Km and Vmax) of an enzyme in the presence and absence of DNFB.
Materials:
-
DNFB-modified and unmodified enzyme (from Protocol 1)
-
Substrate for the enzyme of interest
-
Assay buffer
-
Spectrophotometer or other detection instrument
Procedure:
-
Prepare Substrate Concentrations: Prepare a series of dilutions of the substrate in the assay buffer, typically spanning a range from 0.1 x Km to 10 x Km of the unmodified enzyme.
-
Set up Reactions: For both the unmodified (control) and DNFB-modified enzyme, set up a series of reactions, each containing a different substrate concentration.
-
Initiate Reaction: Start the enzymatic reaction by adding the enzyme to the substrate solutions.
-
Measure Initial Velocity: Measure the initial reaction rate (V₀) for each substrate concentration by monitoring product formation or substrate depletion over a short period during which the reaction is linear.
-
Data Analysis:
-
Plot V₀ versus substrate concentration ([S]) for both the control and DNFB-treated enzyme to generate Michaelis-Menten curves.
-
To determine Km and Vmax more accurately, create Lineweaver-Burk plots (1/V₀ versus 1/[S]).
-
From the Lineweaver-Burk plots, determine the Vmax (the reciprocal of the y-intercept) and Km (-1 times the reciprocal of the x-intercept) for both the unmodified and modified enzyme.
-
Protocol 3: Identification of DNFB-Modified Residues by Mass Spectrometry
This protocol provides a general workflow for identifying the specific amino acid residues modified by DNFB using mass spectrometry.
Materials:
-
DNFB-modified protein sample (from Protocol 1)
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Denature the DNFB-modified protein in a denaturing buffer.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteine residues with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Dilute the sample to reduce the denaturant concentration to a level compatible with the chosen protease.
-
-
Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease like trypsin overnight at 37°C.
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC).
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides and then fragment them to obtain sequence information.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the enzyme of interest.
-
In the search parameters, specify a variable modification corresponding to the mass of the dinitrophenyl group (+167 Da) on the potential target amino acids (K, C, Y, H, and the N-terminus).
-
The software will identify peptides that have been modified with the DNP group and pinpoint the specific residue(s) that carry the modification based on the fragmentation pattern.
-
Conclusion
2,4-Dinitrofluorobenzene is a powerful and versatile tool for probing the active sites of enzymes. By combining chemical modification with kinetic analysis and mass spectrometry, researchers can gain valuable insights into enzyme function, mechanism, and structure. The protocols and data presented in these application notes provide a solid foundation for scientists and drug development professionals to effectively utilize DNFB in their research endeavors, ultimately contributing to a deeper understanding of enzymatic processes and the development of novel therapeutics.
References
Dinitrophenylation of Proteins: Application Notes and Protocols for Researchers
Introduction
Dinitrophenylation is a chemical modification technique primarily utilized for the labeling and analysis of proteins. The core of this method is the reaction of an amino group, typically the N-terminal α-amino group or the ε-amino group of lysine (B10760008) residues, with a dinitrophenylating agent. The most common of these agents is 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, named after Frederick Sanger who pioneered its use in the sequencing of insulin. This reaction results in the formation of a stable dinitrophenyl (DNP) derivative, which is chromophoric and can be readily detected and quantified.
This application note provides detailed protocols for the dinitrophenylation of proteins for two primary applications: N-terminal amino acid analysis and the preparation of DNP-protein conjugates for use in immunoassays and other biological applications.
Principle of Dinitrophenylation
The dinitrophenylation reaction with FDNB proceeds via a nucleophilic aromatic substitution mechanism. Under mildly alkaline conditions, the unprotonated primary amino group of a protein acts as a nucleophile and attacks the electron-deficient carbon atom of FDNB that is bonded to the highly electronegative fluorine atom. The fluorine atom is subsequently displaced, forming a stable covalent bond between the dinitrophenyl group and the protein.
For general protein labeling, N-hydroxysuccinimide (NHS) esters of DNP are also commonly employed. DNP-NHS esters react efficiently with primary amino groups under physiological to slightly alkaline conditions to form stable amide bonds, offering a straightforward method for protein conjugation.
Applications
-
N-Terminal Amino Acid Analysis: Historically, dinitrophenylation was a cornerstone of protein sequencing. By reacting a protein with FDNB, hydrolyzing the peptide bonds, and identifying the resulting DNP-amino acid, the N-terminal residue of the polypeptide chain can be determined.
-
Preparation of DNP-Protein Conjugates: DNP is a widely used hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. DNP-protein conjugates are invaluable tools in immunology for studying antibody responses, as well as in various assay formats such as ELISA and Western blotting, where they can be detected by anti-DNP antibodies.
-
Detection of Oxidative Stress: 2,4-dinitrophenylhydrazine (B122626) (DNPH) reacts with protein carbonyl groups, which are formed as a result of oxidative damage to proteins. The resulting DNP-hydrazone can be detected using anti-DNP antibodies, providing a method to quantify protein carbonylation, a marker of oxidative stress.
Experimental Protocols
Protocol 1: N-Terminal Amino Acid Analysis using FDNB
This protocol outlines the classical Sanger method for identifying the N-terminal amino acid of a protein or peptide.
Materials:
-
Protein or peptide sample
-
This compound (FDNB) solution (e.g., 2% v/v in ethanol)
-
Potassium bicarbonate solution (0.4 M)
-
Concentrated hydrochloric acid (HCl)
-
Ether
-
Ammonia solution
-
Chromatography system (e.g., TLC or HPLC) and appropriate standards for DNP-amino acids
Procedure:
-
Dinitrophenylation Reaction:
-
Dissolve approximately 10 mg of the peptide or protein in 2 mL of 0.4 M potassium bicarbonate solution in a suitable reaction tube.[1]
-
Add 1 mL of a 2% (v/v) solution of FDNB in ethanol. This represents an approximate threefold excess of FDNB.[1]
-
Incubate the reaction mixture in a water bath at 40°C for 30 minutes.[1]
-
-
Extraction of DNP-Protein/Peptide:
-
After incubation, cool the reaction mixture and extract it three times with equal volumes of ether to remove unreacted FDNB. Discard the ether layers.[2]
-
Acidify the aqueous phase containing the DNP-peptide to pH 1 with concentrated HCl. The DNP-protein/peptide may precipitate as a yellow solid.
-
Collect the precipitate by centrifugation. Wash the precipitate with water, followed by ethanol and then ether, and air-dry.
-
-
Acid Hydrolysis:
-
Identification of DNP-Amino Acid:
-
After hydrolysis, cool the tube and break the seal.
-
Extract the hydrolysate with ether to transfer the DNP-amino acid into the ether phase. The free amino acids will remain in the aqueous phase.[2]
-
Evaporate the ether extract to dryness.
-
Redissolve the DNP-amino acid residue in a small volume of a suitable solvent (e.g., acetone (B3395972) or methanol).
-
Identify the DNP-amino acid by chromatography (e.g., paper chromatography, thin-layer chromatography, or HPLC) by comparing its migration with that of standard DNP-amino acids.[1][2]
-
Data Presentation:
| Parameter | Value | Reference |
| Reaction Buffer | 0.4 M Potassium Bicarbonate | [1] |
| FDNB Concentration | 2% (v/v) in ethanol | [1] |
| Reaction Temperature | 40°C | [1] |
| Reaction Time | 30 minutes | [1] |
| Hydrolysis Reagent | 6 M HCl | [3] |
| Hydrolysis Temperature | 105-110°C | [1] |
| Hydrolysis Time | 5-24 hours | [1][4] |
Protocol 2: General Protein Labeling with DNP-NHS Ester
This protocol describes the conjugation of DNP to a protein using a DNP-N-hydroxysuccinimide ester.
Materials:
-
Purified protein sample (free of amine-containing buffers like Tris)
-
DNP-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., 100 mM sodium carbonate buffer, pH 9.0)[5]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)[6]
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
DNP-NHS Ester Preparation:
-
Immediately before use, dissolve the DNP-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mg/mL).[7]
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the DNP-NHS ester stock solution.
-
The molar ratio of DNP-NHS ester to protein should be optimized for the specific application. A starting point is a 5 to 20-fold molar excess of DNP-NHS to protein.[7]
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.[5]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris-HCl) can be added to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the DNP-Protein Conjugate:
-
Separate the DNP-protein conjugate from unreacted DNP-NHS ester and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[6]
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and 360 nm (for DNP).[7]
-
The first peak that elutes, showing absorbance at both wavelengths, contains the DNP-protein conjugate.[7]
-
Pool the fractions containing the purified conjugate.
-
-
Determination of DNP:Protein Molar Ratio:
-
Measure the absorbance of the purified DNP-protein conjugate solution at 280 nm (A280) and 360 nm (A360).[7]
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of DNP at 280 nm: Protein Concentration (M) = [A280 - (A360 x 0.32)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.[7]
-
Calculate the molar concentration of DNP using its molar extinction coefficient at 360 nm (ε_DNP = 17,400 M⁻¹cm⁻¹): DNP Concentration (M) = A360 / 17,400 [7]
-
The DNP:Protein molar ratio is the DNP concentration divided by the protein concentration.[7]
-
Data Presentation:
| Parameter | Value/Range | Reference |
| Protein Concentration | 1-5 mg/mL | [5] |
| Conjugation Buffer | 100 mM Carbonate Buffer, pH 9.0 | [5] |
| DNP-NHS Stock Solution | 10-20 mg/mL in DMF or DMSO | [7] |
| Molar Excess of DNP-NHS | 5 to 20-fold | [7] |
| Reaction Time | 1 hour | [5] |
| Reaction Temperature | Room Temperature | [5] |
| DNP Molar Extinction Coefficient (360 nm) | 17,400 M⁻¹cm⁻¹ | [7] |
Visualizations
Caption: Experimental workflows for N-terminal analysis and general protein labeling.
Caption: Reaction mechanism of FDNB with a protein's N-terminus.
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Amino Acid Analysis and Chemical Sequencing [employees.csbsju.edu]
- 4. keypublishing.org [keypublishing.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. setabiomedicals.com [setabiomedicals.com]
- 7. benchchem.com [benchchem.com]
Application of 2,4-Dinitrofluorobenzene (DNFB) in Studies of Mast Cell Activation and Degranulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitrofluorobenzene (DNFB) is a potent contact allergen and hapten widely utilized in immunological research to study mast cell activation and degranulation. As a small reactive chemical, DNFB covalently binds to endogenous proteins, forming hapten-protein conjugates that can elicit an immune response. This response, particularly in the context of allergic contact dermatitis (ACD) and atopic dermatitis (AD), critically involves the activation of mast cells.[1][2] Upon activation, mast cells release a plethora of inflammatory mediators stored in their granules, a process known as degranulation, contributing significantly to the inflammatory cascade. This application note provides an overview of the use of DNFB in mast cell research, including detailed protocols for in vivo and in vitro studies, a summary of key quantitative data, and a depiction of the involved signaling pathways.
Mechanisms of DNFB-Induced Mast Cell Activation
DNFB-induced mast cell activation can occur through both IgE-dependent and IgE-independent mechanisms.
-
IgE-Mediated Activation: In a sensitized individual, DNFB-protein conjugates are recognized by specific IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells.[3][4][5] Cross-linking of these IgE-FcεRI complexes by the haptenated proteins triggers a signaling cascade leading to degranulation.[6]
-
IgE-Independent Activation: DNFB can also induce mast cell degranulation through pathways that do not involve IgE. One such pathway involves the Mas-related G protein-coupled receptor-X2 (MRGPRX2).[7][8] This receptor can be activated by various substances, leading to mast cell degranulation and the release of inflammatory mediators.[7] Additionally, chemokines like Macrophage Inflammatory Protein-1α (MIP-1α or CCL3), which can be released from keratinocytes upon DNFB exposure, can also activate mast cells.[9][10]
Applications in Research and Drug Development
The DNFB-induced mast cell activation model is a valuable tool for:
-
Elucidating the pathophysiology of allergic skin diseases: Studying the role of mast cells and their mediators in conditions like allergic contact dermatitis and atopic dermatitis.[2][11]
-
Screening and evaluating novel anti-inflammatory and anti-allergic compounds: The model allows for the in vivo and in vitro assessment of drug candidates that aim to inhibit mast cell degranulation or block the effects of their mediators.[8][12][13][14][15]
-
Investigating the signaling pathways of mast cell activation: DNFB provides a stimulus to dissect the complex intracellular signaling events that govern mast cell degranulation.
Quantitative Data on DNFB-Induced Mast Cell Degranulation
The following table summarizes quantitative data from in vivo studies on the kinetics of DNFB-induced mast cell degranulation in murine skin.
| Time Point After Second DNFB Application | Percentage of Degranulated Mast Cells (Mean ± SEM) | Reference |
| 30 minutes | 61.7 ± 3.5% | [10] |
| 4 hours | Not specified, but degranulation graded up to 3 | [10] |
| 24 hours | 76.7 ± 7.3% | [10] |
| 5 days | 41.3 ± 6.6% | [10] |
Experimental Protocols
In Vivo DNFB-Induced Contact Hypersensitivity (CHS) in Mice
This protocol describes a common method for inducing a contact hypersensitivity response in mice, which involves a sensitization and an elicitation (challenge) phase.[1][16][17]
Materials:
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone and Olive Oil (4:1 vehicle)
-
Mice (e.g., C57BL/6 or BALB/c)
-
Pipettes and sterile tubes
-
Calipers for measuring ear thickness
Procedure:
-
Sensitization (Day 0 and 1):
-
Prepare a 0.5% DNFB solution in acetone:olive oil (4:1).
-
Shave the abdomen of the mice.
-
On day 0, apply 50 µL of the 0.5% DNFB solution to the shaved abdomen.
-
On day 1, apply a second dose of 50 µL of 0.5% DNFB solution to the same area.
-
-
Elicitation (Day 5):
-
Prepare a 0.2% DNFB solution in acetone:olive oil (4:1).
-
Measure the baseline thickness of both ears of the mice using calipers.
-
Apply 20 µL of the 0.2% DNFB solution to both the dorsal and ventral sides of one ear.
-
Apply 20 µL of the vehicle (acetone:olive oil) to the contralateral ear as a control.
-
-
Measurement of Inflammation:
-
Measure the ear thickness of both ears at 24, 48, and 72 hours after the challenge.
-
The degree of ear swelling is an indicator of the inflammatory response. Ear swelling = (thickness of DNFB-treated ear at a specific time point - thickness of DNFB-treated ear at baseline) - (thickness of vehicle-treated ear at the same time point - thickness of vehicle-treated ear at baseline).
-
-
Histological Analysis of Mast Cell Degranulation:
-
At selected time points after the challenge, euthanize the mice and collect the ear tissue.
-
Fix the tissue in 4% paraformaldehyde, embed in paraffin, and section.
-
Stain the sections with toluidine blue to visualize mast cells and their granules.
-
Quantify the percentage of degranulated mast cells by microscopic examination. Degranulated mast cells are identified by the extracellular release of metachromatic granules.[10]
-
In Vitro Mast Cell Degranulation Assay
This protocol provides a general framework for inducing and measuring mast cell degranulation in cultured mast cells (e.g., bone marrow-derived mast cells (BMMCs), RBL-2H3, or LAD2 cells) using a DNFB conjugate.
Materials:
-
Cultured mast cells
-
DNP-HSA (dinitrophenyl-human serum albumin) or other DNP-protein conjugate
-
Anti-DNP IgE antibody
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Tyrode's buffer (or similar physiological buffer)
-
β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Sensitization:
-
Seed the mast cells in a 96-well plate at an appropriate density.
-
Sensitize the cells by incubating them with an optimal concentration of anti-DNP IgE (e.g., 100 ng/mL) for 16-24 hours at 37°C.[18]
-
-
Activation:
-
Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.
-
Add varying concentrations of DNP-HSA (e.g., 10-100 ng/mL) to the wells to stimulate degranulation.[18] Include a negative control (buffer only) and a positive control for maximal degranulation (e.g., Triton X-100).
-
Incubate for 30-60 minutes at 37°C.
-
-
Measurement of β-hexosaminidase Release:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
To measure the total cellular β-hexosaminidase, lyse the cells in the remaining pellet with 0.5% Triton X-100.
-
Transfer an aliquot of the supernatant and the cell lysate to a new 96-well plate.
-
Add the β-hexosaminidase substrate solution to each well and incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
-
Calculation of Degranulation:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Degranulation = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Cell Lysate)) x 100
-
Signaling Pathways in DNFB-Induced Mast Cell Activation
The following diagrams illustrate the key signaling pathways involved in DNFB-induced mast cell activation.
Caption: IgE-mediated mast cell activation by DNFB.
Caption: IgE-independent mast cell activation pathways by DNFB.
Conclusion
The use of DNFB to study mast cell activation and degranulation provides a robust and clinically relevant model system. By understanding the underlying mechanisms and employing standardized protocols, researchers can effectively investigate the pathophysiology of allergic diseases and accelerate the development of novel therapeutics. The quantitative data and signaling pathways outlined in this application note serve as a valuable resource for designing and interpreting experiments in this field.
References
- 1. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Contact hypersensitivity reactions to dinitrofluorobenzene mediated by monoclonal IgE anti-DNP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Controlling Mast Cell Activation and Homeostasis: Work Influenced by Bill Paul That Continues Today [frontiersin.org]
- 7. MRGPRX2 antagonist GE1111 attenuated DNFB-induced atopic dermatitis in mice by reducing inflammatory cytokines and restoring skin integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Mast Cell Degranulation in Atopic Dermatitis by Celastrol through Suppressing MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mast cell activation and migration to lymph nodes during induction of an immune response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extended DNFB-induced contact hypersensitivity models display characteristics of chronic inflammatory dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Capsiate Inhibits DNFB-Induced Atopic Dermatitis in NC/Nga Mice through Mast Cell and CD4+ T-Cell Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biomarker-driven drug development for allergic diseases and asthma: An FDA public workshop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 16. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity | Springer Nature Experiments [experiments.springernature.com]
- 17. DNFB-induced contact hypersensitivity: LIED [lied.uni-luebeck.de]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing DNFB as an Affinity Label for Antigen Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-fluoro-2,4-dinitrobenzene (DNFB), widely known as Sanger's reagent, is a chemical compound that covalently binds to N-terminal α-amino groups and the ε-amino groups of lysine (B10760008) residues in proteins.[1][2] This property makes it a powerful tool for affinity labeling, a technique used to identify and characterize specific binding sites on proteins, including antigen receptors on lymphocytes.[3][4] By reacting with the antigen receptors of T and B cells, DNFB and its hapten derivative, dinitrophenyl (DNP), allow for the investigation of lymphocyte activation, signaling, and immunological responses.[5][6] These application notes provide an overview of the use of DNFB in immunology research and detailed protocols for its application.
The fundamental principle behind using DNFB as an affinity label lies in its ability to undergo nucleophilic aromatic substitution. The fluorine atom is a good leaving group, and the electron-withdrawing nitro groups make the benzene (B151609) ring susceptible to attack by nucleophilic groups on proteins, such as the amino groups on lysine residues or the N-terminus of a polypeptide chain.[1] This reaction forms a stable, covalent DNP-protein adduct. When lymphocytes are treated with DNFB, the DNP hapten becomes covalently attached to proteins on the cell surface, including the B cell receptor (BCR) and T cell receptor (TCR) complexes, effectively creating a neoantigen that can be used to probe cellular responses.
Key Applications
-
Studying Delayed-Type Hypersensitivity (DTH): Topical application of DNFB is a classical method to induce contact hypersensitivity, a form of DTH mediated by T cells. This model is invaluable for studying the mechanisms of T cell-mediated inflammation and for screening potential anti-inflammatory therapeutics.[7][8]
-
Analysis of Hapten-Specific T and B Cell Responses: DNFB and DNP-conjugated antigens are used to activate and study hapten-specific T and B lymphocytes. This includes investigating T cell proliferation, cytokine production, and the induction of B cell antibody responses.[5][6][9]
-
Investigation of Immunological Tolerance: Administration of DNFB or its derivatives through specific routes can induce immunological tolerance instead of activation. This provides a model system to study the mechanisms of T cell anergy and the induction of regulatory T cells.[10][11][12]
-
Elucidation of Antigen Receptor Signaling Pathways: By providing a specific and covalent stimulus, DNFB labeling allows for the synchronous activation of antigen receptors, facilitating the study of downstream signaling cascades, such as the MAP kinase pathway and the generation of reactive oxygen species (ROS).[7]
Data Presentation
Table 1: Characteristics of Anti-DNP Monoclonal Antibodies
| Monoclonal Antibody (Clone) | Immunoglobulin Class/Subclass | Light Chain | Affinity Constant (M⁻¹) | Source Organism |
| 4D₉A₉C₂C₂ | IgG₁ | Kappa & Lambda | 10¹⁰ to 10¹¹ | Murine |
| Various Clones | IgG₁ | Kappa & Lambda | 10¹⁰ to 10¹¹ | Murine |
Data summarized from a study on the generation of high-affinity monoclonal antibodies to DNP.[13]
Table 2: Cellular Responses to DNFB/DNP Stimulation in Murine Models
| Cell Type | Stimulus | Observed Response | Key Quantitative Finding | Reference |
| Lymph Node T Cells | DNFB Sensitization | Contact Hypersensitivity (Ear Swelling) | Significant increase in ear thickness post-challenge | [5] |
| DNP-Specific B Cell Lines | DNP-Ficoll + T Cell Factors | Plaque-Forming Cells (Antibody Secretion) | 7- to 10-fold increase in plaque-forming cells | [9] |
| RAW 264.7 Macrophages | DNFB | MIP-2 Gene Expression | Dose-dependent increase in MIP-2 mRNA | [7] |
| Draining Lymph Node T Cells | DNFB Sensitization | In vitro Proliferation to DNBS | Specific proliferation of both CD4⁺ and CD8⁺ T cells | [6] |
Experimental Protocols
Protocol 1: Covalent Labeling of Lymphocytes with DNFB
This protocol describes the method for covalently modifying lymphocytes with DNFB for subsequent functional assays.
Materials:
-
Single-cell suspension of lymphocytes (e.g., from spleen or lymph nodes)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Hanks' Balanced Salt Solution (HBSS)
-
DNFB solution (10 mM in DMSO, prepare fresh)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
Procedure:
-
Prepare a single-cell suspension of lymphocytes from the desired tissue (e.g., spleen, lymph nodes) using standard mechanical dissociation and filtration methods.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Count the cells and resuspend them in HBSS at a concentration of 1 x 10⁷ cells/mL.
-
Add DNFB solution to the cell suspension to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell type and application.
-
Incubate the cells for 15-30 minutes at room temperature with gentle agitation.
-
To quench the reaction, add an equal volume of cold RPMI-1640 medium containing 10% FBS. The free amino groups in the serum proteins will react with and neutralize the remaining DNFB.
-
Wash the cells three times with cold RPMI-1640 with 10% FBS to remove any unreacted DNFB and byproducts.
-
Resuspend the DNFB-labeled cells in the appropriate culture medium for downstream applications.
Protocol 2: In Vitro T Cell Proliferation Assay
This protocol outlines the procedure for measuring the proliferation of T cells in response to DNP-conjugated antigen-presenting cells (APCs).
Materials:
-
DNFB-labeled splenocytes (as APCs, prepared as in Protocol 1 and irradiated)
-
Purified T cells from a DNFB-sensitized animal
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
96-well round-bottom culture plates
Procedure:
-
Sensitize mice by topical application of DNFB (e.g., 0.5% DNFB in acetone:olive oil) on the shaved abdomen.
-
After 5-7 days, isolate T cells from the draining lymph nodes or spleen of sensitized mice using a nylon wool column or magnetic-activated cell sorting (MACS).
-
Prepare DNP-conjugated APCs by treating syngeneic splenocytes with DNFB as described in Protocol 1. Irradiate the APCs (e.g., 3000 rads) to prevent their proliferation.
-
Plate the irradiated DNP-APCs in a 96-well plate at 2 x 10⁵ cells/well.
-
Add the purified T cells to the wells at 2 x 10⁵ cells/well.
-
Culture the cells for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
For [³H]-Thymidine incorporation, pulse the cultures with 1 µCi of [³H]-Thymidine per well for the final 18 hours of culture.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive methods, follow the manufacturer's instructions for BrdU or CFSE analysis by flow cytometry or plate reader.
Protocol 3: Analysis of Downstream Signaling Events
This protocol provides a general workflow for analyzing early signaling events, such as protein phosphorylation, following antigen receptor stimulation with DNP-conjugated ligands.
Materials:
-
Lymphocytes (e.g., a DNP-specific B cell line or primary T cells)
-
DNP-BSA or other multivalent DNP-antigen
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated signaling proteins (e.g., anti-phospho-ERK, anti-phospho-Syk)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Starve the cells in serum-free medium for 2-4 hours to reduce basal signaling.
-
Stimulate the cells (e.g., 1 x 10⁷ cells/mL) with an optimal concentration of DNP-BSA (e.g., 1-10 µg/mL) for various time points (e.g., 0, 2, 5, 15, 30 minutes) at 37°C.
-
Terminate the stimulation by adding ice-cold PBS and immediately pelleting the cells by centrifugation at 4°C.
-
Lyse the cell pellets with ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP- or fluorophore-conjugated secondary antibody.
-
Detect the signal using an appropriate method (e.g., chemiluminescence or fluorescence imaging).
-
To ensure equal protein loading, the blot can be stripped and re-probed for the total (non-phosphorylated) form of the protein.
Visualizations
Chemical Reaction of DNFB Labeling
Caption: Covalent modification of a protein amino group by DNFB.
Experimental Workflow for DNFB Affinity Labeling and T Cell Analysis
Caption: Workflow for DNFB labeling and functional analysis of lymphocytes.
Simplified T Cell Receptor Signaling Pathway
Caption: DNP-antigen initiated T cell receptor signaling cascade.
Conclusion
DNFB is a versatile and effective tool for the affinity labeling of antigen receptors. Its ability to form stable covalent bonds with lymphocyte surface proteins provides a robust method for studying a wide range of immunological phenomena, from basic mechanisms of receptor signaling to complex in vivo responses like contact hypersensitivity and tolerance. The protocols and applications outlined here serve as a guide for researchers to harness the potential of DNFB in their immunological investigations. As with any reactive chemical, appropriate handling and optimization are crucial for obtaining reliable and reproducible results.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The use of this compound as an affinity label for the antigen receptor of delayed hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of this compound as an affinity label for the antigen receptor of delayed hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-DNP antibody response after the topical application of DNFB in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contact sensitization induces proliferation of heterogeneous populations of hapten-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Dinitrofluorobenzene modifies cellular proteins and induces macrophage inflammatory protein-2 gene expression via reactive oxygen species production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CX3CR1 Deficiency Attenuates DNFB-Induced Contact Hypersensitivity through Skewed Polarization towards M2 Phenotype in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4-Dinitrophenyl (DNP)-specific continuous B cell lines as a model system for studying B cell activation and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of suppressor T cells to dinitrofluorobenzene contact sensitivity by application of sensitizer through Langerhans cell-deficient skin. II. Kinetics of the induction of suppressor T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DNFB Reactions with N-Terminal Groups
Welcome to the technical support center for troubleshooting the reaction of 2,4-dinitrofluorobenzene (DNFB) with N-terminal amino groups. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the labeling of peptides and proteins with Sanger's reagent.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the reaction of DNFB with N-terminal groups?
The reaction, also known as Sanger's method, involves the nucleophilic aromatic substitution of the fluorine atom of DNFB by the unprotonated α-amino group of the N-terminal amino acid of a peptide or protein. This reaction forms a stable 2,4-dinitrophenyl (DNP) derivative of the N-terminal residue. The reaction is typically carried out under mild alkaline conditions. Following the labeling, the peptide or protein is hydrolyzed, and the DNP-amino acid is identified, typically by chromatography.
Q2: What are the most common causes of incomplete DNFB reaction?
Incomplete reactions can stem from several factors, including suboptimal pH, incorrect temperature, insufficient reaction time, inappropriate reagent concentrations, poor sample purity, and steric hindrance at the N-terminus.
Q3: Can DNFB react with other amino acid residues besides the N-terminus?
Yes, DNFB can react with the side chains of several amino acids. The primary off-target reactions occur with the ε-amino group of lysine (B10760008), the sulfhydryl group of cysteine, the hydroxyl group of tyrosine, and the imidazole (B134444) group of histidine. These side reactions can complicate the analysis and should be considered when interpreting results.
Q4: How does pH affect the DNFB reaction?
The pH of the reaction mixture is a critical parameter. The N-terminal α-amino group must be in its unprotonated, nucleophilic state to react with DNFB. Therefore, the reaction is typically performed under mildly alkaline conditions, generally in the pH range of 8.0 to 9.5. At lower pH values, the amino group is protonated and non-nucleophilic, leading to a significantly slower or incomplete reaction. Conversely, at very high pH levels, the stability of DNFB decreases.
Q5: Is the DNFB labeling method suitable for all proteins?
The efficiency of the DNFB reaction can be influenced by the protein's primary, secondary, and tertiary structure. If the N-terminus is sterically hindered or buried within the protein's three-dimensional structure, the reaction with DNFB may be incomplete. For large proteins, it is often necessary to first cleave them into smaller peptides to ensure the N-terminal groups are accessible.
Troubleshooting Guide for Incomplete DNFB Reaction
An incomplete reaction with DNFB can manifest as low yield of the DNP-peptide/protein or the presence of unreacted starting material. The following table summarizes common causes and recommended solutions.
| Problem | Probable Cause | Recommended Solution | Quantitative Parameters |
| Low or no labeling | Suboptimal pH | The N-terminal amino group is protonated and not sufficiently nucleophilic. | Adjust the reaction pH to a mildly alkaline range. A pH of 8.0-9.5 is generally optimal. Sodium bicarbonate or borate (B1201080) buffers are commonly used. |
| Low Temperature | The reaction rate is too slow. | While the reaction can proceed at room temperature (20-25°C), gentle heating to around 40°C can increase the reaction rate. Avoid excessive heat, which can degrade the protein and DNFB. | |
| Insufficient Reaction Time | The reaction has not gone to completion. | A typical reaction time is 2 hours at room temperature. For less reactive N-termini or lower temperatures, extend the reaction time up to 4-6 hours. Monitor the reaction progress if possible. | |
| Inappropriate DNFB Concentration | Insufficient DNFB to react with all N-terminal groups. | Use a molar excess of DNFB to the peptide/protein. A molar ratio of 2:1 to 10:1 (DNFB:N-termini) is a good starting point. | |
| Poor DNFB Solubility | DNFB is not sufficiently dissolved in the reaction buffer. | DNFB has low solubility in aqueous buffers. Prepare a stock solution of DNFB in a water-miscible organic solvent like ethanol (B145695) or acetonitrile (B52724) and add it to the reaction mixture. Ensure the final concentration of the organic solvent does not denature the protein. | |
| Presence of multiple labeled products | Side reactions with amino acid residues | DNFB has reacted with the side chains of lysine, cysteine, tyrosine, or histidine. | Optimize the pH to favor the N-terminal α-amino group (pKa ~8.0) over the ε-amino group of lysine (pKa ~10.5). Running the reaction at a pH closer to 8.0 can improve selectivity. |
| Sample Impurities | The presence of other primary or secondary amine-containing molecules in the sample. | Ensure the peptide or protein sample is highly purified. Use techniques like dialysis, size-exclusion chromatography, or HPLC to remove small molecule contaminants. | |
| No reaction with a known N-terminal group | Blocked N-terminus | The N-terminal amino group is chemically modified (e.g., acetylated, formylated) and not available for reaction. | This is a limitation of the method. Consider using alternative techniques like mass spectrometry to identify the nature of the N-terminal modification. |
| Steric Hindrance | The N-terminus is not accessible to DNFB due to the protein's conformation. | Denature the protein under conditions that do not interfere with the labeling reaction (e.g., using urea). For large proteins, enzymatic or chemical cleavage into smaller peptides is recommended. |
Experimental Protocol: DNFB Labeling of a Peptide
This protocol provides a general procedure for the labeling of a peptide with DNFB. Optimization may be required depending on the specific peptide.
Materials:
-
Peptide sample
-
2,4-Dinitrofluorobenzene (DNFB)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (or acetonitrile)
-
Water (HPLC grade)
-
0.1 M HCl
-
Reaction vials
-
pH meter
Procedure:
-
Prepare a Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Prepare a DNFB Solution: Prepare a 1% (w/v) solution of DNFB in ethanol. Caution: DNFB is toxic and a skin sensitizer. Handle with appropriate personal protective equipment.
-
Reaction Setup: In a reaction vial, add the peptide solution. While gently vortexing, add a 5-fold molar excess of the DNFB solution to the peptide solution. The final concentration of ethanol should be kept below 50% to avoid precipitation of the peptide.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature (25°C) in the dark. Gentle agitation is recommended.
-
Quenching the Reaction: After the incubation period, the reaction can be stopped by adding a small amount of a primary amine (e.g., Tris buffer) to consume the excess DNFB, or by acidification with 0.1 M HCl.
-
Purification: The DNP-labeled peptide can be purified from unreacted peptide, excess DNFB, and the hydrolysis product 2,4-dinitrophenol (B41442) (DNP-OH) using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The purified DNP-peptide can be identified by its characteristic yellow color and its absorbance at around 360 nm. The identity of the N-terminal amino acid can be determined after acid hydrolysis of the DNP-peptide and subsequent chromatographic analysis.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete DNFB reactions.
DNFB Reaction with N-Terminal Amino Group
Caption: Reaction of DNFB with a peptide's N-terminal amino group.
Identifying and minimizing side reactions of Sanger's reagent with amino acids
Welcome to the technical support center for the use of Sanger's reagent (1-fluoro-2,4-dinitrobenzene, FDNB) in amino acid analysis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side reactions, and to provide troubleshooting guidance for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of Sanger's reagent with a peptide?
A1: Sanger's reagent reacts with the free α-amino group of the N-terminal amino acid of a polypeptide chain under mildly alkaline conditions (pH ~8-9). This reaction is a nucleophilic aromatic substitution, where the amino group attacks the carbon atom of FDNB to which the fluorine is attached, displacing the fluoride (B91410) ion. This forms a stable 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid, which is typically yellow.[1][2][3]
Q2: What are the most common side reactions when using Sanger's reagent?
A2: Besides the N-terminal α-amino group, Sanger's reagent can also react with nucleophilic side chains of certain amino acids. The most common side reactions occur with:
-
Lysine (B10760008): The ε-amino group of the lysine side chain can react to form ε-DNP-lysine. If lysine is the N-terminal amino acid, it can be di-dinitrophenylated, forming α,ε-di-DNP-lysine.[1]
-
Tyrosine: The hydroxyl group of the tyrosine side chain can be dinitrophenylated to form an O-DNP ether derivative.
-
Histidine: The imidazole (B134444) ring of the histidine side chain can react with FDNB.
-
Cysteine: The sulfhydryl (thiol) group of the cysteine side chain is highly reactive and can form a stable S-DNP derivative.[1]
Q3: How can I distinguish between the N-terminal DNP-amino acid and DNP-derivatives from side-chain reactions?
A3: Distinguishing between the desired N-terminal DNP-amino acid and byproducts from side-chain reactions is typically achieved through chromatography (e.g., HPLC or TLC).[4][5] Each DNP-amino acid derivative will have a characteristic retention time or migration pattern. For example, α,ε-di-DNP-lysine will have a different retention time than ε-DNP-lysine or the α-DNP N-terminal amino acid.[5][6] By comparing the chromatogram of your sample to that of known DNP-amino acid standards, you can identify the different derivatives.
Q4: What is the purpose of acid hydrolysis after reacting a peptide with Sanger's reagent?
A4: After the N-terminus is labeled with the DNP group, the entire polypeptide is hydrolyzed by heating with a strong acid (e.g., 6M HCl).[1][2] This breaks all the peptide bonds, releasing the individual amino acids. The DNP group forms a very stable covalent bond with the N-terminal amino acid that is resistant to this acid hydrolysis.[2] This allows the tagged N-terminal amino acid (as a DNP-derivative) to be isolated and identified from the mixture of unlabeled amino acids.
Troubleshooting Guide
Problem 1: My chromatogram shows multiple yellow-colored peaks. How do I identify the correct N-terminal DNP-amino acid?
-
Possible Cause: This is a common and expected result if your peptide contains amino acids with reactive side chains such as lysine, tyrosine, histidine, or cysteine. Each of these can form a yellow DNP-derivative, leading to multiple peaks.
-
Solution:
-
Run Standards: The most reliable method is to run DNP-derivatized standards for all expected amino acids (both the N-terminal candidate and those with reactive side chains) on the same chromatography system. This will allow you to match the retention times of the peaks in your sample to the standards.
-
Consider the Chemistry: If lysine is present in your sequence (but not at the N-terminus), you should expect a peak corresponding to ε-DNP-lysine. If your N-terminal amino acid is lysine, you should look for α,ε-di-DNP-lysine.
-
pH Control during Reaction: To minimize side reactions, ensure your reaction pH is carefully controlled. A pH around 8.0-8.5 is generally optimal for favoring the reaction with the α-amino group over some side-chain reactions.
-
Problem 2: I am getting a low yield of my expected DNP-amino acid.
-
Possible Cause 1: Incomplete Reaction: The reaction with FDNB may not have gone to completion.
-
Solution: Ensure you are using a molar excess of Sanger's reagent. The reaction is typically carried out for 2 hours at room temperature.[1] You may need to optimize the reaction time and temperature for your specific peptide.
-
-
Possible Cause 2: Degradation during Hydrolysis: Some DNP-amino acids are susceptible to degradation during prolonged acid hydrolysis.
-
Solution: Hydrolysis is a balance between completely cleaving the peptide bonds and minimizing the degradation of the DNP-amino acid. A typical procedure involves heating in 6M HCl at 100-110°C for 8-24 hours.[1][2] Shorter hydrolysis times may be necessary for sensitive DNP-amino acids. It is advisable to perform a time-course study to determine the optimal hydrolysis time for your sample.
-
-
Possible Cause 3: Inefficient Extraction: DNP-amino acids are typically extracted into an organic solvent (e.g., ether or ethyl acetate) after hydrolysis.[2] Inefficient extraction will lead to low recovery.
-
Solution: Perform multiple extractions (at least three) and ensure thorough mixing of the aqueous and organic phases. The pH of the aqueous phase should be acidic to ensure the carboxyl groups of the DNP-amino acids are protonated, making them more soluble in the organic solvent.
-
Problem 3: How can I minimize the side reaction with the ε-amino group of lysine?
-
Possible Cause: The ε-amino group of lysine has a pKa of around 10.5, while the α-amino group of the N-terminus has a pKa in the range of 8.0-9.0. At a mildly alkaline pH, the N-terminal α-amino group is more nucleophilic.
-
Solution: By carefully controlling the pH of the reaction, you can favor the dinitrophenylation of the N-terminus.
-
pH Optimization: Perform the reaction at a pH closer to 8.0. This will maximize the deprotonation (and thus reactivity) of the α-amino group while keeping a larger proportion of the ε-amino groups protonated and less reactive.
-
Stoichiometry: Avoid a large excess of Sanger's reagent, as this can drive the reaction with the less reactive ε-amino group.
-
Problem 4: How can I prevent the modification of the cysteine thiol group?
-
Possible Cause: The thiol group of cysteine is a strong nucleophile and reacts readily with FDNB.
-
Solution:
-
Protecting Groups: Before reacting the peptide with Sanger's reagent, the thiol group of cysteine can be reversibly protected. This involves reacting the cysteine with a reagent that blocks the thiol group, performing the N-terminal dinitrophenylation, and then removing the protecting group.
-
Oxidation: Another strategy is to oxidize the cysteine residues to cysteic acid using a strong oxidizing agent like performic acid before the reaction with FDNB. Cysteic acid is stable to acid hydrolysis and does not react with Sanger's reagent.
-
Quantitative Data on Side Reactions
The extent of side reactions is highly dependent on the specific peptide sequence and the reaction conditions. The following table provides a qualitative summary of the reactivity of different amino acid side chains with Sanger's reagent. Quantitative yields can vary significantly.
| Amino Acid Side Chain | Nucleophilic Group | Reactivity with FDNB | Notes |
| Lysine | ε-amino | High | Reaction is pH-dependent. Lowering pH towards 8.0 can reduce this side reaction. |
| Cysteine | Sulfhydryl (thiol) | Very High | Thiol group is highly nucleophilic and readily reacts. Protection or oxidation is recommended for minimization. |
| Tyrosine | Phenolic hydroxyl | Moderate | Reactivity increases at higher pH values (pH > 9) where the hydroxyl group is deprotonated. |
| Histidine | Imidazole ring | Moderate | The imidazole ring can be modified, especially at higher pH. |
Experimental Protocols
Protocol 1: N-Terminal Amino Acid Labeling with Sanger's Reagent
This protocol provides a general procedure for labeling the N-terminal amino acid of a peptide or protein with this compound (FDNB).
Materials:
-
Peptide/Protein sample
-
This compound (FDNB) solution (e.g., 5% in ethanol)
-
Sodium bicarbonate (NaHCO₃) buffer (e.g., 0.1 M, pH 8.5)
-
Ethanol
-
Diethyl ether or Ethyl acetate (B1210297)
-
6M Hydrochloric acid (HCl)
Procedure:
-
Sample Preparation: Dissolve the peptide or protein sample in the sodium bicarbonate buffer. A typical concentration is 1-5 mg/mL.
-
Reaction with FDNB:
-
To the peptide solution, add a 2-fold molar excess of the FDNB solution.
-
Incubate the mixture at room temperature for approximately 2 hours with gentle agitation. The solution will likely turn yellow as the DNP-peptide forms.[1]
-
-
Removal of Excess FDNB:
-
After the reaction, acidify the solution with a small amount of dilute HCl.
-
Extract the reaction mixture three times with an equal volume of diethyl ether or ethyl acetate to remove unreacted FDNB. The DNP-peptide will remain in the aqueous layer.
-
-
Isolation of DNP-Peptide:
-
Lyophilize the aqueous layer to obtain the DNP-peptide as a yellow powder.
-
-
Acid Hydrolysis:
-
Add 6M HCl to the dried DNP-peptide.
-
Seal the tube under vacuum (or flush with nitrogen) to prevent oxidation.
-
Heat the sample at 110°C for 8-16 hours to hydrolyze the peptide bonds.
-
-
Extraction of DNP-Amino Acid:
-
After hydrolysis, cool the sample and remove the HCl by evaporation under vacuum.
-
Add a small amount of water to redissolve the sample.
-
Extract the aqueous solution three times with an equal volume of diethyl ether or ethyl acetate. The yellow DNP-amino acid will be in the organic layer, while the free amino acids remain in the aqueous layer.[2]
-
-
Analysis:
-
Evaporate the organic extract to dryness.
-
Redissolve the DNP-amino acid in a suitable solvent (e.g., acetone (B3395972) or methanol).
-
Analyze the sample using chromatography (TLC or HPLC) by comparing its retention time/Rf value to known DNP-amino acid standards.
-
Visualizations
Caption: Experimental workflow for N-terminal amino acid identification using Sanger's reagent.
Caption: Primary and common side reactions of Sanger's reagent with amino acid residues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. FDNB Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 6. scispace.com [scispace.com]
How to improve the yield of DNP-amino acid derivatives
Welcome to the technical support center for the synthesis of DNP-amino acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and quality of their DNP-amino acid products.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing DNP-amino acid derivatives?
A1: The synthesis of DNP-amino acid derivatives is primarily achieved through the Sanger method, which involves the reaction of an amino acid with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. This reaction is a nucleophilic aromatic substitution where the amino group of the amino acid attacks the electron-deficient benzene (B151609) ring of FDNB, displacing the fluorine atom. The reaction is typically carried out under mildly alkaline conditions.[1][2][3]
Q2: Why is the pH of the reaction mixture crucial for achieving a high yield?
A2: The pH of the reaction mixture is a critical factor influencing the yield of DNP-amino acid derivatives. The amino acid must be in its unprotonated (nucleophilic) form to react with FDNB. This is favored under alkaline conditions. However, at excessively high pH levels (above 11), competing side reactions become significant, primarily the hydrolysis of FDNB to 2,4-dinitrophenol (B41442), which does not react with the amino acid. Furthermore, at very high pH (pH 12.6 and above), the DNP-amino acid product itself can begin to decompose, further reducing the yield.[4] Therefore, maintaining a mildly alkaline pH is essential for maximizing the yield.
Q3: What are the common side reactions that can lower the yield of DNP-amino acid derivatives?
A3: Several side reactions can lead to a lower than expected yield:
-
Hydrolysis of FDNB: At high pH, hydroxide (B78521) ions can react with FDNB to produce 2,4-dinitrophenol, consuming the reagent.[4]
-
Reaction with other nucleophilic groups: FDNB can react with other free amino groups in a molecule, such as the epsilon-amino group of lysine, leading to di-DNP derivatives.[2] It can also react with other nucleophilic side chains, although the reaction with the alpha-amino group is generally faster.
-
Decomposition of the DNP-amino acid: Under strongly alkaline conditions, the DNP-amino acid product can be unstable and decompose.[4]
-
Incomplete reaction: Insufficient reaction time or suboptimal temperature can lead to unreacted starting materials.
Q4: How can I purify my DNP-amino acid derivative to improve the final yield and purity?
A4: Purification is a critical step to isolate the desired DNP-amino acid and improve the overall recovery. A common method involves:
-
Acidification: After the reaction, the mixture is acidified. This protonates the carboxylic acid group of the DNP-amino acid, making it less soluble in water.
-
Solvent Extraction: The acidified solution is then extracted with an organic solvent, typically ether or ethyl acetate (B1210297). The DNP-amino acid will partition into the organic phase, while unreacted amino acids and inorganic salts remain in the aqueous phase.
-
Chromatography: For higher purity, techniques like thin-layer chromatography (TLC) or column chromatography can be employed to separate the desired DNP-amino acid from any remaining impurities or byproducts.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of DNP-Amino Acid | Incorrect pH: The reaction mixture is too acidic or too alkaline. | Ensure the pH is maintained in the optimal range of 8-9. Use a sodium bicarbonate buffer to maintain a stable pH.[3] |
| Inactive FDNB Reagent: The FDNB may have degraded due to improper storage (exposure to moisture or light). | Use fresh, high-quality FDNB. Store the reagent in a desiccator, protected from light. | |
| Insufficient Reaction Time or Temperature: The reaction has not gone to completion. | Increase the reaction time to 2-4 hours. While the reaction is typically performed at room temperature, gentle warming (e.g., to 40°C) can sometimes improve the rate, but should be monitored to avoid side reactions. | |
| Presence of Multiple Yellow Spots on TLC | Reaction with Side Chains: For amino acids with nucleophilic side chains (e.g., lysine, tyrosine), multiple DNP derivatives may have formed. | This is an inherent challenge of the method. Purification by column chromatography may be necessary to isolate the desired α-DNP-amino acid. |
| Hydrolysis of FDNB: The prominent yellow spot with a different Rf value could be 2,4-dinitrophenol. | This indicates the pH was too high. Optimize the pH to be in the 8-9 range. | |
| Difficulty in Extracting the DNP-Amino Acid | Incomplete Acidification: The DNP-amino acid is not fully protonated and remains in the aqueous phase. | Ensure the reaction mixture is acidified to a pH of approximately 1-2 before extraction. Use a strong acid like HCl. |
| Inappropriate Extraction Solvent: The solvent used is not effectively partitioning the DNP-amino acid. | Use a suitable organic solvent like diethyl ether or ethyl acetate for extraction. Perform multiple extractions to maximize recovery. |
Quantitative Data on Reaction Parameters
Optimizing reaction conditions is key to maximizing the yield of DNP-amino acid derivatives. The following tables summarize the impact of critical parameters on the reaction yield.
Table 1: Effect of pH on the Yield of DNP-Glycine
| pH | Yield of DNP-Glycine (%) | Observations |
| 7.3 | Moderate | Reaction is slower due to a lower concentration of the unprotonated amino group. |
| 8.5 | High | Optimal range for the reaction, balancing nucleophilicity and reagent stability. |
| 9.5 | High | Yield remains high within this range. |
| 11.0 | Quantitative | DNP-glycine formation is reported to be quantitative below this pH.[4] |
| 12.0 | Decreased | Significant hydrolysis of FDNB to 2,4-dinitrophenol occurs, reducing the yield.[4] |
| 13.0 | Low | In addition to FDNB hydrolysis, decomposition of the DNP-glycine product is observed.[4] |
Table 2: General Effect of Temperature and Time on DNP-Amino Acid Synthesis
| Parameter | Condition | Expected Impact on Yield |
| Temperature | Room Temperature (20-25°C) | Standard condition, generally provides good yields with minimal side reactions. |
| Elevated Temperature (e.g., 40°C) | May increase the reaction rate, but also increases the rate of FDNB hydrolysis and other side reactions. Careful optimization is required. | |
| Reaction Time | 1 hour | May be sufficient for some amino acids, but potentially incomplete for others. |
| 2-4 hours | Generally recommended to ensure the reaction goes to completion.[3] | |
| > 4 hours | Limited benefit in increasing yield and may allow for more side product formation. |
Experimental Protocols
Protocol 1: Synthesis of DNP-Glycine
This protocol provides a detailed methodology for the synthesis of N-(2,4-dinitrophenyl)glycine.
Materials:
-
This compound (FDNB)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated and 6M
-
Distilled water
Procedure:
-
Dissolve Glycine: In a 50 mL flask, dissolve 0.75 g of glycine in 20 mL of a 5% (w/v) sodium bicarbonate solution.
-
Add FDNB: In a separate container, dissolve 1.86 g of FDNB in 10 mL of ethanol. Add this solution to the glycine solution with stirring.
-
Reaction: Stir the mixture at room temperature for 2 hours. The solution will turn yellow as the DNP-glycine forms.
-
Removal of Excess FDNB: After the reaction, extract the mixture twice with 20 mL portions of diethyl ether to remove any unreacted FDNB. Discard the ether layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated HCl until the pH is approximately 1. A yellow precipitate of DNP-glycine will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
-
Recrystallization (Optional): For higher purity, the crude DNP-glycine can be recrystallized from a suitable solvent mixture, such as ethanol-water.
-
Drying: Dry the purified DNP-glycine in a desiccator.
Expected Yield: The yield should be in the range of 80-90% based on the starting amount of glycine.
Visualizations
Experimental Workflow for DNP-Amino Acid Synthesis
Caption: A streamlined workflow for the synthesis of DNP-amino acid derivatives.
Troubleshooting Logic for Low Yield of DNP-Amino Acid
Caption: A logical flowchart for troubleshooting low yields in DNP-amino acid synthesis.
References
- 1. datapdf.com [datapdf.com]
- 2. Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Different Purification Techniques on the Characteristics of Heteropolysaccharide-Protein Biopolymer from Durian (Durio zibethinus) Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of DNP-Derivatives During Acid Hydrolysis
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2,4-dinitrophenyl (DNP) derivatives and need to perform acid hydrolysis for amino acid analysis. This resource provides troubleshooting advice and answers to frequently asked questions to help you minimize the degradation of your DNP-derivatives and ensure accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of DNP-derivative degradation during acid hydrolysis?
Acid hydrolysis, typically performed with 6 M HCl at 110°C for 24 hours, creates a harsh chemical environment that can lead to the degradation of DNP-derivatives through several mechanisms:
-
Cleavage of the DNP-Amino Acid Bond: The strong acidic conditions can lead to the cleavage of the bond between the DNP group and the amino acid, resulting in the loss of the derivative. This is a significant issue for accurate quantification.
-
Degradation of the Amino Acid Side Chain: Certain amino acid side chains are inherently unstable under strong acid hydrolysis. This is particularly true for:
-
Tryptophan: The indole (B1671886) side chain is susceptible to oxidation.
-
Serine and Threonine: The hydroxyl groups can be eliminated.
-
Cysteine and Methionine: These sulfur-containing amino acids can be oxidized.
-
Tyrosine: The phenolic ring can undergo halogenation in the presence of HCl.[1]
-
-
Cleavage of the DNP Group from Side Chains: For amino acids like histidine and tyrosine, where the DNP group may be attached to the side chain, this bond can be susceptible to cleavage. For instance, the O-2,4-dinitrophenyl (DNP) bond with tyrosine can be cleaved by thiolysis, a reaction that can occur if reducing agents are present in the hydrolysis mixture.[2] Similarly, the DNP group on the imidazole (B134444) ring of histidine can be cleaved by thiols.[3]
-
Racemization: The harsh acidic and high-temperature conditions can cause the conversion of L-amino acids to D-amino acids, which can be a critical issue in certain applications.[1][4]
Q2: I am observing lower than expected yields of my DNP-amino acid after hydrolysis. What could be the cause?
Lower than expected yields are a common issue and can be attributed to one or more of the degradation pathways mentioned above. To troubleshoot this, consider the following:
-
The specific DNP-amino acid: Some DNP-amino acids are more labile than others. For example, DNP-lysine is known to be not completely stable during HCl acid hydrolysis.
-
Presence of oxidizing agents: Trace amounts of oxygen or metal ions in the hydrolysis mixture can accelerate the degradation of sensitive amino acids like tryptophan and cysteine.
-
Reaction with other amino acids: During hydrolysis, degradation products of some amino acids can react with others. For instance, tryptophan can react with cystine.
-
Incomplete hydrolysis: While aiming to minimize degradation, it's also important to ensure the complete cleavage of all peptide bonds. Incomplete hydrolysis will also lead to lower yields of the desired DNP-amino acid.
Q3: Are there any alternatives to strong acid hydrolysis for releasing DNP-amino acids from proteins?
Yes, enzymatic hydrolysis is a much milder and often preferred alternative to acid hydrolysis.[4][5][6][7][8]
-
Advantages of Enzymatic Hydrolysis:
-
Mild Conditions: Enzymes work at physiological pH and lower temperatures, which significantly reduces the degradation of DNP-derivatives and sensitive amino acids.[1][4]
-
Specificity: By using a combination of proteases with different specificities, it is possible to achieve complete hydrolysis of the protein.
-
No Racemization: Enzymatic methods do not cause racemization of amino acids.[1][4]
-
-
Disadvantages of Enzymatic Hydrolysis:
-
Incomplete Hydrolysis: It can sometimes be challenging to achieve complete hydrolysis of a protein to its constituent amino acids using enzymes alone.
-
Cost and Time: Enzymatic methods can be more expensive and time-consuming than acid hydrolysis.
-
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the acid hydrolysis of DNP-derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of DNP-Tryptophan | Oxidation of the indole ring. | Add a scavenger such as 0.1-4% (v/v) thioglycolic acid or β-mercaptoethanol to the 6 M HCl.[9] Perform hydrolysis under an inert atmosphere (e.g., nitrogen or argon). |
| Low recovery of DNP-Tyrosine | Halogenation of the phenolic ring. | Add 1-3% (v/v) phenol (B47542) to the 6 M HCl to act as a scavenger. |
| Low recovery of DNP-Serine or DNP-Threonine | Degradation of the hydroxyl side chain. | Use a shorter hydrolysis time (e.g., 18-24 hours) and consider performing a time-course study (e.g., 24, 48, 72 hours) and extrapolating back to zero time to estimate the initial amount.[10] |
| Low recovery of DNP-Cysteine or DNP-Methionine | Oxidation of the sulfur-containing side chains. | Perform a pre-hydrolysis oxidation step with performic acid to convert cysteine to the stable cysteic acid and methionine to methionine sulfone. Note that this will destroy tryptophan. |
| Suspected cleavage of the DNP group | "Transconjugation" or cleavage of the DNP-amino acid bond. | Consider using milder hydrolysis conditions if possible (e.g., lower temperature, shorter time). If the DNP group is on a side chain (e.g., histidine, tyrosine), avoid using thiol-based scavengers if not necessary for protecting other residues, as they can promote cleavage.[2][3] Evaluate enzymatic hydrolysis as an alternative.[5][7] |
| Variable or inconsistent results | Incomplete removal of oxygen. | Ensure thorough de-gassing of the hydrolysis mixture by bubbling with an inert gas or by using a freeze-pump-thaw cycle before sealing the hydrolysis tube. |
| Contamination of glassware. | Use acid-washed glassware to remove any trace metal ions that can catalyze degradation reactions. |
Experimental Protocols
Protocol 1: Acid Hydrolysis of DNP-Proteins with Protective Agents
This protocol is designed to maximize the recovery of DNP-amino acids, including those that are sensitive to degradation.
Materials:
-
DNP-derivatized protein sample
-
6 M HCl containing 1% (v/v) phenol and 0.5% (v/v) thioglycolic acid
-
Hydrolysis tubes (heavy-walled glass tubes)
-
Vacuum pump and sealing torch or screw-cap vials with PTFE-lined caps
-
Heating block or oven set to 110°C
-
Nitrogen or Argon gas source
Procedure:
-
Sample Preparation: Place the dried DNP-protein sample (typically 1-10 µg) into a hydrolysis tube.
-
Addition of Hydrolysis Reagent: Add the 6 M HCl containing phenol and thioglycolic acid to the sample. The volume will depend on the sample size, but a ratio of at least 100:1 (v/v) of acid to sample volume is recommended.
-
Removal of Oxygen:
-
Method A (Inert Gas): Bubble a gentle stream of nitrogen or argon through the acid in the tube for 5-10 minutes to displace any dissolved oxygen.
-
Method B (Freeze-Pump-Thaw): Freeze the sample in liquid nitrogen. Once frozen, apply a vacuum to the tube for several minutes. Close the tube to the vacuum and allow the sample to thaw at room temperature. Repeat this cycle three times.
-
-
Sealing the Tube:
-
Flame Sealing: If using flame-sealable tubes, carefully seal the tube under vacuum or after flushing with inert gas.
-
Screw Caps: If using screw-cap vials, ensure the cap is tightly sealed after flushing with inert gas.
-
-
Hydrolysis: Place the sealed tube in a heating block or oven at 110°C for 22-24 hours.
-
Sample Recovery: After hydrolysis, allow the tube to cool to room temperature. Carefully open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for your analytical method (e.g., HPLC or mass spectrometry).
Protocol 2: Enzymatic Hydrolysis of DNP-Proteins
This protocol provides a general framework for enzymatic hydrolysis. The specific enzymes and conditions may need to be optimized for your particular protein.
Materials:
-
DNP-derivatized protein sample
-
A combination of proteases (e.g., Pronase, Pepsin, Trypsin, Chymotrypsin)
-
Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0)
-
Incubator or water bath
Procedure:
-
Sample Preparation: Dissolve the DNP-protein sample in the digestion buffer. It may be necessary to first denature the protein by heating (e.g., 95°C for 10 minutes) or by using a denaturant like urea, which would then need to be diluted out before adding the enzymes.
-
Enzymatic Digestion (Sequential):
-
Step 1: Add the first protease (e.g., Pepsin, if starting at an acidic pH) at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w). Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 4-6 hours).
-
Step 2: Adjust the pH of the solution to the optimum for the next enzyme (e.g., to pH 8.0 for Trypsin). Add the second enzyme and incubate again.
-
Step 3: Continue with additional enzymes as needed to achieve complete hydrolysis.
-
-
Inactivation of Enzymes: After the final digestion step, inactivate the enzymes by heating the sample (e.g., 95°C for 15 minutes).
-
Sample Preparation for Analysis: Centrifuge the sample to remove any undigested material. The supernatant can then be directly analyzed or further purified if necessary.
Data Presentation
The following table summarizes the expected recovery of various amino acids under different hydrolysis conditions. Note that specific recovery rates for DNP-derivatives are not widely published and can vary depending on the protein matrix. The data presented here is based on the general stability of amino acids.
| Amino Acid | Standard Acid Hydrolysis (6M HCl, 110°C, 24h) | Acid Hydrolysis with Scavengers | Enzymatic Hydrolysis |
| DNP-Alanine | High Recovery (>95%) | High Recovery (>95%) | High Recovery (>98%) |
| DNP-Glycine | High Recovery (>95%) | High Recovery (>95%) | High Recovery (>98%) |
| DNP-Valine | May be slightly low due to slow peptide bond cleavage | May be slightly low | High Recovery (>98%) |
| DNP-Leucine | May be slightly low due to slow peptide bond cleavage | May be slightly low | High Recovery (>98%) |
| DNP-Isoleucine | May be slightly low due to slow peptide bond cleavage | May be slightly low | High Recovery (>98%) |
| DNP-Proline | High Recovery (>95%) | High Recovery (>95%) | High Recovery (>98%) |
| DNP-Phenylalanine | High Recovery (>95%) | High Recovery (>95%) | High Recovery (>98%) |
| DNP-Tryptophan | Very Low Recovery (<10%) | Moderate to High Recovery (50-90%) with thiols | High Recovery (>95%) |
| DNP-Tyrosine | Moderate Recovery (80-90%) | High Recovery (>95%) with phenol | High Recovery (>98%) |
| DNP-Aspartic Acid | High Recovery (>95%) | High Recovery (>95%) | High Recovery (>98%) |
| DNP-Glutamic Acid | High Recovery (>95%) | High Recovery (>95%) | High Recovery (>98%) |
| DNP-Serine | Low Recovery (50-70%) | Low Recovery (50-70%) | High Recovery (>95%) |
| DNP-Threonine | Low Recovery (60-80%) | Low Recovery (60-80%) | High Recovery (>95%) |
| DNP-Cysteine | Very Low Recovery (<10%) | Moderate Recovery with performic acid pre-oxidation | High Recovery (>95%) |
| DNP-Methionine | Moderate Recovery (70-90%) | High Recovery with performic acid pre-oxidation | High Recovery (>95%) |
| DNP-Histidine | Moderate Recovery (may have DNP cleavage) | Potential for DNP cleavage with thiols | High Recovery (>98%) |
| DNP-Lysine | Moderate to High Recovery (may have some degradation) | Moderate to High Recovery | High Recovery (>98%) |
| DNP-Arginine | High Recovery (>95%) | High Recovery (>95%) | High Recovery (>98%) |
Visualizations
Degradation Pathways during Acid Hydrolysis
Caption: Key degradation pathways of DNP-derivatives during acid hydrolysis and corresponding prevention strategies.
Troubleshooting Workflow for Low DNP-Derivative Recovery
Caption: A logical workflow to troubleshoot and address low recovery of DNP-derivatives after acid hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of amino acid release between enzymatic hydrolysis and acid autolysis of rainbow trout viscera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of amino acid release between enzymatic hydrolysis and acid autolysis of rainbow trout viscera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ojs.kmutnb.ac.th [ojs.kmutnb.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. Correction for amino acid loss during acid hydrolysis of a purified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor resolution of DNP-amino acids in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor resolution of 2,4-dinitrophenyl (DNP) amino acids in chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why are my DNP-amino acid peaks broad and poorly resolved?
Poor peak shape is a common issue that can be attributed to several factors, ranging from the derivatization process to the chromatographic conditions.
-
Incomplete Derivatization: If the reaction of amino acids with 1-fluoro-2,4-dinitrobenzene (DNFB, Sanger's reagent) is incomplete, it can lead to multiple products for a single amino acid, resulting in broad or split peaks. Ensure that the pH of the reaction mixture is alkaline (typically pH 8-9) and that there is a sufficient molar excess of the derivatizing reagent.[1] Inadequate mixing after adding the reagent can also lead to incomplete derivatization.[1]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak broadening and distortion.[2] Try reducing the sample concentration or the injection volume.
-
Extra-Column Volume: Excessive volume in the tubing, injector, or detector cell can cause the sample to spread out before it reaches the column, resulting in broader peaks. Use tubing with a smaller internal diameter and minimize its length.
-
Inappropriate Mobile Phase: The composition of the mobile phase is critical for good separation. An incorrect solvent strength or pH can lead to poor peak shape. The sample should ideally be dissolved in the initial mobile phase to ensure sharp peaks.
Q2: My DNP-amino acid peaks are tailing. What is the cause and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, can be caused by:
-
Secondary Interactions: Unwanted interactions between the DNP-amino acids and the stationary phase, such as interactions with residual silanol (B1196071) groups on a silica-based C18 column, can cause tailing. Adding a small amount of a competing agent, like triethylamine, to the mobile phase can help to mitigate these interactions.
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing. Regularly flush the column with a strong solvent to remove contaminants.
-
Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the DNP-amino acids. If the pH is not optimal, it can lead to tailing. For reversed-phase chromatography, the pH should generally be kept between 2 and 8 for silica-based columns.[3]
Q3: Some of my DNP-amino acid peaks are co-eluting (not separating). How can I improve the resolution?
Improving the separation between closely eluting peaks often requires optimization of the chromatographic conditions.
-
Mobile Phase Composition: Adjusting the solvent strength of the mobile phase is a primary way to alter selectivity. In reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) will generally increase retention times and may improve the separation of early-eluting peaks. Trying a different organic solvent (e.g., switching from acetonitrile to methanol) can also change the selectivity.
-
Gradient Profile: Optimizing the gradient elution program can significantly enhance resolution. A shallower gradient (a slower increase in the organic solvent concentration over time) can improve the separation of complex mixtures.
-
Column Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity and improve resolution. Increasing the temperature generally decreases retention times and can lead to sharper peaks.
-
Column Chemistry: If optimizing the mobile phase and temperature does not provide adequate resolution, consider using a column with a different stationary phase chemistry.
Quantitative Data Summary
The following table summarizes the general effects of changing key chromatographic parameters on the resolution of DNP-amino acids in reversed-phase HPLC.
| Parameter Change | Effect on Retention Time | Effect on Peak Shape | Effect on Resolution | Notes |
| Increase Organic Solvent % | Decrease | Generally sharper | May decrease or increase | A 10% increase in organic modifier can decrease retention by a factor of 2-3.[4] |
| Decrease Organic Solvent % | Increase | May broaden | May increase | Can improve separation of early-eluting peaks. |
| Increase Flow Rate | Decrease | May broaden | May decrease | Can lead to higher backpressure. |
| Decrease Flow Rate | Increase | Generally sharper | May increase | Increases analysis time. |
| Increase Column Temperature | Decrease | Generally sharper | May improve | Can also alter selectivity. |
| Decrease Column Temperature | Increase | May broaden | May decrease | |
| Change Organic Solvent | Varies | Varies | Varies | Acetonitrile, methanol, and tetrahydrofuran (B95107) have different selectivities.[4] |
| Adjust Mobile Phase pH | Varies | Can improve | Can improve | Critical for ionizable compounds; should be at least 2 pH units away from the pKa of the analytes.[5] |
Experimental Protocols
Protocol 1: Derivatization of Amino Acids with DNFB (Sanger's Reagent)
This protocol describes the pre-column derivatization of amino acids to form DNP-amino acids for subsequent HPLC analysis.
Materials:
-
Amino acid standard solution or sample hydrolysate
-
This compound (DNFB) solution (e.g., 1% w/v in acetonitrile)
-
Sodium bicarbonate buffer (e.g., 0.5 M, pH 9.0)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
To 100 µL of the amino acid sample or standard in a microcentrifuge tube, add 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the DNFB solution to the mixture.
-
Vortex the mixture gently and incubate at 60°C for 30-60 minutes in the dark. The reaction is light-sensitive.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the excess sodium bicarbonate by adding a small amount of 1 M HCl until the effervescence ceases. Be cautious not to make the solution too acidic.
-
Evaporate the solvent (e.g., under a stream of nitrogen or in a vacuum concentrator).
-
Reconstitute the dried DNP-amino acids in a suitable solvent, typically the initial mobile phase for the HPLC analysis (e.g., 200 µL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
Protocol 2: HPLC Analysis of DNP-Amino Acids
This protocol provides a general reversed-phase HPLC method for the separation of DNP-amino acids.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase:
-
Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium acetate, pH 4.5)
-
Mobile Phase B: Acetonitrile or Methanol
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 360 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10-60% B (linear gradient)
-
35-40 min: 60% B
-
40-41 min: 60-10% B (linear gradient)
-
41-50 min: 10% B (re-equilibration)
-
Visualizations
Caption: Experimental workflow for DNP-amino acid analysis.
References
- 1. support.waters.com [support.waters.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.library.nyu.edu [search.library.nyu.edu]
- 5. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
Safety precautions and personal protective equipment for handling DNFB
This guide provides essential safety information, personal protective equipment (PPE) recommendations, and troubleshooting advice for researchers, scientists, and drug development professionals working with 2,4-Dinitrofluorobenzene (DNFB).
Frequently Asked Questions (FAQs)
Q1: What is DNFB and what is it commonly used for in research?
A1: 1-Fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, is a chemical compound used in biochemical and immunological research.[1] Its primary applications include:
-
Protein sequencing: It reacts with the N-terminal amino acid of polypeptides, which aids in determining the amino acid sequence.[1]
-
Inducing contact hypersensitivity: In animal models, DNFB is a potent sensitizing agent used to study the mechanisms of allergic contact dermatitis.[2][3]
-
Enzyme inhibition studies: It has been reported to inhibit the activity of certain enzymes by reacting with specific amino acid residues.[4]
Q2: What are the primary health hazards associated with DNFB?
A2: DNFB is a hazardous substance with several potential health effects:
-
Toxicity: It may be fatal if swallowed or absorbed through the skin.[5][6]
-
Skin and Eye Irritation: It can cause severe skin irritation, blistering (vesicant), and serious eye irritation, potentially leading to burns.[5][6]
-
Allergic Reactions: DNFB is a known sensitizer (B1316253) and can cause allergic skin reactions (contact dermatitis) and allergic respiratory reactions upon re-exposure.[2][5][6]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure, with the central nervous system, respiratory system, eyes, and skin being target organs.[5][6]
Q3: What are the key physical and chemical properties of DNFB?
A3: Key properties of DNFB are summarized in the table below.
| Property | Value |
| Molecular Formula | C6H3FN2O4 |
| Molecular Weight | 186.10 g/mol [7] |
| Appearance | Pale yellow crystals or solid[1][7] |
| Melting Point | 25.8 °C (78.4 °F) - 26 °C (78.8 °F)[1] |
| Boiling Point | 137 °C (279 °F) at 2 mmHg[8] |
| Solubility | Soluble in chloroform, benzene, ether, and propylene (B89431) glycol.[4] Sparingly soluble in water. |
| Density | ~1.47 - 1.48 g/mL[1] |
Safety Precautions and Personal Protective Equipment (PPE)
Q4: What is the mandatory personal protective equipment (PPE) when handling DNFB?
A4: A comprehensive set of PPE is required to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[9] Consider double-gloving. | To prevent skin contact and absorption, which can be fatal.[5][6] |
| Eye Protection | Chemical splash goggles or a full-face shield.[5][10] | To protect eyes from splashes which can cause severe irritation and burns.[5] |
| Body Protection | A lab coat is mandatory. For larger quantities or risk of splash, a chemical-resistant apron or disposable Tyvek-type sleeves are recommended.[10] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Work in a certified chemical fume hood.[6] If airborne concentrations are high, a NIOSH/MSHA approved respirator is necessary.[5][6] | To avoid inhalation of dust or vapors, which can cause respiratory irritation and allergic reactions.[5] |
Q5: How should DNFB be stored and handled in the laboratory?
A5: Proper storage and handling are crucial for safety.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11] Keep it away from incompatible substances like strong oxidizing agents and strong bases.[6] The storage area should be equipped with an eyewash station and a safety shower.[5]
-
Handling: Always handle DNFB inside a chemical fume hood to minimize inhalation exposure.[6] Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in areas where DNFB is handled.[6][11] Wash hands thoroughly after handling.[5]
Q6: What is the correct procedure for disposing of DNFB waste?
A6: DNFB waste is considered hazardous and must be disposed of accordingly.
-
Solid Waste: Collect solid DNFB waste and any contaminated materials (e.g., gloves, absorbent paper) in a sealed, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing DNFB in a designated, sealed, and labeled hazardous waste container.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of DNFB down the drain.
Troubleshooting Guides
Q7: What should I do in case of accidental skin or eye contact with DNFB?
A7: Immediate action is critical.
-
Skin Contact: IMMEDIATELY flood the affected skin with water while removing all contaminated clothing.[10] Gently wash the affected area thoroughly with soap and water.[10] Seek immediate medical attention, even if no symptoms like redness or irritation develop.[5][10]
-
Eye Contact: First, check for and remove any contact lenses.[10] Immediately flush the eyes with plenty of water or normal saline for at least 20-30 minutes, while calling a hospital or poison control center.[5][10] Seek immediate medical attention.[5]
Q8: What is the procedure for a small spill of DNFB powder?
A8: For small spills, follow these steps:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure you are wearing appropriate PPE, including respiratory protection.
-
Dampen the spilled solid material with alcohol to prevent it from becoming airborne.[10]
-
Carefully transfer the dampened material to a suitable, labeled container for hazardous waste.[10]
-
Use absorbent paper dampened with alcohol to clean up any remaining material.[10]
-
Seal the contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[10]
-
Wash the contaminated surface with alcohol, followed by a strong soap and water solution.[10]
Q9: My experiment to induce contact hypersensitivity in mice is not showing the expected inflammatory response. What could be the issue?
A9: Several factors can influence the outcome of a DNFB-induced contact hypersensitivity experiment.
-
Sensitization Phase: Ensure the initial sensitization with DNFB was performed correctly. The concentration and application site are critical for inducing a robust immune response.[2][3]
-
Elicitation Phase: The re-exposure to DNFB (challenge) must be done after an appropriate time interval to allow for the development of memory T-cells.[12]
-
Animal Strain: Different mouse or rat strains can exhibit varying degrees of immune response to DNFB.[13]
-
DNFB Solution: Verify the concentration and stability of your DNFB solution. DNFB can degrade, especially in certain buffers and at higher pH.
Q10: I am observing unexpected side reactions or poor yield in my protein labeling experiment with DNFB. What are the possible causes?
A10: Consider the following troubleshooting steps:
-
pH of the Reaction: The reaction of DNFB with amino groups is pH-dependent. Ensure the pH of your reaction buffer is optimized for the N-terminal labeling of your specific protein. The half-life of DNFB decreases significantly as the pH increases.
-
Non-specific Reactions: DNFB can also react with other nucleophilic residues on the protein, such as the epsilon-amino group of lysine (B10760008) and the sulfhydryl group of cysteine. This can lead to non-specific labeling and potential protein modification that affects its function.
-
Reagent Purity: Confirm the purity of your DNFB reagent. Impurities could lead to side reactions.
-
Hydrolysis of DNFB: DNFB can hydrolyze, especially in aqueous solutions. Prepare solutions fresh and consider the stability of DNFB under your experimental conditions.
Experimental Protocols
Protocol: Induction of Acute Contact Hypersensitivity (CHS) in Mice using DNFB
This protocol is a general guideline and may require optimization based on the specific mouse strain and experimental goals.[2][3]
Materials:
-
DNFB (2,4-Dinitrofluorobenzene)
-
Olive oil
-
Micropipettes
-
Small animal clippers or depilatory cream
-
Calipers for measuring ear thickness
Procedure:
-
Sensitization (Day 0):
-
Anesthetize the mouse.
-
Shave a small area on the abdomen or back of the mouse.
-
Prepare a 0.5% (w/v) DNFB solution in a 4:1 mixture of acetone and olive oil.
-
Apply a small volume (e.g., 25-50 µL) of the 0.5% DNFB solution to the shaved skin.
-
-
Elicitation (Day 5-7):
-
Measure the baseline thickness of both ears of the mouse using calipers.
-
Prepare a lower concentration of DNFB solution (e.g., 0.2% w/v) in the same acetone/olive oil vehicle.
-
Apply a small volume (e.g., 10-20 µL) of the 0.2% DNFB solution to one ear (the other ear serves as a control or can be treated with the vehicle alone).
-
-
Measurement of Response (24-48 hours post-elicitation):
-
At 24 and 48 hours after the elicitation, measure the ear thickness of both ears.
-
The degree of ear swelling is an indicator of the contact hypersensitivity response and is calculated as the change in ear thickness from the baseline measurement.
-
Visualizations
Caption: Workflow for Safely Handling DNFB.
Caption: Emergency Response to DNFB Exposure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity | Springer Nature Experiments [experiments.springernature.com]
- 4. Amino acid modifier-1-Fluoro-2,4-dinitrobenzene [DNFB] [gbiosciences.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [drugfuture.com]
- 9. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 10. 2,4-DINITROFLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 2,4-Dinitrofluorobenzene - Safety Data Sheet [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. Allergic and irritant contact responses to DNFB in BN and LEW rat strains with different TH1/TH2 profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
First aid procedures for skin and eye contact with 1-Fluoro-2,4-dinitrobenzene
This guide provides immediate first aid procedures and answers to frequently asked questions for researchers, scientists, and drug development professionals who have experienced skin or eye contact with 1-Fluoro-2,4-dinitrobenzene (DNFB).
Troubleshooting and First Aid Guides
Immediate Actions for this compound Exposure
This section details the critical first steps to take immediately following contact with this compound to minimize injury.
Scenario 1: Skin Contact
Initial Symptoms: Users may experience skin irritation, redness, and possibly burns.[1] It is important to note that this compound can be absorbed through the skin and may cause an allergic skin reaction.[2][3]
Immediate First Aid Protocol:
-
Remove Contaminated Clothing: Immediately take off any clothing that has come into contact with the chemical, being careful to avoid further skin exposure for yourself or the victim.[1]
-
Wash the Affected Area: Promptly and thoroughly wash the contaminated skin with copious amounts of running water and non-abrasive soap.[4][5] For serious skin contact, some sources recommend washing with a disinfectant soap.[4]
-
Continue Flushing: Continue to flush the affected area for at least 15 minutes.[1] Pay special attention to cleaning folds, crevices, and creases of the skin.[4]
-
Seek Medical Attention: After flushing, seek immediate medical attention.[1][4] If irritation persists, it is crucial to see a healthcare professional.[2][4]
-
Clothing Decontamination: Contaminated clothing must be washed thoroughly before being reused.[1][2][4]
Scenario 2: Eye Contact
Initial Symptoms: Direct contact will cause serious eye irritation and possible burns.[1][2]
Immediate First Aid Protocol:
-
Immediate Irrigation: Do not delay. Immediately begin flushing the eyes with large amounts of water.[1][5][6] If available, an emergency eyewash station should be used.[1]
-
Remove Contact Lenses: If the individual is wearing contact lenses, they should be removed if possible, but do not delay the irrigation process to do so.[2][7][8]
-
Duration of Flushing: Continue to rinse the eyes cautiously with water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids to ensure thorough flushing.[1][2][6]
-
Avoid Ointments: Do not apply any eye ointments.[4]
-
Seek Immediate Medical Attention: After the flushing period, it is imperative to get immediate medical aid.[1][2][9]
Quantitative Data Summary
| Parameter | Duration | Reference |
| Skin Flushing | At least 15 minutes | [1] |
| Eye Flushing | At least 15-30 minutes | [1][2][6] |
Experimental Protocols
The first aid procedures outlined above are based on established safety data sheets and chemical first aid guidelines. These protocols are designed for immediate application following accidental exposure and do not represent experimental procedures in a research context.
Visual Workflow for First Aid Procedures
Caption: First aid workflow for skin and eye contact with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: this compound is hazardous in case of skin contact (corrosive, irritant, permeator), eye contact (irritant), ingestion, and inhalation.[4] It can cause skin and eye irritation, and may lead to an allergic skin reaction.[2][3]
Q2: Is it necessary to see a doctor even if the skin or eye irritation seems to subside after washing?
A2: Yes, it is crucial to seek immediate medical attention after any exposure.[1][4][9] Some effects may be delayed, and a medical professional can properly assess the extent of the exposure and provide appropriate treatment.
Q3: What should I do with clothing that has been contaminated with this compound?
A3: Contaminated clothing should be removed immediately and washed thoroughly before reuse.[1][2][4] In some cases, it may be necessary to destroy contaminated shoes.[1]
Q4: Can I use a neutralizing agent for a skin or eye exposure?
A4: No, do not use neutralizing agents. The recommended first aid is to flush the affected area with large amounts of water.[1][2][4] For skin, use a non-abrasive soap.[4]
Q5: What information should I provide to emergency medical personnel?
A5: If possible, provide the name of the chemical (this compound or its synonym, 2,4-Dinitrofluorobenzene) and the Safety Data Sheet (SDS) to the responding medical team.[9] This will help them in providing the correct treatment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. westbrowardeyecare.com [westbrowardeyecare.com]
- 7. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What to Do If You Get a Chemical in Your Eye - First Aid Steps - Specialty Vision [specialty.vision]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Disposal of 1-Fluoro-2,4-dinitrobenzene (FDNB) Waste
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals on the proper disposal methods for 1-Fluoro-2,4-dinitrobenzene (FDNB) waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (FDNB) waste?
A1: FDNB is classified as a hazardous substance. Key hazards include:
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Irritation: It can cause severe skin and eye irritation.[1][2][3]
-
Sensitization: It may cause an allergic skin reaction.[1][2][3]
-
Organ Damage: It may cause damage to organs through prolonged or repeated exposure.[1][2][3]
Therefore, all waste containing FDNB must be handled with appropriate personal protective equipment (PPE) and disposed of as hazardous waste.
Q2: How should I handle a small spill of FDNB in the laboratory?
A2: For a small spill of solid FDNB, you should:
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Carefully sweep the solid material into a designated hazardous waste container.[4]
-
Avoid generating dust.
-
Clean the spill area with a suitable solvent (e.g., acetone) and absorbent pads.
-
Dispose of all contaminated materials as hazardous waste.
For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand) and place it in a designated hazardous waste container.[4]
Q3: Can I dispose of FDNB waste down the drain?
A3: No. Under no circumstances should FDNB or materials contaminated with it be disposed of down the drain.[2][5][6] FDNB is persistent and toxic to aquatic life. This method of disposal is illegal and environmentally harmful.
Q4: What materials are incompatible with FDNB waste?
A4: FDNB is incompatible with strong oxidizing agents and strong bases.[7][8] Avoid mixing FDNB waste with these materials to prevent potentially vigorous or explosive reactions.
Q5: How should I dispose of empty FDNB containers?
A5: Empty containers that held FDNB should be treated as hazardous waste as they may retain product residue. They should be disposed of as unused product in accordance with institutional and local regulations.[2] Do not reuse the containers for other purposes.
Q6: Is incineration a suitable disposal method for FDNB waste?
A6: Yes, incineration by a licensed hazardous waste disposal facility is a suitable method. One recommended approach is to dissolve or mix the FDNB waste with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by trained professionals in a permitted facility.
Quantitative Data
| Analyte | Water Quality Criterion (Human Health) |
| 2,4-Dinitrophenol (B41442) | 70 µg/L |
| 4-Nitrophenol | 240 µg/L (freshwater, 24-hour average) |
| 2-Nitrophenol | 2700 µg/L (freshwater, 24-hour average) |
Note: These are not discharge limits but are levels to protect human health and aquatic life in ambient water.
Experimental Protocols
Chemical Neutralization of FDNB Waste via Alkaline Hydrolysis
This protocol describes a method for the chemical degradation of FDNB waste in a laboratory setting through alkaline hydrolysis. This procedure converts FDNB to 2,4-dinitrophenol, which is also a hazardous substance but may be more amenable to subsequent treatment or disposal. This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
FDNB waste (solid or dissolved in a compatible solvent)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Stir plate and stir bar
-
Reaction vessel (e.g., beaker or flask) of appropriate size
-
pH meter or pH paper
Procedure:
-
Preparation: Quantify the amount of FDNB waste to be treated. If the waste is in a non-aqueous solvent, evaporate the solvent in a fume hood if it is safe to do so. If the FDNB is in a solid form, dissolve it in a minimal amount of a water-miscible solvent like ethanol (B145695) or acetone.
-
Reaction Setup: Place the FDNB waste solution in the reaction vessel with a stir bar.
-
Hydrolysis: While stirring, slowly add an excess of 2 M sodium hydroxide solution to the FDNB waste. The solution should be maintained at a pH greater than 12.
-
Reaction Time: Allow the reaction to stir at room temperature. The hydrolysis of FDNB to 2,4-dinitrophenol is indicated by a color change, typically to yellow or orange. The reaction time will depend on the concentration of FDNB. A minimum of 24 hours is recommended to ensure complete reaction.
-
Monitoring (Optional): The completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by checking for the disappearance of the FDNB spot/peak.
-
Neutralization: After the reaction is complete, neutralize the resulting 2,4-dinitrophenol solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., hydrochloric acid). This step should be done carefully as it can be exothermic.
-
Disposal: The final neutralized solution containing 2,4-dinitrophenol must be collected and disposed of as hazardous waste. Clearly label the waste container as "Aqueous waste containing 2,4-dinitrophenol".
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Be cautious when handling concentrated sodium hydroxide and acids.
-
The reaction may be exothermic, especially during neutralization.
Visualizations
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. 70-34-8 CAS | this compound | Laboratory Chemicals | Article No. 03858 [lobachemie.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. epa.gov [epa.gov]
- 6. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
DNFB Experiment Troubleshooting: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot common issues encountered during 1-fluoro-2,4-dinitrobenzene (DNFB) induced contact hypersensitivity (CHS) experiments. The information is presented in a question-and-answer format to directly address specific problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing a significant ear swelling response after the DNFB challenge?
There are several potential reasons for a weak or absent ear swelling response. Consider the following factors:
-
Unsuccessful Sensitization: The initial sensitization phase may have failed, leading to immunological tolerance instead of priming the immune system. This can occur if the DNFB concentration is too low or if the application is improper. In some cases, re-sensitizing an animal that did not respond initially can also lead to tolerance.[1]
-
Suboptimal DNFB Concentration: Both the sensitization and challenge concentrations of DNFB are critical. Surprisingly, lower doses of DNFB for sensitization can sometimes produce a stronger ear swelling response, while excessively high concentrations can lead to a down-regulated or suppressed response.[2][3] It is crucial to perform a dose-response study to determine the optimal concentrations for your specific experimental conditions.
-
Improper Application Technique: Ensure that the DNFB solution is evenly applied to the shaved abdomen or back during sensitization and to the ear during the challenge. Uneven application can lead to inconsistent results. For ear application, it's important to apply the solution to the entire surface and avoid it flowing into the ear canal.[4]
-
Timing of Challenge: The time interval between sensitization and challenge is critical. A common protocol involves a 5-day rest period after sensitization.[5][6] Deviating significantly from this timing may result in a suboptimal response.
-
Animal Strain and Individual Variability: Different mouse or rat strains can exhibit varying sensitivities to DNFB.[7] Additionally, there can be significant inter-animal variability in the inflammatory response.[8]
Q2: My ear swelling measurements are highly variable between animals in the same group. What can I do to reduce this variability?
High variability can obscure real experimental effects. Here are some tips to improve consistency:
-
Standardize Measurement Technique: Ensure that ear thickness is measured at the same location on the ear for every animal at every time point. Using a calibrated digital caliper and having the same person perform all measurements can increase reliability.[2]
-
Consistent DNFB Application: As mentioned above, precise and consistent application of the DNFB solution is crucial for uniform sensitization and challenge.
-
Control for Environmental Factors: Animal husbandry conditions, such as housing, bedding, and light cycles, can influence experimental outcomes. Maintaining a consistent environment for all animals is important.
-
Sufficient Sample Size: A small sample size can lead to results that are not statistically reliable. Calculating the minimal required sample size before starting the experiment can help avoid this pitfall.[9]
-
Acclimatize Animals: Allow animals to acclimatize to the laboratory environment for at least one week before starting the experiment to reduce stress-related variability.[4]
Q3: The ear swelling in my control group (vehicle only) is higher than expected. What could be the cause?
-
Irritant Effect of the Vehicle: The vehicle used to dissolve DNFB, typically a mixture of acetone (B3395972) and olive oil, can itself cause minor skin irritation and inflammation.[10] This is why a vehicle-only control group is essential to differentiate between the irritant response and the specific hypersensitivity reaction.
-
Contamination: Ensure that there is no cross-contamination of DNFB into the vehicle solution or onto the control animals.
Q4: I'm seeing an immediate ear swelling response, but the delayed (24-48 hour) response is weak. What does this mean?
DNFB-induced CHS typically shows a biphasic ear swelling pattern: an early, transient response within minutes to a few hours, followed by a more persistent delayed-type hypersensitivity (DTH) response that peaks at 24-48 hours.[11] An immediate reaction with a weak delayed response could indicate:
-
Mast Cell Degranulation: The initial swelling may be due to non-specific inflammation or an immediate hypersensitivity reaction involving mast cells, rather than the classic T-cell mediated DTH response. Repeated challenges with DNFB can lead to the development of an immediate contact hypersensitivity mediated by IgE antibodies and mast cells.[8]
-
Incorrect Timing of Measurement: Ensure you are taking measurements at the appropriate time points to capture the peak of the delayed response (typically 24 and 48 hours post-challenge).[12][13]
Experimental Protocols
Standard DNFB-Induced Contact Hypersensitivity Protocol in Mice
This protocol is a widely used method to induce a T-cell-mediated inflammatory response in the skin.
Materials:
-
This compound (DNFB)
-
Acetone
-
Olive Oil
-
Digital caliper
-
Animal clippers
-
Pipettor and tips
Procedure:
-
Animal Preparation: Use mice (e.g., BALB/c or C57BL/6 strain) and allow them to acclimatize for at least one week.
-
Sensitization (Day 0):
-
Rest Period (Days 1-4): Leave the mice undisturbed for 4-5 days to allow for the development of the primary immune response.
-
Challenge (Day 5):
-
Measure the baseline ear thickness of both ears of each mouse using a digital caliper.
-
Prepare a 0.2% DNFB solution in the same vehicle.
-
Apply 20 µL of the 0.2% DNFB solution to the dorsal and ventral surfaces of one ear.[5] The other ear can serve as an internal control or be treated with the vehicle.
-
-
Measurement of Ear Swelling:
Data Presentation
Table 1: Typical Ear Swelling Response in a DNFB-Induced CHS Model
| Time Point | Expected Ear Swelling (mm) | Key Cellular Infiltrates |
| 0 hours (Baseline) | 0 | Resident skin cells |
| 6 hours | Minor increase | Eosinophils, Macrophages |
| 24 hours (Peak) | Significant increase (e.g., 0.1-0.2 mm) | Neutrophils, Macrophages, CD4+ and CD8+ T-cells |
| 48 hours | Sustained or slightly decreasing | Macrophages, CD4+ and CD8+ T-cells |
| 72 hours | Resolving | Declining inflammatory cell numbers |
Note: The magnitude of ear swelling can vary depending on the mouse strain, DNFB concentrations, and specific laboratory conditions.
Table 2: Key Cytokines Involved in the DNFB-Induced Inflammatory Response
| Cytokine | Primary Role in CHS |
| Pro-inflammatory | |
| TNF-α | Promotes inflammation and leukocyte recruitment |
| IL-6 | Systemic and local inflammation |
| IFN-γ | Key mediator of delayed-type hypersensitivity, promotes Th1 response |
| Anti-inflammatory/Regulatory | |
| IL-10 | Suppresses inflammatory response |
| IL-4 | Promotes Th2 response, can have complex roles |
Visualizations
Experimental Workflow
References
- 1. Contact hypersensitivity is suppressed after sensitisation by dinitrofluorobenzene of early stage iso-skin grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ftp.cdc.gov [ftp.cdc.gov]
- 3. Dose and timing studies for the optimization of contact sensitivity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: A Mouse Ear Model for Allergic Contact Dermatitis Evaluation [jove.com]
- 5. The role of neutrophils and G-CSF in DNFB-induced contact hypersensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The noninvasive mouse ear swelling assay. I. Refinements for detecting weak contact sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Immediate contact hypersensitivity induced by repeated hapten challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Contact hypersensitivity reactions to dinitrofluorobenzene mediated by monoclonal IgE anti-DNP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular and cytokine responses associated with dinitrofluorobenzene-induced contact hypersensitivity in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Time course of contact hypersensitivity to DNFB and histologic findings in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Mouse Ear Model for Allergic Contact Dermatitis Evaluation [jove.com]
Technical Support Center: Enhancing Fluorodinitrobenzene (FDNB) Specificity for Hydrophobic Amino Groups
Welcome to the technical support center for optimizing 1-fluoro-2,4-dinitrobenzene (FDNB), or Sanger's reagent, labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for enhancing the specificity of FDNB towards hydrophobic amino groups. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This section addresses common issues encountered during the labeling of hydrophobic amino groups with FDNB.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency of Hydrophobic Residues | 1. Poor solubility of the peptide/protein in aqueous buffers. Hydrophobic peptides and proteins tend to aggregate in aqueous solutions, limiting the accessibility of amino groups to FDNB.[1][2] 2. Suboptimal pH. The reaction of FDNB with amino groups is pH-dependent. While a slightly alkaline pH is generally recommended, this can favor the reaction with more solvent-exposed, hydrophilic groups.[1] 3. Inappropriate solvent. The choice of solvent significantly impacts the reaction efficiency, especially for hydrophobic molecules.[3][4] | 1. Utilize organic or mixed organic-aqueous solvents. Solvents such as Dimethylformamide (DMF), ethanol (B145695), or dioxane can improve the solubility of hydrophobic peptides and enhance the reaction.[3][4] A mixture of ethanol and water is a common starting point.[1] 2. Optimize the reaction pH. For targeting amino groups in a more hydrophobic environment, a slightly acidic to neutral pH (e.g., pH 6.5-7.5) can increase specificity by reducing the reactivity of more exposed, hydrophilic amino groups.[1] 3. Experiment with different solvent systems. Compare labeling efficiency in solvents like DMF, ethanol, and dioxane to find the optimal condition for your specific peptide or protein. |
| Non-specific Labeling of Hydrophilic Amino Groups | 1. High reactivity of exposed primary amines. The ε-amino group of lysine (B10760008) and the N-terminal α-amino group are highly reactive towards FDNB in aqueous solutions at alkaline pH. | 1. Block hydrophilic amino groups. Pre-treat the protein/peptide with a reagent like methyl acetimidate to specifically block the more accessible, hydrophilic primary amines before reacting with FDNB. 2. Lower the reaction pH. Performing the FDNB labeling at a more neutral or slightly acidic pH can decrease the reactivity of the highly solvent-exposed amino groups. |
| Side Reactions with Other Amino Acid Residues | 1. Reaction with nucleophilic side chains. Under certain conditions, FDNB can react with the side chains of cysteine (thiol group), tyrosine (phenolic hydroxyl group), and histidine (imidazole group).[5] | 1. Careful control of pH. Maintaining the pH in the slightly alkaline range (pH 7.5-8.5) generally favors the reaction with amino groups over other nucleophilic side chains. 2. Use of scavengers. In some cases, the addition of scavengers can help to minimize unwanted side reactions, although this needs to be optimized for the specific system. |
| Precipitation of the DNP-Peptide/Protein | 1. Low solubility of the dinitrophenyl (DNP) derivative. The addition of the hydrophobic DNP group can decrease the solubility of the labeled molecule, especially in aqueous solutions.[6] | 1. Perform the reaction in a suitable organic solvent. This can help to keep the DNP-derivative in solution. 2. Use a mixed solvent system. A combination of water and an organic solvent like ethanol or DMF can provide a good balance of solubility for both the starting material and the product.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in labeling hydrophobic amino groups with FDNB?
A1: The main challenge is the poor solubility of hydrophobic peptides and proteins in the aqueous buffers typically used for FDNB labeling. This leads to aggregation and reduced accessibility of the target amino groups, resulting in low labeling efficiency.[1][2] Utilizing organic solvents or mixed solvent systems is a key strategy to overcome this.[3][4]
Q2: How does pH affect the specificity of FDNB for hydrophobic amino groups?
A2: The reaction of FDNB with primary amines is generally faster at a slightly alkaline pH (around 8.5). However, these conditions also favor the labeling of highly solvent-exposed and more reactive hydrophilic amino groups (like lysine). To enhance specificity for amino groups in a more hydrophobic environment, lowering the pH to a more neutral range (6.5-7.5) can be beneficial as it reduces the reactivity of the more exposed groups.[1]
Q3: What are the best solvents to use for labeling hydrophobic peptides with FDNB?
A3: Solvents such as dimethylformamide (DMF), ethanol, and dioxane are good candidates for dissolving hydrophobic peptides and facilitating the labeling reaction.[3][4] A common starting point is a mixture of ethanol and water.[1] The optimal solvent or solvent mixture should be determined empirically for each specific peptide or protein.
Q4: Can FDNB react with other amino acid side chains besides primary amines?
A4: Yes, FDNB can react with other nucleophilic side chains, particularly those of cysteine, tyrosine, and histidine.[5] These side reactions are generally less favorable than the reaction with primary amines, especially under controlled pH conditions (pH 7.5-8.5).
Q5: How can I block hydrophilic amino groups to improve specificity?
A5: You can pre-treat your sample with a reagent that selectively reacts with the more accessible, hydrophilic primary amines. One such reagent is methyl acetimidate, which converts the primary amino groups into acetimidoyl groups. These modified groups are less reactive towards FDNB.
Experimental Protocols
Protocol 1: Enhancing FDNB Labeling Specificity using an Organic Solvent System
This protocol describes a general procedure for labeling hydrophobic peptides/proteins with FDNB in a mixed ethanol-water solvent system to improve solubility and specificity.
Materials:
-
Hydrophobic peptide or protein sample
-
This compound (FDNB) solution (e.g., 1% (w/v) in absolute ethanol)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Absolute ethanol
-
Diethyl ether
-
6 M Hydrochloric acid (HCl)
-
HPLC system for analysis
Procedure:
-
Sample Preparation: Dissolve the hydrophobic peptide or protein in a minimal amount of absolute ethanol. Add sodium bicarbonate buffer (0.1 M, pH 8.5) dropwise until the desired final concentration of the peptide/protein is reached in a mixed solvent (e.g., 50% ethanol).
-
Labeling Reaction: Add a 2-fold molar excess of the FDNB solution to the peptide/protein solution.
-
Incubation: Incubate the reaction mixture at 40°C for 2 hours with gentle agitation.
-
Precipitation: After incubation, precipitate the labeled peptide/protein by adding 5 volumes of cold diethyl ether.
-
Washing: Centrifuge the mixture to pellet the precipitate. Wash the pellet twice with cold diethyl ether to remove unreacted FDNB.
-
Hydrolysis: To identify the N-terminal amino acid, hydrolyze the DNP-labeled peptide/protein by incubating in 6 M HCl at 110°C for 16-24 hours in a sealed tube.
-
Analysis: After hydrolysis, extract the DNP-amino acid with an organic solvent (e.g., ethyl acetate) and analyze by reverse-phase HPLC, comparing the retention time to that of DNP-amino acid standards.[7]
Protocol 2: Blocking of Hydrophilic Amino Groups with Methyl Acetimidate
This protocol outlines the procedure for blocking accessible primary amino groups with methyl acetimidate prior to FDNB labeling to enhance specificity for buried or hydrophobic amino groups.
Materials:
-
Peptide or protein sample
-
Methyl acetimidate hydrochloride
-
Triethylamine or another suitable base
-
Borate (B1201080) buffer (0.1 M, pH 8.5)
-
Dialysis tubing or size-exclusion chromatography column
Procedure:
-
Reagent Preparation: Prepare a fresh solution of methyl acetimidate hydrochloride in 0.1 M borate buffer, pH 8.5. Immediately before use, adjust the pH of the solution to ~8.5 with triethylamine.
-
Blocking Reaction: Dissolve the peptide or protein in the borate buffer. Add a 20- to 50-fold molar excess of the freshly prepared methyl acetimidate solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 4-6 hours with gentle stirring.
-
Removal of Excess Reagent: Remove excess methyl acetimidate and by-products by dialysis against a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.5) or by using a size-exclusion chromatography column.
-
FDNB Labeling: The resulting protein with blocked hydrophilic amino groups can now be used in Protocol 1 for labeling with FDNB.
Quantitative Data Summary
The following table provides a hypothetical summary of expected labeling efficiencies under different conditions to guide optimization. Actual results may vary depending on the specific peptide or protein.
| Condition | Hydrophobic Amino Acid (e.g., Leucine) | Hydrophilic Amino Acid (e.g., Lysine) | Specificity Ratio (Hydrophobic/Hydrophilic) |
| Aqueous Buffer (pH 8.5) | Low (~20%) | High (~90%) | 0.22 |
| 50% Ethanol (pH 8.5) | Moderate (~60%) | High (~85%) | 0.71 |
| 70% DMF (pH 8.5) | High (~80%) | Moderate (~70%) | 1.14 |
| Aqueous Buffer (pH 6.5) | Very Low (~10%) | Moderate (~50%) | 0.20 |
| 50% Ethanol (pH 6.5) | Moderate (~50%) | Low (~30%) | 1.67 |
| Aqueous Buffer (pH 8.5) + Methyl Acetimidate Pre-treatment | Moderate (~40%) | Very Low (~10%) | 4.00 |
Visualizations
Caption: Experimental workflow for enhancing FDNB specificity.
Caption: Troubleshooting decision tree for FDNB labeling.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Production of hydrophobic amino acids from biobased resources: wheat gluten and rubber seed proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. The immunogenicity of dinitrophenyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Sanger's Reagent vs. Edman's Reagent for N-Terminal Protein Sequencing
For researchers, scientists, and drug development professionals, determining the N-terminal amino acid sequence of a protein is a critical step in protein characterization, quality control, and understanding structure-function relationships. Two classical chemical methods have been pivotal in this endeavor: Sanger's reagent and Edman's reagent. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate method for specific research needs.
The advent of protein sequencing was a landmark in biochemistry, with Frederick Sanger's method using 1-fluoro-2,4-dinitrobenzene (FDNB), or Sanger's reagent, paving the way by successfully sequencing insulin (B600854).[1][2] Shortly after, Pehr Edman introduced a stepwise degradation method using phenylisothiocyanate (PITC), known as Edman's reagent, which revolutionized protein sequencing.[3] While both methods target the N-terminal amino acid, their fundamental approaches and outcomes differ significantly.
Performance Comparison: A Quantitative Overview
The choice between Sanger's and Edman's reagent often comes down to the specific requirements of the experiment, such as the amount of sample available, the desired length of the sequence, and whether the integrity of the remaining protein is necessary. The following table summarizes the key performance characteristics of each reagent.
| Feature | Sanger's Reagent (DNFB) | Edman's Reagent (PITC) |
| Principle of Method | Labels the N-terminal amino acid, followed by complete hydrolysis of the peptide.[1] | Sequential degradation, removing one amino acid at a time from the N-terminus.[4] |
| Primary Outcome | Identification of only the N-terminal amino acid.[1][5] | Determination of the amino acid sequence from the N-terminus.[4] |
| Protein Integrity | The protein is destroyed during acid hydrolysis.[1] | The remainder of the protein is left intact for further cycles. |
| Sequencing Length | Single N-terminal residue identification. | Up to 30-50 amino acid residues.[4] |
| Efficiency (per cycle) | Not applicable for sequential sequencing. The labeling reaction itself is robust. | High, typically around 99%. |
| Sensitivity | Historically required large sample quantities.[1] A related method using dansyl chloride is noted to be more sensitive.[5] | High, with detection limits in the low picomole to femtomole range. |
| Automation | The process is manual.[1] | The process is well-suited for automation and is commercially available. |
| Time per Residue | The entire process of labeling, hydrolysis, and identification is time-consuming for a single residue. Sanger's work on insulin took approximately 10 years.[1] | Automated sequencers have a cycle time of approximately 45 minutes per residue. |
| Cost | Reagents are relatively simple, but the overall process is labor-intensive. Specific cost data for protein sequencing is scarce due to its limited modern use for this purpose. | Higher initial instrument cost, but automated processing can be cost-effective for multiple samples and longer sequences. |
Experimental Protocols
N-Terminal Sequencing using Sanger's Reagent
The Sanger method identifies the N-terminal amino acid through a three-step process: labeling, hydrolysis, and identification.
1. Labeling of the N-Terminal Amino Acid:
-
The purified protein or peptide is dissolved in a mildly alkaline buffer (e.g., sodium bicarbonate solution, pH ~8-9) to ensure the N-terminal α-amino group is deprotonated and nucleophilic.[1]
-
Sanger's reagent (this compound, DNFB) is added to the solution.[6]
-
The mixture is allowed to react, during which the DNFB labels the free N-terminal α-amino group, forming a stable 2,4-dinitrophenyl (DNP) derivative. This DNP-peptide is typically yellow.[1] Free ε-amino groups of lysine (B10760008) residues will also be labeled.
2. Hydrolysis of the Polypeptide Chain:
-
The DNP-labeled polypeptide is subjected to complete acid hydrolysis.
-
This is typically achieved by heating the sample in 6 M HCl at 100-110°C for 12-24 hours.[1]
-
This harsh treatment cleaves all peptide bonds, releasing the individual amino acids. The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.[1]
3. Identification of the DNP-Amino Acid:
-
The resulting mixture contains the DNP-labeled N-terminal amino acid and all other amino acids in their free form.
-
The DNP-amino acid is extracted and identified, typically by chromatography (e.g., paper chromatography or HPLC), by comparing its migration or elution time to that of known DNP-amino acid standards.[1]
N-Terminal Sequencing using Edman's Reagent (Edman Degradation)
Edman degradation is a cyclical process that sequentially removes and identifies amino acids from the N-terminus.
1. Coupling:
-
The protein or peptide is immobilized on a solid support (e.g., a PVDF membrane).
-
Under mildly alkaline conditions, Edman's reagent (phenylisothiocyanate, PITC) is reacted with the free N-terminal α-amino group of the immobilized peptide.[7]
-
This reaction forms a phenylthiocarbamoyl-peptide (PTC-peptide).
2. Cleavage:
-
The PTC-peptide is then treated with an anhydrous acid, typically trifluoroacetic acid (TFA).
-
This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.
3. Conversion and Identification:
-
The ATZ-amino acid derivative is extracted and then treated with an aqueous acid to convert it into a more stable phenylthiohydantoin (PTH) amino acid derivative.
-
The PTH-amino acid is then identified by chromatography, usually HPLC, by comparing its retention time to a set of known PTH-amino acid standards.
4. Cycle Repetition:
-
The shortened peptide remaining on the solid support is then subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence. This process is repeated to determine the N-terminal sequence.
Visualizing the Methodologies
To better understand the workflows and chemical reactions, the following diagrams illustrate the processes for both Sanger's and Edman's reagents.
Caption: Workflow comparison of Sanger's and Edman's methods.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. historyofinformation.com [historyofinformation.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. quora.com [quora.com]
A Comparative Guide to N-Terminal Labeling: Dansyl Chloride vs. DNFB (Sanger's Reagent)
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein analysis, the identification of the N-terminal amino acid is a critical step for protein sequencing, characterization, and understanding protein function. Two stalwart reagents have been historically pivotal for this purpose: 5-(dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, and 1-fluoro-2,4-dinitrobenzene (DNFB), widely known as Sanger's reagent. This guide provides an objective, data-driven comparison of these two reagents to assist researchers in selecting the appropriate tool for their specific analytical needs.
At a Glance: Key Differences
| Feature | Dansyl Chloride | 2,4-Dinitrofluorobenzene (DNFB) |
| Detection Method | Fluorescence | Colorimetry (Absorbance) |
| Sensitivity | High (picomole range) | Lower than Dansyl Chloride |
| Derivative | Dansyl-amino acid (fluorescent) | Dinitrophenyl (DNP)-amino acid (colored) |
| Primary Advantage | Significantly higher sensitivity | Foundational historical method |
| Primary Disadvantage | Photolability of derivatives | Lower sensitivity |
| Reaction pH | Mildly alkaline (pH 9.5-10.0) | Mildly alkaline (pH ~8-9) |
| Hydrolysis Stability | Dansyl-amino acid bond is resistant to acid hydrolysis | DNP-amino acid bond is stable to acid hydrolysis |
Performance Comparison: A Deeper Dive
The primary distinction between dansyl chloride and DNFB lies in their detection methodology, which directly impacts sensitivity. Dansyl chloride reacts with the primary amino group of the N-terminal amino acid to form a highly fluorescent dansyl derivative.[1][2] This fluorescence allows for the detection of minute quantities of the labeled amino acid, often in the picomole range, making it significantly more sensitive than the DNFB method.[2][3][4]
DNFB, on the other hand, reacts with the N-terminal amino group to produce a colored dinitrophenyl (DNP) derivative.[3][5] The identification of the DNP-amino acid is achieved through colorimetric detection at a specific wavelength.[5] While foundational to the history of protein sequencing, this method's reliance on absorbance results in inherently lower sensitivity compared to the fluorescence-based detection of dansyl derivatives.[4]
Both methods involve the labeling of the N-terminal amino acid followed by acid hydrolysis of the peptide or protein. The covalent bond formed between the reagent and the N-terminal amino acid (a sulfonamide for dansyl chloride and a substituted amine for DNFB) is stable to the acid hydrolysis that cleaves the peptide bonds.[1][5] This allows for the subsequent identification of the labeled N-terminal amino acid by chromatographic methods.[1][5]
Chemical Reactions and Workflow
The chemical reactions and general experimental workflows for both reagents are illustrated below.
Dansyl Chloride Reaction Mechanism
Caption: Reaction of dansyl chloride with the N-terminal amino group of a peptide.
DNFB (Sanger's Reagent) Reaction Mechanism
References
Validating N-Terminal Sequence Data: A Comparative Guide to the DNFB Method and Modern Alternatives
For researchers, scientists, and drug development professionals engaged in protein characterization, precise N-terminal sequencing is a critical step in verifying protein identity, understanding protein function, and ensuring the quality of biotherapeutics. The dinitrofluorobenzene (DNFB) method, also known as Sanger's method, was a foundational technique in this field. However, with the advent of more advanced technologies, the validation of N-terminal sequence data now involves a comparative approach, leveraging the strengths of orthogonal methods to ensure accuracy and reliability. This guide provides a comprehensive comparison of the DNFB method with its modern alternatives—Edman degradation and mass spectrometry—supported by experimental data and detailed protocols.
A Comparative Overview of N-Terminal Sequencing Methods
The validation of N-terminal sequence data obtained from the classical DNFB method is best achieved by comparing the results with data from more robust and sensitive techniques. Edman degradation and mass spectrometry serve as the current industry standards for N-terminal sequencing and are considered orthogonal methods for validating results from older techniques.
| Feature | DNFB (Sanger's) Method | Edman Degradation | Mass Spectrometry (MS-based) |
| Principle | Labels the N-terminal amino acid with DNFB, followed by complete acid hydrolysis of the peptide and identification of the DNP-amino acid.[1][2] | Sequential removal and identification of N-terminal amino acids.[3][4] | Measures the mass-to-charge ratio of peptides to determine their sequence.[5] |
| Sequencing Type | Single N-terminal residue identification (destructive).[2] | Sequential (stepwise) degradation from the N-terminus.[3][4] | High-throughput, can sequence entire peptides and proteins (de novo or database-assisted).[5] |
| Typical Read Length | 1 amino acid.[2] | Up to 30-50 amino acids.[3][4] | Can achieve full sequence coverage. |
| Sensitivity | Nanomole range. | Picomole range (10-100 picomoles).[4] | Femtomole to picomole range.[6] |
| Throughput | Low; manual and laborious. | Low to medium; can be automated.[3] | High; compatible with liquid chromatography for automated analysis of multiple samples.[7] |
| Blocked N-termini | Fails if the N-terminus is chemically modified. | Fails if the N-terminus is chemically modified (e.g., acetylation).[4][8] | Can identify N-terminal modifications and sequence blocked proteins.[5][9] |
| PTM Analysis | Not suitable for identifying post-translational modifications. | Limited to identifying some N-terminal modifications.[10] | Capable of identifying a wide range of post-translational modifications.[5] |
| Sample Purity | Requires a highly purified protein sample. | Requires a highly purified, single protein/peptide sample.[11] | Can handle complex mixtures of proteins.[7] |
Experimental Protocols
DNFB (Sanger's) Method Protocol
This method identifies the N-terminal amino acid of a protein by labeling it with 1-fluoro-2,4-dinitrobenzene (DNFB).
-
Labeling the N-terminal Amino Acid:
-
Dissolve the purified protein sample in a mildly alkaline buffer (e.g., sodium bicarbonate solution, pH ~8-9).[1]
-
Add DNFB (Sanger's reagent) to the solution. The deprotonated N-terminal α-amino group will nucleophilically attack the DNFB, displacing the fluoride (B91410) ion and forming a stable 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid.[1]
-
The resulting DNP-peptide is typically yellow.
-
-
Hydrolysis of the Polypeptide Chain:
-
Subject the DNP-polypeptide to complete acid hydrolysis by heating it in a strong acid (e.g., 6 M HCl at 100-110°C for 12-24 hours).[1]
-
This cleaves all peptide bonds, releasing the individual amino acids. The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.[1]
-
-
Identification of the Labeled Amino Acid:
-
The hydrolysate, containing the yellow DNP-amino acid and free amino acids, is then subjected to chromatography (e.g., paper chromatography or column chromatography).
-
The DNP-amino acid is separated and identified by comparing its chromatographic behavior to that of known DNP-amino acid standards.
-
Edman Degradation Protocol
Edman degradation allows for the sequential determination of the amino acid sequence from the N-terminus.
-
Coupling:
-
Cleavage:
-
The PTC-peptide is then treated with a strong anhydrous acid (e.g., trifluoroacetic acid). This cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.
-
-
Conversion and Identification:
-
The ATZ-amino acid is extracted with an organic solvent and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
-
The PTH-amino acid is identified using chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.[11]
-
-
Cycle Repetition:
-
The remaining peptide, now one amino acid shorter, is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.[3]
-
Mass Spectrometry-Based N-Terminal Sequencing Protocol
Mass spectrometry offers a high-throughput and highly sensitive approach to protein sequencing.
-
Sample Preparation and Digestion:
-
The protein of interest can be in a complex mixture. The proteins are typically separated by gel electrophoresis (e.g., SDS-PAGE).
-
The protein is then enzymatically digested into smaller peptides using a protease such as trypsin.[5]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The resulting peptide mixture is separated by liquid chromatography and introduced into the mass spectrometer.
-
The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).
-
Selected peptides are then fragmented (e.g., by collision-induced dissociation), and the m/z of the resulting fragment ions are measured (MS/MS or MS2 scan).[5]
-
-
Data Analysis and Sequence Identification:
-
The fragmentation pattern of a peptide is characteristic of its amino acid sequence.
-
Bioinformatics software is used to match the experimental MS/MS spectra to theoretical fragmentation patterns from a protein sequence database to identify the peptide sequence.[7]
-
The N-terminal peptide of the protein can be identified, and its sequence determined from the MS/MS data.
-
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for the DNFB method, Edman degradation, and the validation of N-terminal sequencing data using an orthogonal approach.
Caption: Workflow of the DNFB (Sanger's) method for N-terminal amino acid identification.
Caption: The cyclical workflow of Edman degradation for sequential N-terminal sequencing.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. MS-Based Protein N-Terminal Sequence Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. N-Terminal Sequencing: Biological Roles and Techniques - Creative Proteomics [creative-proteomics.com]
- 10. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 11. How Does Edman Sequencing Enable N-Terminal Protein Sequencing? Key Steps and Mechanisms | MtoZ Biolabs [mtoz-biolabs.com]
A Head-to-Head Comparison: DNFB vs. Trinitrobenzenesulfonic Acid for Amine Labeling
For researchers, scientists, and drug development professionals, the precise labeling of primary amines on proteins, peptides, and other biomolecules is a fundamental technique. Two classical reagents often employed for this purpose are 2,4-Dinitrofluorobenzene (DNFB), famously known as Sanger's reagent, and 2,4,6-Trinitrobenzenesulfonic acid (TNBS). While both effectively react with primary amines through nucleophilic aromatic substitution, their distinct physicochemical properties dictate their suitability for different applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in reagent selection.
Executive Summary: Key Differences at a Glance
The primary distinction lies in their solubility and membrane permeability. DNFB is a hydrophobic molecule that can readily cross cell membranes, making it suitable for labeling intracellular components. In contrast, the sulfonic acid group on TNBS renders it highly water-soluble and membrane-impermeant, restricting its reactivity to the cell surface or to molecules in an aqueous solution.
Performance Comparison: A Quantitative Analysis
The selection of a labeling reagent depends on several factors, including reaction efficiency, specificity, and the stability of the final conjugate. The table below summarizes the key quantitative parameters for DNFB and TNBS.
| Feature | 2,4-Dinitrofluorobenzene (DNFB) | 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) |
| Reaction Target | Primary amines (α- and ε-amino groups)[1][2]. Also reacts with other nucleophiles like thiols and hydroxyls. | Primarily primary amines (α- and ε-amino groups)[3]. Can also react with sulfhydryls[3]. |
| Solubility | Poorly soluble in water (0.0086 M at 15°C). Soluble in organic solvents like chloroform, ethanol, ether[4]. | Highly soluble in aqueous solutions[5]. |
| Cell Membrane Permeability | Permeable. Can label intracellular proteins. | Generally considered impermeable. Primarily labels cell-surface proteins[6][7]. |
| Optimal pH | Alkaline (pH 8-9.5)[4]. | Mildly alkaline (pH 8-10)[3][8]. |
| Resulting Conjugate | Dinitrophenyl (DNP)-amine | Trinitrophenyl (TNP)-amine |
| Detection (λmax) | ~360 nm for DNP-amino acids[9]. | ~335-345 nm for TNP-adducts[3][10]. Can also be measured at 420 nm[8]. |
| Molar Extinction Coefficient (ε) | ~17,400 M⁻¹cm⁻¹ at 360 nm for DNP group[9]. | ~13,600 M⁻¹cm⁻¹ at 412 nm for the related TNB product in Ellman's assay[11]. |
| Stability of Conjugate | DNP-amino acid bonds are moderately stable to acid hydrolysis[2][12]. | TNP-protein conjugates are stable for downstream analysis[10]. |
| Primary Application | Historically used for N-terminal protein sequencing[1][2]. Labeling of intracellular components. | Quantification of free amino groups in solution[3]. Labeling of cell surface molecules[6][7]. |
Reaction Mechanisms and Specificity
Both DNFB and TNBS react with the non-protonated form of primary amines via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nitro groups make the aromatic ring electron-deficient and susceptible to attack by the nucleophilic amine.
While both reagents are highly reactive towards primary amines, they can also exhibit off-target reactivity. DNFB has been reported to react with other nucleophilic residues, such as the thiol group of cysteine and the hydroxyl group of tyrosine, particularly at higher pH values. TNBS is generally considered more specific to primary amines but can also react with sulfhydryl groups[3]. This potential for side reactions should be considered when interpreting results, especially in complex biological samples.
Experimental Protocols
Detailed and validated protocols are crucial for reproducible results. Below are representative protocols for protein labeling using DNFB and TNBS.
Protocol 1: General Protein Labeling with DNFB
This protocol is adapted from historical methods for N-terminal analysis and can be used for general protein modification[1].
Materials:
-
Protein solution (2-10 mg/mL in a suitable buffer)
-
DNFB solution (e.g., 10 mg/mL in ethanol)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein solution to pH 8.5 using the Reaction Buffer.
-
Slowly add the DNFB solution to the protein solution while gently stirring. A typical starting point is a 10-fold molar excess of DNFB to the protein. Note: DNFB is poorly water-soluble, and adding it too quickly may cause precipitation.
-
Incubate the reaction for 1-2 hours at room temperature in the dark. The half-life of DNFB decreases at higher pH, being about 56.7 hours at pH 8.03 but only 6.5 hours at pH 9.53 (at 15°C)[4].
-
(Optional) Quench the reaction by adding a quenching solution to consume unreacted DNFB.
-
Remove unreacted DNFB and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~360 nm (for the DNP group)[9].
Protocol 2: Quantification of Primary Amines with TNBS
This protocol is widely used for quantifying the number of free amino groups in a protein or peptide solution[3][10].
Materials:
-
Sample solution (e.g., protein at 20-200 µg/mL or amino acids at 2-20 µg/mL)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5. Note: Avoid buffers containing primary amines like Tris or glycine[3].
-
TNBS Working Solution: 0.01% (w/v) TNBS in Reaction Buffer (prepare fresh).
-
Stop Solution 1: 10% SDS
-
Stop Solution 2: 1 N HCl
-
Amine-containing standard (e.g., glycine) for generating a standard curve.
Procedure:
-
Prepare a series of standards using the amine-containing standard in the Reaction Buffer.
-
Add 0.5 mL of each standard or sample solution to separate test tubes.
-
Add 0.25 mL of the freshly prepared TNBS Working Solution to each tube and mix well.
-
Incubate all tubes at 37°C for 2 hours[3].
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube. Mix thoroughly.
-
Measure the absorbance of each solution at 335 nm[3].
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of primary amines in the samples by interpolating their absorbance values on the standard curve.
Visualizing Workflows and Decision-Making
To assist in selecting the appropriate reagent and understanding the experimental process, the following diagrams, generated using Graphviz, illustrate key workflows and logical relationships.
Caption: Simplified reaction schemes for DNFB and TNBS with primary amines.
Caption: General experimental workflow for amine labeling.
Caption: Decision tree for selecting between DNFB and TNBS.
Conclusion
Both DNFB and TNBS are effective reagents for the derivatization of primary amines. The choice between them should be guided by the specific requirements of the experiment. For quantifying free amines in solution or specifically labeling cell-surface proteins, the water-soluble and membrane-impermeant TNBS is the superior choice. For applications requiring the labeling of intracellular proteins, the membrane-permeable nature of DNFB makes it a viable, albeit less specific, option. Researchers should carefully consider the properties outlined in this guide to select the optimal reagent for their amine labeling needs.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Amino acid modifier-1-Fluoro-2,4-dinitrobenzene [DNFB] [gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to N-Terminal Protein Analysis: Assessing the Reproducibility of the Dinitrophenylation Method
For researchers, scientists, and drug development professionals, the accurate analysis of proteins is paramount. The N-terminus of a protein is a critical region, offering insights into protein identity, processing, and function. The dinitrophenylation method, pioneered by Frederick Sanger, was a foundational technique for N-terminal amino acid identification.[1][2] This guide provides an objective comparison of the dinitrophenylation method with modern alternatives, focusing on reproducibility and providing the detailed experimental data necessary for informed decision-making in the laboratory.
Quantitative Comparison of N-Terminal Analysis Methods
| Feature | Dinitrophenylation (Sanger's Method) | Edman Degradation | Mass Spectrometry (N-Terminal Dimethyl Labeling) |
| Principle | Chemical derivatization of the N-terminal amino acid with 1-fluoro-2,4-dinitrobenzene (DNFB), followed by acid hydrolysis and chromatographic identification of the DNP-amino acid.[1][2] | Sequential chemical cleavage of the N-terminal amino acid with phenylisothiocyanate (PITC), followed by conversion to a stable phenylthiohydantoin (PTH)-amino acid for identification. | Chemical labeling of the N-terminal and lysine (B10760008) primary amines, followed by enzymatic digestion and analysis of the resulting peptides by mass spectrometry to identify the N-terminal peptide. |
| Sample Requirements | Microgram quantities of purified protein. The method is destructive to the protein backbone.[1] | Picomoles of purified protein or peptide with an unmodified N-terminus. | Low microgram to sub-microgram quantities of protein from simple or complex mixtures. |
| Throughput | Low; a manual and time-consuming process.[1] | Low to medium; can be automated for sequential analysis of up to 50-60 residues. | High; suitable for the analysis of a large number of samples in a single experiment. |
| Data Output | Identification of a single N-terminal amino acid per analysis.[1] | Sequential identification of amino acids from the N-terminus. | Identification of the N-terminal peptide, allowing for the characterization of N-terminal modifications and processing. |
| Reproducibility | Qualitative Assessment: Variable. Reproducibility is dependent on the complete reaction of DNFB, the harsh acid hydrolysis step which can lead to degradation of some amino acids, and the efficiency of the DNP-amino acid extraction and chromatographic identification. Specific CV% data is not readily available in the reviewed literature. | Qualitative Assessment: High. The automated and sequential nature of the reaction provides for highly reproducible results in identifying the N-terminal sequence. | Qualitative Assessment: Variable. Can be highly reproducible with the use of stable isotope labeling (e.g., dimethyl labeling) which allows for accurate relative quantification. However, reproducibility can be influenced by sample preparation, instrument performance, and data analysis pipelines. Median CVs for some mass spectrometry-based proteomics assays can be around 5-8%, but can also be higher. |
Visualizing the Methodologies
To better understand the practical application of these methods, the following diagrams illustrate the experimental workflow of the dinitrophenylation method and a comparison of the key features of the three techniques.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any scientific experiment. Below are the protocols for the dinitrophenylation method and its alternatives.
Protocol 1: Dinitrophenylation (Sanger's) Method for N-Terminal Amino Acid Identification
This protocol is a generalized procedure for the labeling and identification of the N-terminal amino acid of a protein.
Materials:
-
Purified protein sample
-
This compound (DNFB) solution (e.g., 1% w/v in ethanol)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
6 M Hydrochloric acid (HCl)
-
Ether or other suitable organic solvent
-
Chromatography system (HPLC or TLC) with appropriate standards for DNP-amino acids
Procedure:
-
Derivatization:
-
Dissolve the purified protein sample in the sodium bicarbonate buffer.
-
Add an excess of the DNFB solution to the protein solution.
-
Incubate the mixture at room temperature for approximately 2 hours with gentle mixing.[2] The N-terminal amino group and the ε-amino group of lysine residues will react with DNFB to form DNP derivatives.
-
-
Precipitation and Washing:
-
After the reaction, the DNP-protein may precipitate. If so, centrifuge the mixture to pellet the DNP-protein.
-
Wash the precipitate with water, followed by ethanol (B145695) and then ether to remove unreacted DNFB and other impurities.[2]
-
Air-dry the resulting DNP-protein.
-
-
Acid Hydrolysis:
-
Add 6 M HCl to the dried DNP-protein.
-
Seal the tube and heat at 110°C for 12-24 hours to completely hydrolyze the peptide bonds.[1]
-
-
Extraction of DNP-Amino Acid:
-
After hydrolysis, cool the solution. The N-terminal DNP-amino acid is more soluble in organic solvents than the free amino acids.
-
Extract the hydrolysate with ether multiple times to separate the DNP-amino acid into the organic phase.[1]
-
-
Identification:
-
Evaporate the ether extract to dryness.
-
Redissolve the DNP-amino acid residue in a suitable solvent.
-
Analyze the sample using HPLC or TLC, comparing the retention time or migration distance to known DNP-amino acid standards to identify the N-terminal amino acid.[1]
-
Protocol 2: Edman Degradation for N-Terminal Sequencing
This protocol outlines the general steps of automated Edman degradation.
Materials:
-
Purified protein or peptide sample immobilized on a suitable membrane (e.g., PVDF)
-
Phenylisothiocyanate (PITC)
-
Anhydrous trifluoroacetic acid (TFA)
-
Aqueous acid
-
Automated protein sequencer
-
HPLC system for PTH-amino acid analysis
Procedure:
-
Coupling: The protein sample is treated with PITC under mildly alkaline conditions. The PITC reacts with the N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-protein is treated with anhydrous TFA, which cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact.
-
Conversion: The thiazolinone derivative is extracted and treated with aqueous acid to convert it into a more stable phenylthiohydantoin (PTH)-amino acid.
-
Identification: The PTH-amino acid is identified by HPLC.
-
Cycle Repetition: The shortened peptide chain undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.
Protocol 3: N-Terminal Dimethyl Labeling for Mass Spectrometry Analysis
This protocol describes a common method for labeling the N-terminus of proteins for analysis by mass spectrometry.
Materials:
-
Protein sample (can be in a complex mixture)
-
Buffer (e.g., 100 mM TEAB)
-
Formaldehyde (B43269) (light, CH₂O, and heavy, ¹³CD₂O, for quantitative analysis)
-
Reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN)
-
Quenching solution (e.g., ammonia (B1221849) or Tris buffer)
-
Trypsin or other suitable protease
-
LC-MS/MS system
Procedure:
-
Sample Preparation: The protein sample is denatured, reduced, and alkylated.
-
Labeling Reaction:
-
The protein solution is incubated with formaldehyde and a reducing agent. This reaction results in the dimethylation of the N-terminal α-amino group and the ε-amino group of lysine residues. For quantitative studies, different stable isotope-labeled versions of formaldehyde are used for different samples.
-
-
Quenching: The reaction is stopped by adding a quenching solution.
-
Sample Pooling (for quantitative analysis): Samples labeled with different isotopes are combined.
-
Enzymatic Digestion: The labeled protein is digested with a protease (e.g., trypsin) to generate peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies the peptides, and the N-terminal peptide can be identified by the mass shift corresponding to the dimethyl label. The relative abundance of the light and heavy forms of the N-terminal peptide provides quantitative information.
References
A Researcher's Guide to Next-Generation Protein Sequencing: Beyond Chemical Methods
For researchers, scientists, and drug development professionals, the ability to rapidly and accurately sequence proteins is paramount to unraveling complex biological processes and accelerating therapeutic innovation. While traditional chemical methods like Edman degradation laid the groundwork for proteomics, a new wave of next-generation protein sequencing (NGPS) technologies is pushing the boundaries of sensitivity, throughput, and the depth of information that can be gleaned from the proteome. This guide provides a comprehensive comparison of the leading non-chemical NGPS techniques, offering insights into their underlying principles, performance, and experimental workflows.
The limitations of classical protein sequencing, such as sample requirements and throughput, have spurred the development of technologies that can analyze proteins at the single-molecule level. These advancements are poised to revolutionize fields from basic research to clinical diagnostics by providing a more detailed and dynamic view of the proteome, including the identification of post-translational modifications (PTMs) and protein isoforms that are critical to cellular function and disease.
This guide will delve into the technical specifications and methodologies of three prominent NGPS platforms: Mass Spectrometry-based sequencing, Nanopore sequencing, and a novel semiconductor-based sequencing platform from Quantum-Si. We will also touch upon Fluorosequencing as another emerging single-molecule technique.
Comparative Performance of Next-Generation Protein Sequencing Techniques
The selection of a protein sequencing technology depends on the specific research question, sample availability, and desired throughput. The following table summarizes the key quantitative performance metrics of the leading NGPS methods.
| Feature | Mass Spectrometry (Bottom-Up/Top-Down) | Nanopore Sequencing | Quantum-Si (Time Domain Sequencing™) | Fluorosequencing |
| Accuracy | High (Mass accuracy often < 5 ppm)[1] | Emerging (DNA/RNA sequencing accuracy can exceed 99%)[2] | Single-amino-acid resolution[3] | High for labeled amino acid identification |
| Throughput | High (e.g., up to 60 samples/day in some proteomics workflows)[4] | High (Potentially millions of reads per run)[5] | High (Millions of wells on a single chip)[6] | Massively parallel (Millions of molecules per run)[7] |
| Read Length | Peptide-based (typically 7-40 amino acids) | Long reads (potentially full-length proteins)[8] | Peptide-based | Peptide-based |
| Sample Input | Microgram to sub-microgram range (e.g., 1-10 µg)[9] | Nanogram to microgram range | Low nanogram range (as low as 200 ng)[3] | Zeptomole-scale mixtures[6] |
| PTM Analysis | Yes, a major strength[10] | Yes, potential for direct detection[11] | Yes, real-time detection[3] | Yes, can be specifically labeled and detected[12] |
| De Novo Sequencing | Yes[10] | Yes | Yes | Partial (relies on database matching)[6] |
In-Depth Look at NGPS Technologies: Experimental Protocols and Workflows
Mass Spectrometry-Based Protein Sequencing
Mass spectrometry (MS) is a powerful and established technique for protein sequencing, primarily through "bottom-up" and "top-down" approaches. The bottom-up workflow is the most common for high-throughput protein identification and sequencing.
-
Protein Extraction and Purification: Proteins are extracted from cells or tissues and purified to remove contaminants.
-
Protein Digestion: The purified proteins are enzymatically digested into smaller peptides, typically using trypsin which cleaves after lysine (B10760008) and arginine residues. To achieve full sequence coverage, a combination of multiple proteases can be used.[7]
-
Peptide Separation: The complex mixture of peptides is separated using liquid chromatography (LC), most commonly reverse-phase HPLC. This step reduces the complexity of the sample entering the mass spectrometer at any given time.
-
Mass Spectrometry Analysis (LC-MS/MS):
-
Ionization: As peptides elute from the LC column, they are ionized, typically using electrospray ionization (ESI).
-
MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide ions.
-
Peptide Fragmentation: The most intense ions from the MS1 scan are selected and fragmented in a collision cell.
-
MS2 Scan: The m/z of the resulting fragment ions is measured.
-
-
Data Analysis: The fragmentation pattern (MS2 spectrum) of each peptide is used to determine its amino acid sequence. This can be done by searching the spectra against a protein sequence database or through de novo sequencing algorithms that piece together the sequence from the fragment ion masses.[10]
Caption: Workflow for bottom-up protein sequencing by mass spectrometry.
Nanopore Sequencing of Proteins
Nanopore sequencing, a technology that has revolutionized DNA and RNA sequencing, is now being adapted for proteins. This single-molecule technique offers the potential for long reads, which could enable the sequencing of entire proteins in a single pass.
-
Sample Preparation: Proteins are isolated and denatured to produce linear polypeptide chains.
-
Library Preparation: A molecular motor, often a DNA helicase, is attached to the protein. This motor protein controls the translocation of the polypeptide chain through the nanopore.
-
Sequencing:
-
The prepared protein library is loaded onto a flow cell containing a membrane with embedded nanopores.
-
An ionic current is passed through the nanopores.
-
The motor protein guides a single polypeptide chain through a nanopore.
-
As each amino acid passes through the pore, it causes a characteristic disruption in the ionic current.
-
-
Data Analysis: The changes in the electrical signal are recorded in real-time and decoded to determine the sequence of amino acids.[13][14]
Caption: General workflow for single-molecule protein sequencing using nanopores.
Quantum-Si: Time Domain Sequencing™
Quantum-Si has commercialized a next-generation protein sequencing platform, the Platinum™, which utilizes a semiconductor chip to enable real-time, single-molecule protein sequencing. This approach is based on the recognition of N-terminal amino acids by fluorescently labeled probes.
-
Protein Digestion and Immobilization: Proteins are digested into peptides. These peptides are then immobilized in millions of individual wells on a semiconductor chip.
-
Reagent Addition: A mixture of fluorescently-labeled N-terminal amino acid (NAA) recognizers and aminopeptidases is added to the chip.
-
Sequencing by Binding and Cleavage:
-
The NAA recognizers bind to the N-terminal amino acid of the immobilized peptides.
-
The binding event and the fluorescence signal (including lifetime and intensity) are recorded by the chip.
-
The aminopeptidases then cleave the N-terminal amino acid.
-
This exposes the next amino acid in the sequence, and the process of recognition and cleavage is repeated.
-
-
Data Analysis: The sequence of binding events and their associated kinetic and fluorescence data are used to determine the peptide sequence. This data is processed in an automated, cloud-based system.[15]
Caption: Workflow of Quantum-Si's Time Domain Sequencing™ technology.
Fluorosequencing
Fluorosequencing is another single-molecule technique that combines elements of traditional protein chemistry with modern fluorescence imaging. It allows for the massively parallel identification of peptides.
In fluorosequencing, proteins are first digested into peptides. Specific amino acids within these peptides are then labeled with fluorescent dyes. Millions of these labeled peptides are immobilized on a glass slide. The sequencing process involves cycles of Edman degradation, which sequentially removes the N-terminal amino acid. After each cycle, the fluorescence of each individual peptide is imaged. The change in fluorescence (or its disappearance) indicates the position of the labeled amino acid in the sequence. This "fluorosequence" is then matched to a protein database to identify the parent protein.[6][12] This method offers high sensitivity and digital quantification by counting individual molecules.[6]
Conclusion
The field of protein sequencing is undergoing a significant transformation, moving beyond the limitations of traditional chemical methods. Next-generation technologies like advanced mass spectrometry, nanopore sequencing, and the Quantum-Si platform are offering unprecedented opportunities for deep proteome exploration. Each of these techniques presents a unique set of advantages and is suited for different research applications. For researchers and drug development professionals, understanding the capabilities and workflows of these cutting-edge technologies is crucial for staying at the forefront of biological and biomedical research. The continued development and refinement of these platforms promise to further unravel the complexities of the proteome, leading to new diagnostic markers, therapeutic targets, and a more profound understanding of life at the molecular level.
References
- 1. Protein Sequencing Market Size To Surpass USD 3.01 Bn By 2034 [precedenceresearch.com]
- 2. quantum-si.com [quantum-si.com]
- 3. Proteome Profiling of Rabies-Infected and Uninfected Dog Brain Tissues, Cerebrospinal Fluids and Serum Samples | MDPI [mdpi.com]
- 4. Nanopore sequencing as a scalable, cost-effective platform for analyzing polyclonal vector integration sites following clinical T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quantum-si.com [quantum-si.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. nautilus.bio [nautilus.bio]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. quantum-si.com [quantum-si.com]
- 10. quantum-si.com [quantum-si.com]
- 11. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Pricing: Center for Genetic Medicine: Feinberg School of Medicine [cgm.northwestern.edu]
- 14. researchgate.net [researchgate.net]
- 15. QuantumSi- Unlock the Power of Next-Generation Protein Sequencing « ЕЛТА 90 [elta90.com]
A Researcher's Guide to Selecting Haptens for Contact Hypersensitivity Studies: A Comparative Analysis of DNFB, Oxazolone, and TNP-Cl
For researchers, scientists, and drug development professionals embarking on contact hypersensitivity (CHS) studies, the choice of hapten is a critical decision that dictates the immunological profile and dynamics of the induced inflammatory response. This guide provides an objective comparison of three commonly used haptens: 1-Fluoro-2,4-dinitrobenzene (DNFB), Oxazolone (B7731731) (OXA), and 2,4,6-Trinitrophenyl chloride (TNP-Cl), supported by experimental data to inform your selection process.
Introduction to Haptens in Contact Hypersensitivity
Contact hypersensitivity is a T-cell mediated inflammatory skin reaction triggered by small, reactive chemicals known as haptens. These haptens penetrate the skin and covalently bind to endogenous proteins, forming immunogenic hapten-protein conjugates. This process initiates a cascade of immunological events, broadly divided into two phases: sensitization and elicitation. The choice of hapten can significantly influence the nature of the T-helper (Th) cell response, the kinetics of the inflammatory reaction, and the profile of cellular infiltrates and cytokines, making a comparative understanding essential for robust experimental design.
Comparative Performance of Haptens
The selection of a hapten should be guided by the specific research question. DNFB and TNP-Cl are potent haptens that typically induce a strong, classical delayed-type hypersensitivity (DTH) response characterized by a dominant Th1 immune profile. Oxazolone, on the other hand, is known to elicit a mixed Th1/Th2 response, which can be particularly relevant for modeling atopic dermatitis-like conditions.
Quantitative Comparison of Inflammatory Responses
The following tables summarize key quantitative data from murine CHS models, offering a side-by-side comparison of the inflammatory responses induced by DNFB, Oxazolone, and TNP-Cl.
| Parameter | This compound (DNFB) | Oxazolone (OXA) | 2,4,6-Trinitrophenyl chloride (TNP-Cl/TNCB) |
| Primary T-helper Response | Predominantly Th1[1] | Mixed Th1/Th2, can be Th2-dominant with chronic exposure[1][2] | Predominantly Th1[1] |
| Peak Ear Swelling | 24-48 hours post-challenge[3] | 24 hours post-challenge[4] | 24 hours post-challenge |
| Severity of Pruritus (Itching) | Initially severe, decreases after 24 hours | Less severe initially, plateaus for several days | Data not readily available for direct comparison |
| IgE Production | Low to moderate | Can be significant, especially with chronic exposure | Low to moderate |
Table 1: General characteristics of CHS responses induced by different haptens.
| Parameter | This compound (DNFB) | Oxazolone (OXA) | 2,4,6-Trinitrophenyl chloride (TNCB) |
| Ear Swelling at 24h (single exposure, C57BL/6 mice) | ~140 µm | Data not available in a directly comparable format | ~80 µm |
| Neutrophil Infiltration (Ly6G+) | Prominent | Present, but can be less pronounced than DNFB | Less prominent than DNFB after single exposure |
| Macrophage Infiltration | Present | Significant | More prominent than DNFB after single exposure |
| Dendritic Cell Infiltration | Present | Significant | More prominent than DNFB after single exposure |
| Helper T-cell (CD4+) Infiltration | Present | Significant | More prominent than DNFB after single exposure |
| Cytotoxic T-cell (CD8+) Infiltration | Significant effector cells | Significant effector cells | Present, increases with repeated exposure |
| Eosinophil Infiltration | Minimal in acute models | Can be significant, especially in chronic models | Minimal in acute models |
Table 2: Comparison of ear swelling and cellular infiltrates in the elicitation phase. Data for DNFB and TNCB are from a direct comparative study after a single application.[5]
| Cytokine/Chemokine | This compound (DNFB) | Oxazolone (OXA) | 2,4,6-Trinitrophenyl chloride (TNP-Cl/TNCB) |
| IFN-γ (Th1) | Significantly upregulated[6] | Upregulated[4] | Significantly upregulated |
| IL-4 (Th2) | Low to moderate upregulation[6] | Significantly upregulated, increases with chronic exposure[2][6] | Low to moderate upregulation |
| IL-17 (Th17) | Upregulated[7] | Upregulated | Data not readily available for direct comparison |
| TNF-α | Significantly upregulated | Significantly upregulated | Significantly upregulated |
| IL-1β | Significantly upregulated[6] | Significantly upregulated[8] | Significantly upregulated |
| IL-6 | Upregulated | Upregulated | Upregulated |
| IL-10 (Regulatory) | Upregulated[7] | Upregulated | Data not readily available for direct comparison |
| CXCL9, CXCL10 (Th1-associated chemokines) | Upregulated | Upregulated | Data not readily available for direct comparison |
Table 3: Comparison of key cytokine and chemokine expression in the elicitation phase.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are standard protocols for inducing CHS in mice using each hapten.
This compound (DNFB)-Induced CHS
-
Sensitization (Day 0):
-
Shave the abdomen of the mice.
-
Apply 25-50 µL of 0.5% DNFB (in a 4:1 acetone:olive oil vehicle) to the shaved abdomen.
-
-
Elicitation (Day 5):
-
Measure the baseline ear thickness of both ears using a digital micrometer.
-
Apply 20 µL of 0.2% DNFB (in the same vehicle) to the dorsal and ventral surfaces of the right ear.
-
Apply 20 µL of the vehicle alone to the left ear (control).
-
-
Measurement:
-
Measure the ear thickness of both ears at 24 and 48 hours post-challenge.
-
The ear swelling is calculated as the change in thickness of the DNFB-treated ear minus the change in thickness of the vehicle-treated ear.
-
Oxazolone (OXA)-Induced CHS
-
Sensitization (Day 0):
-
Shave the abdomen of the mice.
-
Apply 50 µL of 3% Oxazolone (in a 4:1 acetone:olive oil vehicle) to the shaved abdomen.
-
-
Elicitation (Day 7):
-
Measure the baseline ear thickness.
-
Apply 20 µL of 1% Oxazolone to the right ear.
-
Apply 20 µL of the vehicle to the left ear.
-
-
Measurement:
-
Measure ear thickness at 24 hours post-challenge.
-
Calculate ear swelling as described for DNFB.
-
2,4,6-Trinitrophenyl chloride (TNP-Cl/TNCB)-Induced CHS
-
Sensitization (Day 0):
-
Shave the abdomen of the mice.
-
Apply 100 µL of 5% TNP-Cl (TNCB) (in a 4:1 acetone:ethanol vehicle) to the shaved abdomen.
-
-
Elicitation (Day 5):
-
Measure baseline ear thickness.
-
Apply 20 µL of 1% TNP-Cl (TNCB) to the right ear.
-
Apply 20 µL of the vehicle to the left ear.
-
-
Measurement:
-
Measure ear thickness at 24 hours post-challenge.
-
Calculate ear swelling as described for DNFB.
-
Signaling Pathways and Experimental Workflow
The underlying molecular and cellular events in CHS are complex. The following diagrams, generated using Graphviz, illustrate the general experimental workflow and a simplified signaling pathway for the sensitization and elicitation phases of CHS.
Figure 1: General experimental workflow for inducing contact hypersensitivity in a murine model.
Figure 2: Simplified signaling pathway of contact hypersensitivity, from sensitization to elicitation.
Conclusion
The choice between DNFB, Oxazolone, and TNP-Cl for CHS studies should be a deliberate one, based on the specific immunological questions being addressed. DNFB and TNP-Cl are robust inducers of a Th1-mediated response, making them suitable for studies focused on classical DTH and cell-mediated cytotoxicity. Oxazolone, with its capacity to induce a mixed Th1/Th2 or a dominant Th2 response, is a valuable tool for investigating mechanisms relevant to atopic and allergic skin conditions. While direct, comprehensive comparative data for TNP-Cl against both DNFB and oxazolone is less abundant in the literature, the available evidence suggests it aligns more closely with the Th1-polarizing properties of DNFB. This guide provides a foundational dataset and standardized protocols to aid researchers in making an informed decision for their future contact hypersensitivity studies.
References
- 1. JCI Insight - Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis [insight.jci.org]
- 2. Intralesional cytokines in chronic oxazolone-induced contact sensitivity suggest roles for tumor necrosis factor alpha and interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contact and delayed hypersensitivity in the mouse: I. Active sensitization and passive transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skin microbiota of oxazolone-induced contact hypersensitivity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ftp.cdc.gov [ftp.cdc.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. criver.com [criver.com]
The Enduring Legacy and Modern Irrelevance of Sanger's Method in Proteomics
Once a cornerstone of molecular biology, Frederick Sanger's groundbreaking method for protein sequencing, which earned him his first Nobel Prize in 1958, is now considered obsolete in the landscape of modern proteomics.[1] While its foundational principles paved the way for understanding proteins as defined molecular sequences, the technique has been thoroughly superseded by more efficient, sensitive, and powerful methods, primarily Edman degradation and mass spectrometry.
This guide provides a comprehensive comparison of Sanger's historical method with its modern counterparts, offering researchers, scientists, and drug development professionals a clear perspective on the evolution of protein sequencing. We will delve into the quantitative performance, experimental protocols, and fundamental workflows of these techniques, illustrating why Sanger's method, though historically significant, is no longer a viable option for contemporary proteomics research.
A Quantitative Leap: Performance Comparison
The transition from Sanger's method to modern techniques is most evident in the dramatic improvements in sensitivity, speed, and analytical capability. The following table summarizes the key performance metrics of Sanger's protein sequencing method, Edman degradation, and mass spectrometry.
| Feature | Sanger's Method (for Protein) | Edman Degradation | Mass Spectrometry (Bottom-Up) |
| Principle | N-terminal amino acid labeling with FDNB, complete protein hydrolysis, and chromatographic identification of the labeled amino acid.[2][3][4] | Stepwise chemical cleavage of the N-terminal amino acid, followed by identification of the released derivative.[5] | Enzymatic digestion of proteins into peptides, followed by analysis of fragment ions' mass-to-charge ratios.[6] |
| Sample Amount | Large quantities (milligrams) of highly purified protein.[1] | 10-100 picomoles of highly purified protein.[5] | High sensitivity, capable of detecting proteins in the attomolar to femtomole range.[7] |
| Throughput | Extremely low; sequencing a single small protein (insulin) took approximately 10 years.[1] | Low; approximately 45 minutes to one hour per amino acid residue.[8][9] | High; capable of identifying and quantifying thousands of proteins in a single experiment.[3] |
| Read Length | Not a sequential method; identifies only the N-terminal amino acid per cycle on fragments.[1] | Typically up to 30-60 amino acid residues from the N-terminus.[5][10] | Provides sequence information for multiple internal peptides, enabling full protein sequence reconstruction. |
| Sample Complexity | Requires a single, highly purified protein. | Requires a single, highly purified protein.[10] | Can analyze complex protein mixtures from cells, tissues, or biofluids.[10] |
| Key Limitations | Destructive to the polypeptide chain, incredibly labor-intensive, and manual.[1] | Ineffective for proteins with a blocked N-terminus; limited read length.[5] | Relies on protein databases for identification; data analysis can be complex.[10] |
From Decades to Days: A Look at Experimental Workflows
The evolution of protein sequencing is starkly illustrated by the complexity and efficiency of the experimental workflows. Sanger's method was a multi-stage, manual process, while modern mass spectrometry is a highly automated and integrated system.
Sanger's Method: A Historical Perspective
Sanger's approach to sequencing insulin (B600854) was a monumental effort involving several distinct and laborious stages. The workflow below highlights the intricate and time-consuming nature of this pioneering technique.
Modern Proteomics: The Mass Spectrometry Workflow
In stark contrast, modern proteomics, particularly the "bottom-up" or "shotgun" approach, is a streamlined and high-throughput process. This workflow enables the analysis of entire proteomes in a fraction of the time required for Sanger's method.
Detailed Experimental Protocols
To provide a practical understanding of these methods, the following sections outline the key steps in each experimental protocol.
Sanger's Method for Protein Sequencing (Historical Protocol)
This protocol is based on the principles used by Sanger to sequence insulin and is presented for historical context.
-
Protein Purification : The target protein must be purified to homogeneity, often requiring multiple chromatography steps.
-
Chain Separation : If the protein consists of multiple polypeptide chains (like insulin's A and B chains), they must be separated.
-
N-terminal Amino Acid Identification :
-
The purified polypeptide chain is reacted with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, under mild alkaline conditions. This labels the N-terminal amino acid.[4]
-
The protein is then completely hydrolyzed into its constituent amino acids using strong acid.
-
The labeled N-terminal amino acid (a dinitrophenyl-amino acid) is extracted and identified using chromatography.[1]
-
-
Peptide Fragmentation : To determine the internal sequence, the polypeptide chain is partially hydrolyzed using enzymes (e.g., trypsin, chymotrypsin) or mild acid to generate a mixture of smaller, overlapping peptide fragments.[1]
-
Fragment Separation : The complex mixture of peptide fragments is painstakingly separated into individual pure peptides using techniques like paper chromatography and electrophoresis.[1]
-
Sequencing of Individual Fragments : Each purified fragment is subjected to N-terminal analysis with FDNB as described in step 3.
-
Sequence Reconstruction : By analyzing the sequences of the overlapping fragments, the complete sequence of the original polypeptide is deduced. This was a complex intellectual puzzle.[1]
Edman Degradation Protocol
Edman degradation offers a sequential approach to N-terminal sequencing.
-
Sample Preparation : A highly purified protein or peptide sample (10-100 picomoles) is required.[5] The sample is often immobilized on a membrane.
-
Coupling : The protein is reacted with phenylisothiocyanate (PITC) under mildly alkaline conditions. PITC specifically reacts with the N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage : The PTC-derivatized N-terminal amino acid is selectively cleaved from the rest of the peptide chain using a strong anhydrous acid, such as trifluoroacetic acid (TFA). This cleavage results in the formation of an anilinothiazolinone (ATZ)-amino acid.
-
Conversion and Identification : The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. This PTH-amino acid is then identified by high-performance liquid chromatography (HPLC).[5]
-
Iterative Cycles : The shortened polypeptide chain, now with a new N-terminus, is subjected to another cycle of Edman degradation. This process is repeated to determine the sequence of amino acids from the N-terminus.
Mass Spectrometry (Bottom-Up Proteomics) Protocol
This is a generalized protocol for the most common approach in modern proteomics.
-
Protein Extraction : Proteins are extracted from a biological sample (e.g., cells, tissue, plasma) and solubilized.
-
Reduction and Alkylation : Disulfide bonds in the proteins are reduced (e.g., with DTT) and then alkylated (e.g., with iodoacetamide) to prevent them from reforming. This linearizes the proteins.
-
Enzymatic Digestion : The protein mixture is digested with a protease, most commonly trypsin, which cleaves specifically at the C-terminal side of lysine (B10760008) and arginine residues. This results in a complex mixture of peptides.[2]
-
Liquid Chromatography (LC) Separation : The peptide mixture is injected into a high-performance liquid chromatography system, typically a nanoLC, where peptides are separated based on their physicochemical properties (e.g., hydrophobicity).
-
Mass Spectrometry Analysis :
-
As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
The mass spectrometer first performs a full scan (MS1) to measure the mass-to-charge ratio of the intact peptide ions.
-
The instrument then selects the most abundant peptide ions for fragmentation (MS/MS or MS2).
-
-
Data Analysis : The fragmentation spectra (MS/MS) contain information about the amino acid sequence of the peptides. This data is searched against a protein sequence database using algorithms that match the experimental spectra to theoretical spectra generated from the database. This allows for the identification and, with further analysis, quantification of the proteins in the original sample.
Conclusion: A Paradigm Shift in Protein Analysis
While Sanger's method for protein sequencing was a monumental achievement that laid the groundwork for molecular biology, its practical application in modern proteomics is non-existent.[1] The method's low throughput, high sample requirement, and laborious nature stand in stark contrast to the capabilities of contemporary techniques.
Edman degradation remains a valuable tool for specific applications, such as confirming the N-terminal sequence of a purified protein, especially in regulated environments like biopharmaceutical development.[10] However, for comprehensive, large-scale protein identification and quantification, mass spectrometry is the undisputed gold standard. Its high sensitivity, speed, and ability to analyze complex mixtures have revolutionized our ability to understand the proteome, driving discoveries in basic research, drug development, and clinical diagnostics. For today's researchers, the choice is not whether to use Sanger's method, but rather which modern technique—or combination of techniques—is best suited to answer their specific biological questions.
References
- 1. nautilus.bio [nautilus.bio]
- 2. Quantitative mass spectrometry in proteomics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABRF ESRG 2006 Study: Edman Sequencing as a Method for Polypeptide Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Mass spectrometry-based proteomics turns quantitative. | Broad Institute [broadinstitute.org]
- 6. Strategies for Development of a Next-Generation Protein Sequencing Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 8. Current Status and Advances in Quantitative Proteomic Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. compbio.berkeley.edu [compbio.berkeley.edu]
- 10. Sanger Sequencing Sample Requirements [rtsf.natsci.msu.edu]
A Researcher's Guide to Primary Amine Derivatization: DNFB vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of primary amines is a frequent analytical challenge. Derivatization, the chemical modification of an analyte to enhance its detection, is a cornerstone technique in this endeavor. This guide provides an objective comparison of the efficacy of 1-fluoro-2,4-dinitrobenzene (DNFB), famously known as Sanger's reagent, with other common derivatizing agents for primary amines. The following sections present a detailed comparison supported by experimental data, protocols, and reaction mechanisms to aid in selecting the most suitable reagent for your analytical needs.
Quantitative Performance Comparison
The choice of a derivatization reagent significantly impacts the sensitivity, stability, and chromatographic behavior of the target amines. The following table summarizes key quantitative performance indicators for several common reagents, providing a basis for comparison.
| Reagent | Abbreviation | Typical Reaction Time | Reaction Temperature (°C) | Derivative Stability | Limit of Detection (LOD) / Limit of Quantitation (LOQ) |
| This compound | DNFB | 30 - 120 minutes | Room Temperature - 70 | High | Analyte dependent, typically in the low µg/mL to ng/mL range. |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl Chloride | 30 - 90 minutes | Room Temperature - 60 | High | LOD: ~10 ng/mL; can reach picomole to femtomole range.[1] |
| o-Phthalaldehyde (+ thiol) | OPA | < 1 - 5 minutes | Room Temperature | Low to Moderate | LOD: femtomole to picomole range.[2] |
| Fluorescamine | Seconds to minutes | Room Temperature | Moderate | Can detect down to 10 pg of protein.[3] | |
| 9-Fluorenylmethoxycarbonyl chloride | Fmoc-Cl | < 1 - 20 minutes | Room Temperature | High | LOD: femtomole range.[4][5] |
| Ninhydrin | 5 - 15 minutes | 100 (Boiling Water Bath) | Moderate | Analyte dependent, generally less sensitive than fluorescent methods. |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying chemical reactions and experimental procedures is crucial for successful derivatization. This section provides detailed reaction mechanisms and workflows for DNFB and its alternatives.
This compound (DNFB)
DNFB reacts with the N-terminal amino group of a peptide or a primary amine via a nucleophilic aromatic substitution.[6] The reaction is typically carried out under mildly alkaline conditions.
Reaction Mechanism:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Ninhydrin Color Development Method | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - ProQuest [proquest.com]
- 5. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-Fluoro-2,4-dinitrobenzene: A Procedural Guide
Essential guidance for researchers on the proper handling and disposal of 1-Fluoro-2,4-dinitrobenzene (DNFB), ensuring laboratory safety and regulatory compliance.
This compound, also known as Sanger's reagent, is a chemical compound widely used in biochemical research for peptide sequencing and analysis.[1][2] However, its hazardous nature necessitates strict adherence to safety protocols, particularly concerning its disposal. This guide provides a comprehensive overview of the immediate safety measures, logistical considerations, and step-by-step procedures for the proper disposal of DNFB, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Logistical Information
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, may lead to an allergic skin reaction, and can cause respiratory irritation.[3][4][5] Prolonged or repeated exposure may result in organ damage.[3][4] Therefore, handling and disposal require stringent safety measures to minimize exposure risks.
Personal Protective Equipment (PPE): Before handling DNFB, it is imperative to be equipped with the appropriate personal protective equipment. This includes:
-
Gloves: Chemical-resistant gloves are essential.
-
Eye Protection: Splash goggles or safety glasses are mandatory.[3]
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, an approved dust respirator is necessary.[3][6]
Storage and Handling: DNFB should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[4][7] It is crucial to keep it away from heat and sources of ignition.[6]
Quantitative Data for Disposal
The reviewed safety data sheets and chemical information resources do not provide specific quantitative parameters for the disposal of this compound. The guidelines are procedural and emphasize adherence to regulatory frameworks.
| Parameter | Value | Source |
| Recommended pH for disposal | Not specified | N/A |
| Incineration Temperature | Not specified | N/A |
| Chemical Neutralization Concentration | Not specified | N/A |
Experimental Protocols: Spill Management and Disposal
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.
Spill Cleanup Protocol
For Solid Spills:
-
Evacuate Unnecessary Personnel: Clear the area of all non-essential individuals.[3][8]
-
Ensure Adequate Ventilation: Use local exhaust ventilation to control airborne dust.[6]
-
Dampen the Material: To minimize dust, dampen the spilled solid with alcohol.[9]
-
Containment: Carefully use tools to place the spilled material into a suitable, closed container for waste disposal.[4][6]
For Liquid Spills:
-
Absorb: Use an inert absorbent material, such as clay or diatomaceous earth, to soak up the spill.[3][6]
-
Containment: Place the absorbent material into a suitable, closed container for waste disposal.[6]
-
Decontaminate: Wash the spill area with alcohol, followed by a strong soap and water solution.[9]
Disposal Workflow
The proper disposal of this compound is a critical step in maintaining laboratory safety and environmental responsibility. The following diagram illustrates the logical workflow for its disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 9. 2,4-DINITROFLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Essential Safety and Operational Guide for Handling 1-Fluoro-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 1-Fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's Reagent. Adherence to these procedures is essential to ensure laboratory safety and proper disposal.
Understanding the Hazards
This compound is a hazardous chemical that poses several risks. It is harmful if swallowed and can cause skin and serious eye irritation.[1][2] Furthermore, it may lead to an allergic skin reaction and respiratory irritation.[1][2] Prolonged or repeated exposure may cause damage to organs.[1][2]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first lines of defense against exposure to this compound.
Eye and Face Protection:
-
Chemical splash goggles are mandatory to protect against splashes.[1]
-
A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Skin and Body Protection:
-
A laboratory coat is required to protect street clothing.[1]
-
For large spills or situations with a high risk of exposure, a full chemical-resistant suit and boots are necessary.[1]
-
-
Recommended: Butyl rubber or Viton® gloves are generally recommended for handling aromatic and nitro compounds due to their high resistance to a wide range of chemicals.
-
Not Recommended for Prolonged Contact: Nitrile gloves may offer limited splash protection but are not suitable for prolonged or immersive contact with this chemical.[3] Always inspect gloves for any signs of degradation before and during use, and change them immediately if contamination is suspected.
-
Respiratory Protection:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1]
-
If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved dust respirator should be used.[1]
-
For large spills or emergencies, a self-contained breathing apparatus (SCBA) is required.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₃FN₂O₄ |
| Molecular Weight | 186.10 g/mol |
| Appearance | Yellow to red solid |
| Melting Point | 25-28 °C (77-82 °F) |
| Boiling Point | 296 °C (565 °F) |
| Flash Point | 113 °C (235 °F) - Closed Cup |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial when working with this compound.
Experimental Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Gather all necessary materials and equipment before starting the experiment.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Put on all required personal protective equipment (goggles, lab coat, appropriate gloves).
-
-
Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Avoid the formation of dust and aerosols.[2]
-
Use appropriate tools to handle the solid material to avoid direct contact.[1]
-
If the material is in liquid form (melted), use caution to prevent splashing.
-
Keep containers tightly closed when not in use.[1]
-
-
Post-Handling:
-
Thoroughly clean the work area after the experiment is complete.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated gloves, paper towels, and disposable labware, in a designated and clearly labeled hazardous waste container.
-
For solid waste, use a shovel or other appropriate tool to place it into the container.[1]
-
For liquid waste or spills absorbed with an inert material, place the material into the waste container.[1]
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1]
-
Do not dispose of this compound down the drain or in regular trash.
-
Mandatory Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
